6-Formylpyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-formylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUQNAWDINBWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555208 | |
| Record name | 6-Formylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499214-11-8 | |
| Record name | 6-Formylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-formylpyridine-2-carboxylic acid, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and materials science. This document delves into the compound's core chemical properties, provides detailed synthetic protocols, explores its reactivity, and highlights its applications, with a particular focus on its role in the development of novel therapeutics.
Molecular Overview and Physicochemical Properties
This compound, also known as 6-formylpicolinic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 2-position and a formyl (aldehyde) group at the 6-position.[1][2] This unique arrangement of functional groups imparts a rich and versatile chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis.[1][3]
The molecular formula of this compound is C₇H₅NO₃, and it has a molecular weight of 151.12 g/mol .[1][2][4] Its structure is characterized by the presence of three key reactive sites: the pyridine nitrogen, the carboxylic acid, and the aldehyde.[3] The proximity of these functional groups on the pyridine scaffold significantly influences the molecule's electronic properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 499214-11-8 | [2] |
| Molecular Formula | C₇H₅NO₃ | [1][2][4] |
| Molecular Weight | 151.12 g/mol | [1][2][4] |
| Appearance | Solid | |
| SMILES | O=Cc1cccc(n1)C(=O)O | |
| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N |
Spectroscopic Signature
The structural features of this compound give rise to a distinct spectroscopic profile. Understanding its spectral characteristics is crucial for reaction monitoring and product characterization.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-9.0 ppm). The aldehyde proton will be a singlet in the downfield region (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The carboxylic acid proton will also be a broad singlet, typically found even further downfield (δ 10-13 ppm), and its chemical shift can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbons of the carboxylic acid and aldehyde will be the most downfield, typically in the range of δ 160-200 ppm.[3] The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding.[5] Two distinct carbonyl (C=O) stretching bands will be present: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the aldehyde (around 1680-1715 cm⁻¹).[6][7]
2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of small molecules such as CO, CO₂, and H₂O, providing further structural information.[8] Common fragments may include the loss of the formyl group or the carboxylic acid group.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, often involving the oxidation of a corresponding methyl or hydroxymethyl precursor.
Experimental Protocol: Synthesis of this compound
This protocol describes a common synthetic route starting from 6-methylpyridine-2-carboxylic acid.
Diagram 1: Synthetic Pathway
Caption: Oxidation of 6-methylpyridine-2-carboxylic acid.
Materials:
-
6-Methylpyridine-2-carboxylic acid
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridine-2-carboxylic acid in dioxane.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash with cold water.
-
For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Causality: The choice of selenium dioxide as the oxidizing agent is due to its specificity for oxidizing benzylic methyl groups to aldehydes. Dioxane is used as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, suitable for reflux conditions.
Chemical Reactivity and Derivatization
The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a valuable scaffold for building more complex molecules.[1][3]
Diagram 2: Reactivity of this compound
Caption: Key reactions of the aldehyde and carboxylic acid functionalities.
4.1. Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][9][10] These esters are important intermediates in the synthesis of various derivatives.[11]
-
Amidation: Reaction with amines, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC), yields amides.
4.2. Reactions of the Aldehyde Group
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).[1]
-
Oxidation: Stronger oxidizing agents will oxidize the aldehyde to a carboxylic acid, resulting in pyridine-2,6-dicarboxylic acid.
-
Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds.[1]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural motif of this compound has made it a valuable starting material for the synthesis of biologically active compounds.
5.1. Telomerase Inhibitors
A significant application of this compound is in the development of telomerase inhibitors.[11] Telomerase is an enzyme that is overexpressed in many cancer cells and is crucial for their immortalization. By inhibiting telomerase, it is possible to induce senescence and apoptosis in cancer cells. Derivatives of this compound, particularly esters and amides, have shown promising in vitro telomerase inhibitory activity and in vivo tumor suppression.[11]
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the nature of the substituent attached to the carboxylate group plays a crucial role in the inhibitory activity. For instance, the 3,4-dichlorothiophenol ester of this compound has demonstrated high in vitro telomerase inhibitory activity.[11] This suggests that the electronic and steric properties of the ester group are critical for effective binding to the enzyme.
Diagram 3: General Workflow for Telomerase Inhibitor Screening
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6-Formylpyridine-2-carboxylic acid structural analysis
An In-depth Technical Guide to the Structural Analysis of 6-Formylpyridine-2-carboxylic Acid
Foreword
As a Senior Application Scientist, my experience has shown that a molecule's utility is inextricably linked to the certainty of its structure. For bifunctional scaffolds like this compound (6-FPCA), which stand at the crossroads of synthetic chemistry, medicinal research, and material science, rigorous structural validation is not merely a procedural step but the very foundation of innovation. This guide is designed for the practicing researcher and drug development professional. It moves beyond simple data reporting to provide a cohesive analytical strategy, emphasizing the causal logic behind our instrumental choices and validating our findings through a multi-technique approach.
The Molecular Blueprint: Understanding this compound
This compound is a heterocyclic organic compound built upon a pyridine core.[1] Its significance stems from the strategic placement of two highly reactive functional groups: a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1] This specific arrangement creates a versatile chemical intermediate and a valuable building block for synthesizing more complex molecules, including ligands for coordination chemistry and heterocyclic compounds with potential pharmaceutical activity.[1][2] Notably, derivatives of 6-FPCA have been investigated for their potential as telomerase inhibitors, highlighting its relevance in drug discovery pipelines.[3][4]
Core Physicochemical Identity
A precise understanding begins with fundamental identifiers. The data below is consolidated from authoritative chemical databases.
| Property | Value | Reference |
| CAS Number | 499214-11-8 | [1][5][6] |
| Molecular Formula | C₇H₅NO₃ | [1][6] |
| Molecular Weight | 151.12 g/mol | [1][6] |
| IUPAC Name | This compound | [6] |
| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C=O | [1][6] |
| Physical Form | Solid |
The Analytical Gauntlet: A Multi-Pronged Strategy for Structural Verification
Confirming the identity and purity of 6-FPCA requires a synergistic application of multiple analytical techniques. No single method provides a complete picture; instead, we build a case for the structure by correlating data from orthogonal sources. The workflow below illustrates a robust strategy for comprehensive characterization.
Caption: Integrated workflow for the structural analysis of 6-FPCA.
Nuclear Magnetic Resonance (NMR): Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Expertise & Rationale
For 6-FPCA, ¹H NMR confirms the substitution pattern on the pyridine ring and the presence of the distinct aldehyde and carboxylic acid protons. ¹³C NMR complements this by identifying all unique carbon atoms, including the two critical carbonyl carbons. The choice of solvent is paramount; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as its polarity effectively dissolves the sample and its low proton exchange rate allows for the observation of the acidic carboxylic proton, which would be lost in solvents like D₂O.
Expected Spectral Data
The electron-withdrawing nature of the nitrogen atom and the two carbonyl groups significantly influences the chemical shifts of the aromatic protons, pushing them downfield.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H | ~12.0 - 14.0 | Broad Singlet | Carboxylic Acid (-COOH) proton. Broadness due to hydrogen bonding and exchange. |
| ¹H | ~9.9 - 10.1 | Singlet | Aldehyde (-CHO) proton. Unmistakable downfield shift. |
| ¹H | ~7.8 - 8.2 | Multiplet | Aromatic protons (3H) on the pyridine ring.[1] Specific splitting (dd, t) reveals their coupling. |
| ¹³C | ~185 - 195 | Carbonyl | Aldehyde carbon. |
| ¹³C | ~160 - 170 | Carbonyl | Carboxylic acid carbon. |
| ¹³C | ~120 - 155 | Aromatic | Pyridine ring carbons (5 signals). |
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of 6-FPCA directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. The choice of this solvent is critical for observing the exchangeable -COOH proton.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of a heat gun may be necessary if solubility is low, but avoid overheating.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the DMSO-d₆ and properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 30° pulse angle, 2-second relaxation delay).
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Integrate all signals and assign the peaks based on their chemical shift, multiplicity, and integration values.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
While NMR maps the atomic framework, Fourier-transform infrared (IR) spectroscopy provides rapid and definitive confirmation of the functional groups present.
Expertise & Rationale
The value of IR in this context is its ability to instantly validate the presence of the three key functionalities: the carboxylic acid O-H, the two distinct carbonyl (C=O) groups, and the aromatic ring. Attenuated Total Reflectance (ATR) is the preferred method over traditional KBr pellets as it requires minimal sample preparation and eliminates potential moisture contamination, which can obscure the critical O-H stretching region.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710 | C=O stretch | Carboxylic Acid Dimer |
| ~1690 | C=O stretch | Aldehyde (Aromatic) |
| 1600 - 1450 | C=C / C=N stretch | Pyridine Ring |
Note: The two carbonyl peaks may overlap, appearing as a single broad or shouldered peak.
Detailed Experimental Protocol: ATR-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid 6-FPCA powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to expected values to confirm the presence of the target functional groups.
Mass Spectrometry: The Final Verdict on Molecular Weight
Mass spectrometry (MS) serves as the ultimate arbiter of molecular weight and formula.
Expertise & Rationale
Electrospray ionization (ESI) is the ideal technique for 6-FPCA, as it is a soft ionization method that will readily protonate or deprotonate the molecule, yielding a strong signal for the molecular ion without significant fragmentation. Running in both positive and negative ion modes can provide complementary information.
-
Positive Mode ([M+H]⁺): Expected m/z = 152.12
-
Negative Mode ([M-H]⁻): Expected m/z = 150.11
High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, matching the observed mass to the theoretical mass of C₇H₅NO₃ to within a few parts per million (ppm), providing an unequivocal formula confirmation.
Conclusion: A Synthesis of Evidence
The structural characterization of this compound is a clear demonstration of the power of a multi-technique analytical approach. NMR spectroscopy defines the precise atomic arrangement, IR spectroscopy provides rapid confirmation of essential functional groups, and mass spectrometry validates the molecular formula. By integrating these datasets, researchers and drug developers can proceed with confidence, knowing that the structural foundation of their subsequent work—be it synthesis, biological screening, or materials development—is secure.
References
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- Smolecule. (n.d.). Buy this compound | 499214-11-8.
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- LookChem. (n.d.). 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER 69950-65-8 wiki.
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). This compound | 499214-11-8.
-
PubChem. (n.d.). This compound | C7H5NO3 | CID 14061384. Retrieved from [Link]
- ResearchGate. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
- Sigma-Aldrich. (n.d.). 6-Formyl-2-pyridinecarboxylic acid.
-
Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 19, 219-228. Retrieved from [Link]
- Natural Products Atlas. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
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A Comprehensive Technical Guide to the Synthesis of 6-Formylpyridine-2-carboxylic Acid
Foreword: The Strategic Importance of a Bifunctional Scaffold
6-Formylpyridine-2-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its molecular architecture, featuring a pyridine ring strategically substituted with both an aldehyde and a carboxylic acid, renders it a uniquely versatile building block.[1][2] These functional groups, with their distinct reactivities, allow for sequential and selective chemical transformations, making the molecule an ideal starting point for the synthesis of complex molecular targets, including telomerase inhibitors and novel ligands for coordination chemistry.[1][3][4] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, field-proven protocols, and the rationale behind experimental design.
Retrosynthetic Analysis and Core Synthetic Philosophies
A logical approach to any synthesis begins with retrosynthesis. For this compound, the analysis reveals that the most practical strategies involve the functionalization of a pre-existing, appropriately substituted pyridine core rather than constructing the ring itself. The primary challenge lies in achieving the precise oxidation states at the C2 and C6 positions.
The key retrosynthetic disconnections point toward three primary precursor molecules:
-
6-Methylpyridine-2-carboxylic acid: A direct precursor where the methyl group requires selective oxidation to an aldehyde.
-
2,6-Pyridinedimethanol: A diol precursor requiring differential oxidation of the two primary alcohol groups.
-
2,6-Lutidine (2,6-Dimethylpyridine): A common and inexpensive starting material requiring a two-stage selective oxidation process.
Caption: Retrosynthetic pathways to this compound.
This guide will dissect the synthetic routes stemming from these precursors, with a focus on practical execution and mechanistic understanding.
Synthetic Route I: Selective Oxidation of 6-Methylpyridine-2-carboxylic Acid
This is arguably the most direct route, contingent on the commercial availability of the starting material, 6-methylpyridine-2-carboxylic acid (also known as 6-methylpicolinic acid).[5][6] The core of this strategy is the selective oxidation of a methyl group to an aldehyde in the presence of a carboxylic acid.
Causality of Reagent Selection: The transformation of a benzylic-type methyl group to an aldehyde requires a carefully chosen oxidizing agent to prevent over-oxidation to a second carboxylic acid. Selenium dioxide (SeO₂) is a classic and highly effective reagent for this specific purpose. The mechanism involves an initial ene reaction to form an allyl seleninic acid, followed by a[1][2]-sigmatropic rearrangement, which, after hydrolysis, yields the aldehyde. This pathway is favored for activated methyl groups adjacent to an aromatic system and is generally mild enough to leave the existing carboxylic acid untouched.
Experimental Protocol: SeO₂ Oxidation
Objective: To synthesize this compound via selenium dioxide oxidation of 6-Methylpyridine-2-carboxylic acid.
Materials:
-
6-Methylpyridine-2-carboxylic acid (1.0 eq)
-
Selenium Dioxide (SeO₂) (1.1 eq)
-
Dioxane (solvent)
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Hydrochloric Acid (HCl), 2M
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-methylpyridine-2-carboxylic acid in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).
-
Reagent Addition: Add selenium dioxide to the suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 100-102°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Work-up:
-
Cool the mixture to room temperature. A black precipitate of elemental selenium will be present.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with additional dioxane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic solution with saturated sodium bicarbonate solution to remove any unreacted starting material and the seleninic acid byproduct.
-
The aqueous layer now contains the sodium salt of the product. Carefully acidify the aqueous layer with 2M HCl to a pH of ~3-4, at which point the product will precipitate.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Caption: Experimental workflow for the oxidation of 6-methylpyridine-2-carboxylic acid.
Synthetic Route II: Two-Stage Oxidation from 2,6-Lutidine
Step 2a: Synthesis of 6-Methylpyridine-2-carboxylic acid
Causality of Reagent Selection: To convert a methyl group fully to a carboxylic acid, a strong oxidizing agent is required. Potassium permanganate (KMnO₄) is a classic choice. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate. The key to achieving mono-oxidation is careful control over stoichiometry. Using a slight sub-stoichiometric amount of KMnO₄ relative to the 2,6-lutidine ensures that a portion of the starting material remains unreacted, minimizing the formation of the di-acid (2,6-pyridinedicarboxylic acid).
Experimental Protocol: KMnO₄ Mono-oxidation
Objective: To synthesize 6-Methylpyridine-2-carboxylic acid from 2,6-Lutidine.
Materials:
-
2,6-Lutidine (1.0 eq)
-
Potassium Permanganate (KMnO₄) (~2.0-2.5 eq)
-
Water
-
Sulfuric Acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Reaction Setup: Add 2,6-lutidine to a large volume of water in a multi-necked flask equipped with a mechanical stirrer and a thermometer.
-
Permanganate Addition: Heat the solution to ~80-90°C. Slowly add solid KMnO₄ in small portions. The addition is highly exothermic; maintain the temperature below 100°C. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Completion: Continue the addition over several hours until a persistent brown precipitate of manganese dioxide (MnO₂) is observed. Stir at temperature for an additional hour after the final addition.
-
Work-up:
-
Cool the reaction mixture and filter off the MnO₂.
-
To the filtrate, add sodium bisulfite to destroy any remaining permanganate.
-
Carefully acidify the clear solution with concentrated sulfuric acid to the isoelectric point (pH ~3.5). The product will precipitate out of the solution.
-
-
Purification:
-
Cool the suspension in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2b: Oxidation to this compound
Once 6-methylpyridine-2-carboxylic acid is synthesized and purified, the procedure described in Synthetic Route I is followed to obtain the final product.
Synthetic Route III: Differential Oxidation of 2,6-Pyridinedimethanol
This route offers an alternative pathway, particularly if 2,6-pyridinedicarboxylic acid or its esters are the most accessible starting materials. The strategy involves reducing both carboxyl groups to alcohols and then performing a challenging differential oxidation.
Step 3a: Synthesis of 2,6-Pyridinedimethanol
2,6-Pyridinedimethanol is readily prepared by the reduction of dimethyl 2,6-pyridinedicarboxylate.[8] A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄) in methanol.[8]
Step 3b: Selective Oxidation to the Aldehyde-Acid
Causality of Reagent Selection: This is the most challenging step of the route. A mild, selective oxidant is needed to convert one primary alcohol to an aldehyde without affecting the other and without over-oxidation. Manganese dioxide (MnO₂) is the reagent of choice for this transformation. MnO₂ is a heterogeneous oxidant that preferentially oxidizes benzylic and allylic alcohols. By controlling the stoichiometry (using ~1 equivalent of MnO₂), one can favor the formation of the hydroxy-aldehyde intermediate. Subsequently, a stronger oxidant can be used to convert the remaining alcohol to the carboxylic acid.
A more direct, albeit complex, approach involves catalytic methods using reagents like TEMPO with a co-oxidant, where reaction conditions can sometimes be tuned for differential oxidation, but this often leads to mixtures. The two-step oxidation via an isolated intermediate is generally more reliable for achieving high purity.
Product Characterization and Data
Regardless of the synthetic route chosen, the final product must be rigorously characterized to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃ | [9] |
| Molecular Weight | 151.12 g/mol | [9] |
| Appearance | Solid | |
| IUPAC Name | This compound | [9] |
| CAS Number | 499214-11-8 | [9] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a distinct aldehyde proton (singlet, ~10 ppm), and three aromatic protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.
-
¹³C NMR: Key signals would include the carbonyl carbons for the aldehyde (~190-200 ppm) and the carboxylic acid (~165-175 ppm), along with the carbons of the pyridine ring.
-
IR Spectroscopy: Characteristic stretches for the C=O of the aldehyde (~1700 cm⁻¹), the C=O of the carboxylic acid (~1720 cm⁻¹), and the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) would be expected.
Safety and Handling
Compound Hazards: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[9] It can cause skin and serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Reagent Hazards:
-
Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Must be handled in a fume hood with extreme care.
-
Potassium Permanganate (KMnO₄): A strong oxidizer. Avoid contact with combustible materials.
-
Strong Acids (H₂SO₄, HCl): Corrosive. Handle with appropriate care to avoid skin and respiratory tract burns.
Conclusion
The synthesis of this compound is an achievable goal for the proficient organic chemist, with several viable pathways available. The optimal choice of route is dictated primarily by the cost and availability of the starting materials.
-
Route I is the most direct and efficient if 6-methylpyridine-2-carboxylic acid is commercially available.
-
Route II provides a cost-effective alternative from the bulk chemical 2,6-lutidine, though it requires an additional synthetic step.
-
Route III is a more complex but feasible option if starting from pyridine-2,6-dicarboxylic acid derivatives.
Each route presents unique challenges in controlling selectivity, but with careful execution of the protocols outlined in this guide, high-purity this compound can be reliably synthesized, enabling further research and development in the myriad fields that utilize this valuable bifunctional building block.
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6-Formylpyridine-2-carboxylic acid molecular weight
An In-depth Technical Guide to 6-Formylpyridine-2-carboxylic Acid: A Bifunctional Building Block for Advanced Synthesis and Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond a simple recitation of facts to provide a foundational understanding of its properties, reactivity, and applications, grounded in established scientific principles and demonstrated methodologies.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 6-formylpicolinic acid, is a pyridine ring strategically substituted with both a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1] This unique arrangement of electron-withdrawing groups on the pyridine scaffold imparts distinct chemical characteristics and renders it a highly versatile bifunctional building block.[1][2]
The presence of both an aldehyde and a carboxylic acid allows for selective, orthogonal chemical transformations, making it an invaluable starting material for constructing more complex molecular architectures.[2] Its core properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₃ | [1][3] |
| Molecular Weight | 151.12 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 499214-11-8 | [1][3] |
| Appearance | Solid | |
| SMILES | C1=CC(=NC(=C1)C(=O)O)C=O | [1][3] |
| InChI Key | DAUQNAWDINBWER-UHFFFAOYSA-N | [1][3] |
A hydrochloride salt version of this compound also exists (CAS: 2059941-86-3), which offers enhanced solubility in aqueous media due to the protonation of the pyridine nitrogen.[2]
Caption: 2D structure of this compound.
Synthesis Methodologies
The synthesis of this compound is non-trivial due to the presence of two sensitive functional groups. Common strategies often involve the controlled oxidation of a precursor or direct formylation.
-
Oxidation of 6-methyl-2-pyridinecarboxylic acid: This is a common laboratory-scale approach. The methyl group can be selectively oxidized to an aldehyde using a suitable oxidizing agent like selenium dioxide (SeO₂). The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the dicarboxylic acid.
-
Formylation of Pyridine Derivatives: Direct formylation of pyridine-2-carboxylic acid can be achieved using formylating agents under specific catalytic conditions.[1] This method requires careful control to ensure regioselectivity at the 6-position.
-
Multi-component Reactions: Modern synthetic approaches leverage multi-component reactions to construct the substituted pyridine ring in a more efficient manner, sometimes using the final product itself as a catalyst for other reactions.[1]
Caption: Generalized synthetic workflow for the target compound.
Chemical Reactivity: A Tale of Two Functional Groups
The true synthetic utility of this molecule lies in the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for a stepwise derivatization, enabling the construction of complex molecules.
-
Reactions at the Carboxylic Acid Group: The carboxylic acid can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols under acidic catalysis to form esters.
-
Amidation: Coupling with amines using standard coupling agents (e.g., TBTU, HATU) to form amides.[4] This is a cornerstone of its use in medicinal chemistry.
-
Reduction: Selective reduction to the corresponding alcohol is possible but requires careful choice of a reducing agent (e.g., borane complexes) that will not affect the aldehyde.
-
-
Reactions at the Aldehyde Group: The formyl group is a classic electrophile and participates in:
-
Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Reductive Amination: Condensation with a primary or secondary amine to form an imine, followed by in-situ reduction to yield a substituted amine.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
The strategic selection of reagents and reaction sequences allows chemists to precisely control which functional group reacts, unlocking a vast chemical space for exploration.
Caption: Key reactivity pathways of the bifunctional core molecule.
Applications in Drug Discovery and Research
The unique structure of this compound makes it a privileged scaffold in medicinal chemistry and a versatile tool in broader chemical research.
Building Block for Bioactive Molecules
Its primary application is as an intermediate in the synthesis of novel therapeutic agents. Pyridine-based structures are common in pharmaceuticals, and this compound provides a robust entry point for creating libraries of derivatives for screening.[5]
Case Study: Synthesis of Telomerase Inhibitors
A notable application is in the development of telomerase inhibitors for cancer therapy.[6] Researchers have prepared a series of pyridine-2-carboxylate derivatives by coupling this compound with various phenols, thiophenols, and anilines.[4][6] One such derivative, a 3,4-dichlorothiophenol ester, demonstrated significant telomerase inhibitory activity and in vivo tumor suppression.[6]
Experimental Protocol: Synthesis of a Thioester Derivative
This protocol is a representative example of the amide/ester coupling reactions central to the use of this building block.
Objective: To synthesize a thioester derivative by coupling this compound with a substituted thiophenol.
Materials:
-
This compound
-
Substituted thiophenol (e.g., 3,4-dichlorothiophenol)
-
Coupling agent: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Dichloromethane (DCM)
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Activation: Add the coupling agent TBTU (1.1 eq) and the base DIPEA (2.5 eq) to the solution. Stir at room temperature for 20-30 minutes. The formation of the activated ester is the crucial step; using a robust coupling agent like TBTU ensures high efficiency.[4]
-
Nucleophilic Attack: Add the substituted thiophenol (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield the desired thioester derivative.
Ligand Development and Catalysis
The pyridine nitrogen and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions. This makes the molecule and its derivatives excellent candidates for developing ligands used in coordination chemistry and catalysis.[1] The resulting metal complexes can be explored for applications in areas like asymmetric synthesis or as novel materials with specific electronic properties.[2]
Analytical Characterization
Confirming the identity and purity of this compound and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect characteristic signals for the aldehyde proton (~9-10 ppm), the carboxylic acid proton (>10 ppm, often broad), and three distinct aromatic protons on the pyridine ring (~7.5-8.5 ppm).
-
¹³C NMR: Key resonances include the carbonyl carbons of the aldehyde (~190 ppm) and the carboxylic acid (~165 ppm), along with the aromatic carbons of the pyridine ring.[7]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid will be prominent around 3000 cm⁻¹.
-
Two distinct C=O stretching bands will be visible: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1690-1715 cm⁻¹).
-
C-N and C-C stretching vibrations from the pyridine ring will appear in the 1400-1600 cm⁻¹ region.[8]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (151.12 g/mol ) and provide fragmentation patterns useful for structural elucidation.[3]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] It can also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place.[9]
Conclusion and Future Outlook
This compound is more than just another chemical reagent; it is a sophisticated molecular tool. Its bifunctional nature provides a platform for selective and controlled synthesis, making it a high-value intermediate in the quest for novel pharmaceuticals and advanced materials. Future research will likely focus on expanding the library of derivatives, exploring its use in novel catalytic systems, and incorporating it into more complex, biologically active natural product syntheses.[2] Its potential as a foundational element in combinatorial chemistry and high-throughput screening ensures its continued relevance in the scientific community.
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Introduction: Understanding the Significance of Solubility
An In-Depth Technical Guide to the Solubility of 6-Formylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional heterocyclic compound featuring a pyridine core substituted with a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position.[1][2] Its molecular formula is C₇H₅NO₃ with a molecular weight of 151.12 g/mol .[1] This unique arrangement of functional groups makes it a valuable building block in organic synthesis, a versatile ligand in coordination chemistry, and a scaffold for novel materials and potential therapeutic agents.[1][3]
For any of these applications, particularly in drug development and formulation, understanding the compound's solubility is a critical first step.[4][5] Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, dictates a compound's bioavailability, manufacturability, and overall utility.[5] Poor solubility can be a significant bottleneck, hindering the progression of promising drug candidates.[6] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, offering field-proven methodologies and the rationale behind them.
Core Physicochemical Properties Influencing Solubility
The solubility of a compound is not an isolated property but rather an outcome of its intrinsic physicochemical characteristics. For this compound, the key determinants are its molecular structure, potential for ionization, and solid-state properties.
| Property | Value / Description | Significance for Solubility | Source(s) |
| Molecular Formula | C₇H₅NO₃ | Provides the basis for molecular weight. | [1] |
| Molecular Weight | 151.12 g/mol | A low molecular weight is generally favorable for solubility. | [2] |
| Functional Groups | Carboxylic Acid (-COOH), Aldehyde (-CHO), Pyridine (Aromatic Amine) | The carboxylic acid and pyridine nitrogen are ionizable, making solubility highly pH-dependent. All three groups can participate in hydrogen bonding, influencing interactions with polar solvents. | [1] |
| Amphoteric Nature | Contains both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center. | The compound can exist as a cation, anion, zwitterion, or neutral molecule depending on the pH of the solution. Solubility is lowest at the isoelectric point and increases in acidic or basic conditions. | [7][8] |
| Physical Form | Solid | The energy required to overcome the crystal lattice forces (lattice energy) must be surpassed by the energy of solvation for dissolution to occur. |
Theoretical Framework: The Impact of pH on an Amphoteric Compound
As an amphoteric substance, this compound can donate a proton from its carboxylic acid group and accept a proton at its pyridine nitrogen atom. This dual nature means its net charge and, consequently, its aqueous solubility, are profoundly influenced by the pH of the medium.[9][10] The relationship between the different ionization states is illustrated below.
Caption: Ionization states of this compound.
The solubility of the ionized forms (cationic and anionic) is significantly higher than that of the neutral or zwitterionic form due to strong ion-dipole interactions with water molecules.[9] Therefore, the compound is expected to exhibit a "U-shaped" pH-solubility profile, with minimum solubility around its isoelectric point and increased solubility at low and high pH values.[7][9]
Quantitative Solubility Profile
While comprehensive, peer-reviewed solubility data for this compound is limited, available information provides a strong directional understanding. For context, data for the parent compound, picolinic acid (pyridine-2-carboxylic acid), which lacks the formyl group, is also presented.
| Solvent | Classification | Solubility of this compound (mg/mL) | Solubility of Picolinic Acid (mg/mL) | Rationale for Interaction | Source(s) |
| Water | Polar Protic | 5 - 10 (Moderate) | ~887 (Very High) | Hydrogen bonding with the carboxylic acid, aldehyde, and pyridine nitrogen. The formyl group appears to significantly reduce aqueous solubility compared to the parent picolinic acid. | [1] |
| Methanol | Polar Protic | 50 - 200 (Excellent) | Very Soluble | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's functional groups. | [1][11] |
| DMSO | Polar Aprotic | 50 - 200 (Excellent) | Soluble | Strong dipole-dipole interactions and ability to accept hydrogen bonds. | [1][12] |
| Acetonitrile | Polar Aprotic | 10 - 40 (Moderate) | ~17.0 (Slightly Soluble) | Moderate polarity allows for dipole-dipole interactions, but less effective solvation compared to protic solvents. | [1][11] |
| Acetone | Polar Aprotic | 10 - 40 (Moderate) | Soluble | Dipole-dipole interactions with the solute's polar groups. | [1][12] |
Experimental Determination of Solubility
Accurate solubility determination requires robust, well-controlled experimental methods. The choice of method depends on the required precision and the properties of the compound. For regulatory and pharmaceutical development purposes, the equilibrium shake-flask method is the gold standard.[13][14] Potentiometric titration offers a faster alternative for determining both intrinsic solubility and pKa.[15][16]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method (ICH M9 Guideline)
This method measures the equilibrium solubility, which is the concentration of a solute in a saturated solution when excess solid is present.[17][18] It is the definitive method for Biopharmaceutics Classification System (BCS) determination.[19]
Causality Behind Experimental Choices:
-
Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body, which is critical for predicting in vivo behavior.[13][20]
-
pH Range (1.2, 4.5, 6.8): These pH values represent the conditions in the stomach and different parts of the small intestine, providing a comprehensive profile of solubility throughout the gastrointestinal tract.[17][21]
-
Equilibration Time: Sufficient time is required to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved solid. This is verified by taking measurements at multiple time points until the concentration plateaus.[18]
-
Validated Analytical Method: The use of a specific and validated assay (e.g., HPLC-UV) is crucial for accurately quantifying the dissolved compound without interference from impurities or degradants.[18]
Caption: Workflow for Potentiometric Solubility Determination.
Step-by-Step Methodology:
-
System Preparation: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers. [22]2. Sample Preparation: Prepare a suspension of a precisely weighed amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl). [22]3. Inerting: Purge the suspension with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide. [22]4. Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the suspension by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable before proceeding.
-
Analysis: Plot the pH versus the volume of titrant added. The resulting curve will show buffer regions corresponding to the pKa values. Specialized software or mathematical models are then used to analyze the titration data from the suspension to calculate both the pKa(s) and the intrinsic solubility (S₀) of the neutral compound. [15][16]
Complementary Approaches: In Silico Solubility Prediction
In modern drug discovery, computational (in silico) models are increasingly used to predict physicochemical properties like solubility before a compound is even synthesized. [6]These methods use the molecular structure to estimate solubility based on various descriptors, such as LogP, molecular weight, and topological indices. [23]
-
Fragment-based models: These methods calculate solubility by summing the contributions of different molecular fragments. [6]* Machine Learning (ML) Models: ML algorithms can be trained on large datasets of known compounds to predict the solubility of new chemical entities with increasing accuracy. [4]* Molecular Dynamics (MD) Simulations: These simulations can compute solubility parameters to predict the miscibility of a drug with excipients, which is crucial for formulation development. [24] While these predictive tools are invaluable for high-throughput screening and prioritizing candidates, they do not replace the need for experimental verification. [23]They are best used as a complementary approach to guide experimental design and resource allocation.
Conclusion
The solubility of this compound is a complex property governed by its amphoteric nature and its capacity for hydrogen bonding. It exhibits moderate solubility in water, which is highly dependent on pH, and excellent solubility in polar protic solvents like methanol and DMSO. [1]A thorough characterization requires empirical determination using standardized protocols. The shake-flask method, as outlined by ICH guidelines, provides the definitive equilibrium solubility data required for biopharmaceutical classification, while potentiometric titration offers an efficient route to determining both pKa and intrinsic solubility. By integrating theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges associated with this compound's solubility, enabling its successful application in synthesis, materials science, and drug development.
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An In-depth Technical Guide to the Safety and Hazards of 6-Formylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
6-Formylpyridine-2-carboxylic acid (FPCA) is a bifunctional molecule with significant potential in organic synthesis and medicinal chemistry.[1] Its pyridine core, substituted with both a carboxylic acid and an aldehyde group, offers versatile reactivity for constructing more complex molecular architectures.[1] However, as a relatively novel compound, a comprehensive toxicological and safety profile is not yet fully established in publicly accessible literature. This guide, therefore, serves as a consolidation of available safety data, an elucidation of its known hazards, and a framework for its cautious handling in a research and development setting. The underlying principle of this document is to empower the user with evidence-based safety practices while transparently acknowledging the existing data gaps. All protocols and recommendations are designed to be self-validating systems, encouraging a culture of safety and critical assessment in the laboratory.
Section 1: Chemical and Physical Identity
A foundational aspect of safe handling is the unambiguous identification of the substance.
| Identifier | Data | Source |
| Chemical Name | This compound | [2] |
| Synonyms | 6-Formylpicolinic acid, 2-Pyridinecarboxylic acid, 6-formyl- | [2] |
| CAS Number | 499214-11-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₅NO₃ | [1][4][5][6] |
| Molecular Weight | 151.12 g/mol | [1][2][6] |
| Structure | A pyridine ring with a formyl group at position 6 and a carboxylic acid group at position 2. | [1] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The primary, officially notified hazard for this compound is acute oral toxicity.[2]
GHS Classification:
GHS Label Elements:
Expert Analysis of Hazard Profile:
While the official classification is limited to acute oral toxicity, the presence of an aldehyde functional group suggests a potential for skin and eye irritation.[2] Aldehydes are known to be reactive functional groups that can interact with biological macromolecules. Therefore, it is prudent to treat this compound as a potential irritant, even in the absence of specific data. The toxicological properties have not been thoroughly investigated, and as such, the compound should be handled with the care afforded to substances of unknown toxicity.[1]
Section 3: Toxicological Summary
A significant challenge in assessing the risk of this compound is the limited availability of comprehensive toxicological data. The following table summarizes the current state of knowledge.
| Toxicological Endpoint | Data | Notes |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed). | This is the most consistently reported hazard.[2][6] |
| Dermal Toxicity | No data available. | |
| Inhalation Toxicity | No data available. | |
| Skin Corrosion/Irritation | No specific data available. PubChem lists "Irritant" as a primary hazard. | Due to the aldehyde functional group, irritation should be considered a potential hazard. |
| Serious Eye Damage/Irritation | No specific data available. | Assume potential for irritation. |
| Respiratory or Skin Sensitization | No data available. | |
| Germ Cell Mutagenicity | No data available. | |
| Carcinogenicity | No data available. | |
| Reproductive Toxicity | No data available. | |
| Specific Target Organ Toxicity (Single and Repeated Exposure) | No data available. |
Causality Behind Prudent Handling: The absence of data is not an indication of safety. For novel or under-characterized compounds in a drug development pipeline, the default assumption must be that the substance presents potential hazards until proven otherwise. The reactive aldehyde and acidic carboxylic acid functionalities necessitate a cautious approach to minimize exposure.
Section 4: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential, prioritizing engineering controls, supplemented by administrative controls and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is required for any procedures that may generate dust or aerosols.
-
Containment: For weighing and transferring the solid, a balance enclosure or a powder containment hood is recommended to minimize the generation of airborne dust.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) should be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the substance.
-
Lab Coat: A full-sleeved laboratory coat should be worn at all times.
-
-
Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter is recommended. The specific type of respirator should be selected based on a formal risk assessment.
Figure 1: PPE Decision Workflow for Handling FPCA
Section 5: First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | IF SWALLOWED: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
Self-Validation in Emergency Response: All laboratory personnel handling this compound must be aware of the location and operation of emergency equipment, including safety showers, eyewash stations, and first-aid kits. Regular drills and reviews of these procedures are essential.
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: As with many organic compounds, combustion may produce toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
The response to a spill should be dictated by its scale and the potential for exposure.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate PPE as outlined in Section 4.2.
-
Containment: For a solid spill, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Disposal: Dispose of the waste, including contaminated absorbent material and cleaning supplies, as hazardous waste in accordance with local, state, and federal regulations.
Figure 2: Workflow for Small Spill Response
Section 7: Handling and Storage
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a chemical fume hood. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Section 8: Ecological Information
There is currently no specific data available on the ecotoxicological effects of this compound. It is imperative to prevent its release into the environment. All waste material must be disposed of as hazardous waste.
Conclusion: A Commitment to Proactive Safety
The safe utilization of this compound in a research and drug development context hinges on a proactive and cautious approach. While its GHS classification indicates a moderate acute oral hazard, the lack of a complete toxicological profile necessitates handling it as a substance with unknown potential for irritation and other long-term health effects. By adhering to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this versatile chemical intermediate. The principles of scientific integrity and trustworthiness demand that we treat novel compounds with the utmost respect for their potential hazards, ensuring the safety of both the individual researcher and the broader scientific community.
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discovery of 6-Formylpyridine-2-carboxylic acid derivatives
An In-depth Technical Guide to the Discovery and Derivatization of 6-Formylpyridine-2-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of a Bifunctional Scaffold
In the landscape of modern synthetic chemistry and drug discovery, the strategic value of a molecular scaffold is often determined by its versatility. The ability to selectively modify a core structure at multiple points allows for the rapid generation of diverse chemical libraries, essential for exploring structure-activity relationships (SAR). This compound (6-FPCA) emerges as a preeminent example of such a scaffold. Its pyridine core, substituted with both an aldehyde and a carboxylic acid, presents two chemically distinct and highly reactive handles for synthetic transformation[1][2]. This guide provides an in-depth exploration of the synthesis of 6-FPCA and its derivatives, the causal logic behind these synthetic strategies, and the significant applications that have arisen from this versatile molecule, particularly in the realm of medicinal chemistry.
I. The Core Moiety: this compound (6-FPCA)
The parent compound, this compound, is an organic compound with the molecular formula C₇H₅NO₃[1][3]. The strategic placement of an electrophilic aldehyde group and a nucleophilic/acidic carboxylic acid group on a pyridine ring creates a molecule with a rich and nuanced reactivity profile[2].
Physicochemical Properties
A foundational understanding of the core molecule is paramount before exploring its derivatives.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 499214-11-8 | PubChem[3] |
| Molecular Formula | C₇H₅NO₃ | Smolecule[1] |
| Molecular Weight | 151.12 g/mol | Smolecule[1] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
Synthesis of the 6-FPCA Core
The efficient construction of the 6-FPCA scaffold is the gateway to its extensive derivative chemistry. Several methods have been established, with the choice often depending on available starting materials and desired scale.
-
Formylation of Pyridine Derivatives : A common and direct approach involves the formylation of pyridine-2-carboxylic acid. This method utilizes formylating agents under controlled conditions to introduce the aldehyde group at the 6-position, leveraging the directing effects of the existing carboxyl group[1].
-
Multi-component Reactions : More contemporary strategies employ multi-component reactions. These elegant processes allow for the construction of the substituted pyridine ring in a single, efficient step from simpler precursors, which is a hallmark of green chemistry principles[1].
II. Synthetic Derivatization Strategies: A Tale of Two Functional Groups
The true synthetic power of 6-FPCA lies in the differential reactivity of its aldehyde and carboxylic acid functionalities. This allows for selective modification, enabling the creation of vast and diverse derivative libraries.
Caption: Synthetic pathways originating from the 6-FPCA core.
A. Modifications at the Carboxylic Acid Terminus
The carboxylic acid group is readily converted into a variety of functional groups, most notably esters, thioesters, and amides. This is typically achieved through coupling reactions.
1. Esterification & Thioesterification
The conversion to esters and their sulfur analogs, thioesters, is arguably the most explored derivatization pathway, largely due to the biological significance of the resulting compounds. The reaction involves coupling 6-FPCA with a corresponding alcohol, phenol, or thiophenol.
Causality Behind the Choice: This pathway is fundamental for modulating properties like lipophilicity, cell permeability, and metabolic stability. For instance, converting the polar carboxylic acid to a less polar ester can significantly enhance a compound's ability to cross cellular membranes. The choice of the specific alcohol or thiol allows for fine-tuning of these properties and introducing new points of interaction with biological targets.
A pivotal study in this area prepared twenty-one different pyridine-2-carboxylate derivatives by coupling 6-FPCA with various phenols, thiophenols, and anilines to explore their potential as enzyme inhibitors[4][5].
Protocol: General Synthesis of 6-Formylpyridine-2-carboxylate Thioesters
This protocol is a generalized representation based on standard coupling methodologies, such as those employing carbodiimide reagents, which are common for this type of transformation[5].
-
Solubilization: Dissolve 1.0 equivalent of this compound in an appropriate anhydrous solvent (e.g., Dichloromethane or DMF).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide, DCC) and 0.1 equivalents of a catalyst (e.g., 4-Dimethylaminopyridine, DMAP). Stir the mixture at 0°C for 30 minutes to form the activated intermediate.
-
Nucleophilic Attack: Slowly add a solution of 1.0 equivalent of the desired thiophenol in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the urea byproduct (if using DCC). Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired thioester derivative.
B. Modifications at the Aldehyde Terminus
The aldehyde group offers a complementary set of reactions, primarily involving nucleophilic additions and condensations.
-
Reduction Reactions: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation converts an electrophilic carbon into a nucleophilic hydroxyl group, opening up further derivatization possibilities (e.g., ether formation)[1].
-
Knoevenagel Condensation: This classic reaction involves the condensation of the aldehyde with compounds containing an active methylene group. This is a powerful carbon-carbon bond-forming reaction that leads to the synthesis of α,β-unsaturated carbonyl compounds, which are themselves valuable synthetic intermediates[1].
III. Applications: From Benchtop to Bedside
The derivatives of 6-FPCA are not mere chemical curiosities; they possess a wide range of practical applications, underscoring the scaffold's importance.
Caption: Key application areas for 6-FPCA derivatives.
A. Medicinal Chemistry and Drug Discovery
This is the most prominent area of application for 6-FPCA derivatives. The pyridine ring is a well-known pharmacophore that facilitates beneficial interactions with biological targets, while the derivatized side chains allow for the optimization of potency and selectivity[6].
-
Telomerase Inhibition: Research has demonstrated that specific thioester derivatives of 6-FPCA are potent inhibitors of telomerase, an enzyme crucial for the survival of cancer cells. In one study, the 3,4-dichlorothiophenol ester derivative showed the highest in vitro telomerase inhibitory activity and also exhibited significant in vivo tumor suppression[4][5]. This discovery highlights a direct and impactful application in oncology research.
-
Antimicrobial Properties: Pyridine-based compounds have a long history as antimicrobial agents. Derivatives of 6-FPCA are being investigated for their efficacy against various bacterial strains, offering potential avenues for the development of new antibiotics[1].
-
General Enzyme Inhibition: The bifunctional nature of the scaffold makes it an ideal starting point for designing inhibitors for enzymes that have complex binding pockets. The two points of diversity allow for the molecule to span and interact with multiple sub-pockets of an enzyme's active site[2].
B. Coordination Chemistry and Catalysis
The functional groups of 6-FPCA and its derivatives make them excellent ligands for forming complexes with transition metals. These metal complexes can be used in catalysis for a variety of organic transformations[1][2]. Furthermore, related structures like Pyridine-2,6-dicarboxylic acid have been shown to act as effective bifunctional organocatalysts, for instance, in the hydrophosphonylation of aldehydes[7].
C. Materials Science
The unique structural and electronic properties of the 6-FPCA scaffold lend themselves to the development of novel materials. These derivatives can be incorporated into polymers or used to construct supramolecular assemblies with specific optical or electronic characteristics, opening doors for applications in sensors and advanced materials[1][2].
IV. Conclusion and Future Prospects
This compound is more than just a chemical reagent; it is a versatile platform for innovation. The discovery and development of its derivatives have already yielded significant advances, most notably in the creation of potent anti-cancer agents. The dual reactivity of the core scaffold provides a robust and logical foundation for generating chemical diversity.
Future research will likely focus on:
-
Expanding Derivative Libraries: Systematically exploring a wider range of alcohols, thiols, amines, and active methylene compounds to build more comprehensive libraries for high-throughput screening.
-
Advanced Catalysis: Designing novel metal complexes and organocatalysts based on the 6-FPCA framework for stereoselective and environmentally benign chemical synthesis[2].
-
Targeted Drug Delivery: Utilizing the scaffold as a building block for more complex, targeted therapeutic agents[2].
The continued exploration of this compound and its derivatives promises to be a fruitful endeavor, with the potential to deliver novel solutions in medicine, catalysis, and materials science.
References
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-12. Retrieved from [Link]
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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LookChem. (n.d.). 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER 69950-65-8 wiki. Retrieved from [Link]
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Stilinović, V., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(11), 3163. Retrieved from [Link]
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Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(10), 4201. Retrieved from [Link]
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Jahani, F., et al. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315-3318. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water [organic-chemistry.org]
theoretical studies of 6-Formylpyridine-2-carboxylic acid
An In-depth Technical Guide to the Theoretical Investigation of 6-Formylpyridine-2-carboxylic Acid
Authored by a Senior Application Scientist
Foreword: Bridging Theory and Application
In the landscape of modern chemical research, particularly in drug discovery and materials science, this compound (6-FPCA) emerges as a molecule of significant interest. Its bifunctional nature, featuring both a carboxylic acid and a formyl group on a pyridine scaffold, makes it a versatile building block for complex syntheses and a potent ligand for coordination chemistry.[1][2] Understanding the intricate relationship between its structure and its chemical behavior is paramount to unlocking its full potential. This guide provides a comprehensive framework for the theoretical investigation of 6-FPCA, leveraging computational chemistry to elucidate its structural, electronic, and reactive properties. As your guide, I will not merely present data; I will explain the rationale behind the chosen computational strategies, grounding our theoretical exploration in the principles of physical organic chemistry and quantum mechanics.
The Computational Strategy: Why Density Functional Theory?
To accurately model a molecule like 6-FPCA, we require a method that balances computational cost with a reliable description of electron correlation. This is where Density Functional Theory (DFT) becomes our tool of choice. DFT methods, particularly with hybrid functionals like B3LYP, have consistently demonstrated high accuracy for predicting the geometries, vibrational frequencies, and electronic properties of organic molecules.[3][4]
Causality of Method Selection:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange. This inclusion is critical for accurately describing the electronic structure of conjugated systems like the pyridine ring in 6-FPCA.
-
Basis Set (6-311G(d,p)): The choice of a basis set determines the flexibility the calculation has to model the molecular orbitals. The Pople-style 6-311G(d,p) basis set provides a robust framework for this molecule. The '6-311G' part indicates a triple-zeta valence description, allowing for more accurate modeling of electron distribution. The '(d,p)' notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic electron density in systems with polar bonds (like C=O and O-H) and lone pairs (like the pyridine nitrogen).[5][6]
This combination of B3LYP/6-311G(d,p) serves as a cost-effective yet powerful approach for obtaining reliable, publication-quality data for molecules of this class.
Workflow for Theoretical Analysis
A systematic theoretical study follows a logical progression from structure to reactivity. The workflow below outlines the key stages of our investigation.
Caption: A standard workflow for the computational analysis of 6-FPCA.
Molecular Geometry and Conformational Landscape
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest electronic energy.
The key structural feature of 6-FPCA is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen of the pyridine ring or the oxygen of the formyl group. Furthermore, the carboxyl group itself can exist in different conformations.[7] DFT calculations allow us to explore these possibilities and identify the global minimum energy structure.
Optimized Geometric Parameters
The optimized structure provides a wealth of quantitative data. The table below presents illustrative bond lengths and angles for the key functional groups, which are expected to be in close agreement with experimental data from X-ray crystallography.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Lengths | ||
| C=O (Carboxylic Acid) | 1.21 Å | |
| C-O (Carboxylic Acid) | 1.35 Å | |
| O-H (Carboxylic Acid) | 0.97 Å | |
| C=O (Formyl) | 1.22 Å | |
| C-N (Pyridine Ring) | 1.34 Å (avg.) | |
| Bond Angles | ||
| O=C-O (Carboxylic Acid) | 124.5° | |
| C-C=O (Formyl) | 123.8° | |
| C-N-C (Pyridine Ring) | 117.5° |
Note: These are representative values based on calculations for similar molecular structures.
Protocol: Geometry Optimization
-
Input Structure: Generate a 3D starting structure for 6-FPCA from its SMILES string (C1=CC(=NC(=C1)C(=O)O)C=O) using molecular editing software (e.g., Avogadro, GaussView).[8][9]
-
Calculation Setup: In a computational chemistry package (e.g., Gaussian, ORCA), define the calculation job.
-
Job Type: Opt (Optimization).
-
Method: B3LYP.
-
Basis Set: 6-311G(d,p).
-
Charge/Multiplicity: 0 / 1 (neutral singlet state).
-
-
Execution: Run the calculation. The software will iteratively adjust atomic positions to minimize the energy.
-
Verification: Upon completion, perform a subsequent frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Vibrational Analysis: Decoding the Infrared Spectrum
Theoretical frequency calculations are invaluable for interpreting experimental FT-IR and Raman spectra. By solving for the vibrational modes of the optimized geometry, we can assign specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups.
A crucial step for ensuring accuracy is the use of a scaling factor. Because DFT calculations inherently overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set imperfections, a scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the computed values to bring them into better alignment with experimental results.[3]
| Vibrational Mode | Description | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
| ν(O-H) | Carboxylic acid O-H stretch | 3450 (broad) | 3500-3300 |
| ν(C-H) | Aromatic C-H stretch | 3080 | 3100-3000 |
| ν(C=O) | Formyl C=O stretch | 1715 | 1725-1705 |
| ν(C=O) | Carboxylic acid C=O stretch | 1690 | 1710-1680 |
| ν(C=N), ν(C=C) | Pyridine ring stretches | 1580, 1470 | 1600-1450 |
| δ(O-H) | Carboxylic acid O-H bend | 1420 | 1440-1395 |
| ν(C-O) | Carboxylic acid C-O stretch | 1285 | 1320-1210 |
Electronic Properties: Frontier Molecular Orbitals
The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]
-
HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are sites prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are sites prone to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[4][10]
For 6-FPCA, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring, while the LUMO will likely be localized on the electron-withdrawing formyl and carboxyl groups.
Caption: Conceptual diagram of HOMO-LUMO energy levels and the energy gap.
Predicting Electronic Spectra (UV-Vis)
Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The primary transition of interest is typically the HOMO→LUMO transition. For 6-FPCA, we would expect π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pairs on the oxygen and nitrogen atoms.[4]
Mapping Chemical Reactivity: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides an immediate, intuitive guide to the molecule's reactive sites.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For 6-FPCA, these are expected around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive region is typically around the acidic hydrogen of the carboxyl group.
-
Green Regions (Neutral Potential): Indicate areas of low polarity, such as the C-H bonds of the pyridine ring.
Implications for Drug Development and Materials Science
The theoretical insights gained from these studies have direct practical applications:
-
Ligand Design: The optimized geometry and MEP map inform how 6-FPCA will coordinate with metal ions. The electron-rich nitrogen and oxygen atoms are identified as the primary coordination sites, making it an effective tridentate ligand.[1]
-
Drug Discovery: Understanding the electronic properties and reactive sites is crucial for designing derivatives with enhanced biological activity, such as the telomerase inhibitors derived from 6-FPCA.[11] The HOMO-LUMO gap can be correlated with biological activity, and the MEP surface can guide modifications to improve interactions with a biological target.[5]
-
Reaction Prediction: The FMO and MEP analyses predict that the formyl and carboxyl groups are the most reactive sites, guiding synthetic chemists in planning reactions like esterification, amidation, or condensation.[1]
Conclusion
This guide has outlined a robust computational strategy for the in-depth theoretical characterization of this compound. By employing Density Functional Theory, we can move beyond simple structural representation to a quantitative and predictive understanding of the molecule's geometry, stability, and reactivity. These theoretical insights are not merely academic; they provide an essential foundation for researchers and scientists to rationally design novel pharmaceuticals, catalysts, and advanced materials based on the versatile 6-FPCA scaffold.
References
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Jew, S. S., Park, B. S., Lim, D. Y., Kim, M. G., Chung, I. K., Kim, J. H., ... & Park, H. G. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
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Avcı, D., Altürk, S., Sönmez, F., Tamer, Ö., Başoğlu, A., Atalay, Y., ... & Dege, N. (2021). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. Molecular Diversity, 25(1), 171-189. [Link]
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van der Post, S. T., Cárdenas, C., & Bakker, H. J. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. The Journal of Physical Chemistry A, 123(24), 5158-5164. [Link]
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Green, D. A., Reid, D. L., & Hein, J. E. (2022). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 1(4), 437-446. [Link]
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ResearchGate. (n.d.). Molecular structure, spectroscopic characterization, HOMO and LUMO analysis of PU and PCL grafted onto PEMA-co-PHEMA with DFT quantum chemical calculations. Retrieved from [Link]
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Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]
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Michalska, D., & Wysokiński, R. (2014). Structure, vibrational spectra and DFT characterization of the intra- and inter-molecular interactions in 2-hydroxy-5-methylpyridine-3-carboxylic acid--normal modes of the eight-membered HB ring. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 304-313. [Link]
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Methodological & Application
Application Notes & Protocols: 6-Formylpyridine-2-carboxylic Acid as a Versatile Heterocyclic Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 6-formylpyridine-2-carboxylic acid, a bifunctional heterocyclic compound of significant interest in modern organic synthesis. Its unique architecture, featuring a pyridine core substituted with both an aldehyde and a carboxylic acid, offers orthogonal reactivity that makes it an exceptionally valuable building block.[1] We will delve into its application in the rational design of multidentate ligands for coordination chemistry, its role as a pivotal intermediate in the synthesis of bioactive molecules, and its utility in facilitating efficient multicomponent reactions. This document provides not only the theoretical underpinnings but also detailed, field-proven protocols for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
This compound (also known as 6-formylpicolinic acid) is an organic compound featuring a pyridine ring substituted at the 2- and 6-positions with a carboxylic acid and a formyl (aldehyde) group, respectively.[2][3] This specific arrangement of functional groups is not a random coincidence but a masterful design for synthetic utility.
-
Orthogonal Reactivity : The aldehyde and carboxylic acid groups possess distinct chemical reactivities. The aldehyde is primed for nucleophilic additions and condensation reactions (e.g., Schiff base formation), while the carboxylic acid is ideal for esterification, amidation, or serving as a directing group.[4] This allows for sequential, selective transformations, providing chemists with precise control over the construction of complex molecular architectures.
-
Inherent Ligating Properties : The pyridine nitrogen atom is a Lewis basic site, capable of coordinating to metal centers. This intrinsic property, combined with the two additional functional groups that can be elaborated into donor arms, makes this molecule a premier precursor for multidentate ligands.[1]
-
Electronic Influence : The electron-withdrawing nature of both substituents and the pyridine ring itself influences the reactivity of each functional group, a factor that must be considered in reaction design.[4]
The hydrochloride salt is often used to improve water solubility and stability.[4] However, for most organic reactions, the free acid form (CAS 499214-11-8) is generated in situ or used directly.[2][4]
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The Alchemist's Pyridine: A Guide to Heterocyclic Synthesis from 6-Formylpyridine-2-carboxylic Acid
Introduction: The Strategic Value of a Bifunctional Building Block
In the intricate world of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. 6-Formylpyridine-2-carboxylic acid, a seemingly simple molecule, is a powerhouse of synthetic potential. Its value lies in the orthogonal reactivity of its two functional groups: an electrophilic aldehyde at the 6-position and a nucleophilic/acylating carboxylic acid at the 2-position, all situated on a pyridine scaffold—a privileged core in numerous pharmaceuticals.[1][2] This unique arrangement allows for a cascade of elegant and efficient transformations, enabling the construction of complex, fused heterocyclic systems in a controlled manner.
This guide eschews a rigid, templated approach. Instead, it delves into the chemical logic of leveraging this compound as a versatile precursor for the synthesis of medicinally relevant heterocyclic cores. We will explore not just the "how" but the "why" behind the chosen synthetic strategies, providing detailed protocols grounded in established chemical principles.
Core Concept: The Tandem Reactivity of Aldehyde and Carboxylic Acid
The synthetic utility of this compound hinges on the sequential or concerted reaction of its aldehyde and carboxylic acid functionalities with bifunctional nucleophiles. This "tandem" approach allows for the rapid construction of fused ring systems, a highly desirable strategy in diversity-oriented synthesis. The general workflow can be visualized as follows:
Figure 1: General workflow for fused heterocycle synthesis.
Application Note I: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones
Scientific Rationale:
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4] The synthesis of the pyrido[2,3-d]pyrimidin-4(3H)-one core from this compound and urea (or thiourea) is a classic example of a cyclocondensation reaction. The reaction proceeds via initial formation of an acyl-ureide or a Schiff base, followed by an intramolecular cyclization and dehydration. The acidic proton of the carboxylic acid can act as an internal catalyst, although external acid catalysis is often employed to drive the reaction to completion.
Mechanistic Pathway:
The reaction is believed to proceed through two potential pathways. In Path A, the urea attacks the formyl group to form a carbinolamine, which then dehydrates to a Schiff base. Subsequent intramolecular acylation by the carboxylic acid group, followed by another dehydration step, yields the target heterocycle. In Path B, the urea could first react with the carboxylic acid (potentially activated) to form an acylurea, which then undergoes intramolecular condensation with the formyl group.
Figure 2: Simplified mechanism for Pyrido[2,3-d]pyrimidin-4(3H)-one formation.
Detailed Protocol:
Materials:
-
This compound
-
Urea (or Thiourea for the thione analog)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dioxane (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and urea (1.2 eq).
-
Solvent and Catalyst Addition: Add anhydrous dioxane to the flask to create a stirrable slurry. Subsequently, carefully add polyphosphoric acid (PPA) (10-15 wt eq) or Eaton's reagent (P₂O₅ in MeSO₃H) portion-wise. The addition of PPA is exothermic and should be done with caution.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% methanol in dichloromethane eluent system). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1 : 1.2 (Acid : Urea) |
| Catalyst | Polyphosphoric Acid |
| Solvent | Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 4-8 hours |
| Typical Yield | 65-80% |
Application Note II: Synthesis of Pyrido[2,3-c]pyridazin-5(6H)-ones
Scientific Rationale:
The pyridazine and its fused derivatives are important scaffolds in medicinal chemistry, known for their antihypertensive, analgesic, and anticancer activities.[5] The reaction of this compound with hydrazine hydrate provides a direct and efficient route to the pyrido[2,3-c]pyridazin-5(6H)-one core. This transformation is a classic example of a condensation-cyclization sequence.
Mechanistic Pathway:
The reaction is initiated by the nucleophilic attack of hydrazine on the aldehyde group to form a hydrazone intermediate. This is a rapid and generally high-yielding step. The subsequent intramolecular cyclization involves the attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl, followed by the elimination of a water molecule to form the stable, fused pyridazinone ring system.
Figure 3: Simplified mechanism for Pyrido[2,3-c]pyridazin-5(6H)-one formation.
Detailed Protocol:
Materials:
-
This compound
-
Hydrazine hydrate (or substituted hydrazines for N-substituted products)
-
Ethanol (or acetic acid)
-
Hydrochloric acid (catalytic)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask, add hydrazine hydrate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC. The product is often poorly soluble and may precipitate from the reaction mixture upon formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or N,N-dimethylformamide (DMF).
Quantitative Data Summary:
| Parameter | Value |
| Reactant Ratio | 1 : 1.1 (Acid : Hydrazine) |
| Catalyst | Hydrochloric Acid (catalytic) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Conclusion and Future Outlook
This compound is a potent and versatile building block for the synthesis of a variety of fused heterocyclic compounds. The protocols detailed herein for the synthesis of pyrido[2,3-d]pyrimidinones and pyrido[2,3-c]pyridazinones are just two examples of its broad utility. By judiciously selecting the binucleophilic reaction partner, a diverse array of heterocyclic systems can be accessed, including those containing imidazole, oxazole, thiazole, and diazepine rings.
Future research in this area will likely focus on the development of one-pot, multicomponent reactions that further enhance the synthetic efficiency and molecular diversity achievable from this strategic starting material. The application of modern synthetic methodologies, such as flow chemistry and microwave-assisted synthesis, could also lead to more rapid and scalable routes to these valuable heterocyclic scaffolds.
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
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Al-Tel, T. H. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10903-10915. [Link]
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Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]
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Costa, M. F., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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Li, J., et al. (2024). Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. Current Organic Chemistry, 28. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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El-Gaby, M. S. A., et al. (2013). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 18(9), 10438-10452. [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2010). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 11(10), 1073-1115. [Link]
-
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]
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Application Notes & Protocols: 6-Formylpyridine-2-carboxylic Acid in Ligand Synthesis for Coordination Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Utility of 6-Formylpyridine-2-carboxylic Acid (FPCA)
This compound (FPCA) is a heterocyclic compound distinguished by the strategic placement of a formyl (aldehyde) and a carboxylic acid group on a pyridine ring.[1][2] This specific arrangement at the 2- and 6-positions makes it an exceptionally versatile and powerful building block, or synthon, for designing polydentate ligands in coordination chemistry.[1][3] The inherent properties of FPCA allow for the systematic construction of ligands that can chelate to metal ions, forming stable and functional metal complexes with applications spanning catalysis, materials science, and drug development.[1][3][4]
Physicochemical Properties and Structural Features
The reactivity of FPCA is governed by its three distinct functional groups: the pyridine nitrogen, the C2-carboxylic acid, and the C6-formyl group.[3] This trifunctional nature is the key to its utility. The aldehyde offers a reactive site for nucleophilic addition, most commonly for forming imines (Schiff bases), while the carboxylic acid can act as an anionic donor group or be modified into esters or amides.[1][3] The pyridine nitrogen provides a consistent N-donor site, crucial for chelation.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₃ | [2] |
| Molecular Weight | 151.12 g/mol | [2] |
| Appearance | Solid | |
| Key Functional Groups | Aldehyde (-CHO), Carboxylic Acid (-COOH), Pyridine-N | [1][3] |
| CAS Number | 499214-11-8 | [2] |
The Rationale for FPCA in Ligand Design
The primary advantage of FPCA lies in its ability to generate tridentate (three-toothed) ligands in a single, high-yielding step. The 2,6-substitution pattern pre-organizes the donor atoms for binding to a metal center in a meridional fashion, a common coordination geometry. By reacting the aldehyde with a primary amine that contains an additional donor atom (e.g., an alcohol, a phenol, or another heterocycle), a ligand with a well-defined N,N,O or N,N,N donor set can be readily synthesized. This "convergent" approach simplifies synthesis and purification, which is a significant advantage over multi-step synthetic routes.
Core Principle: Schiff Base Condensation for Ligand Scaffolding
The most prevalent reaction for elaborating FPCA into a complex ligand is the Schiff base condensation. This reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form a stable carbon-nitrogen double bond (an imine).[5]
Causality of the Reaction
The reaction is typically catalyzed by mild acid, although the intrinsic acidity of the FPCA carboxylic acid group can sometimes facilitate the reaction without external catalysts.[6][7] The process is a reversible equilibrium. To drive the reaction towards the imine product, the removal of water is essential. This is often achieved by performing the reaction in a solvent like methanol or ethanol under reflux, where the solvent can effectively solvate the reactants and the transition state, and the elevated temperature helps remove the water byproduct.
General Workflow for Ligand Synthesis
The synthesis of a Schiff base ligand from FPCA follows a logical and reproducible workflow. This process is foundational for creating a wide array of ligands by simply varying the primary amine reactant.
Caption: General workflow for Schiff base ligand synthesis using FPCA.
Protocol: Synthesis of a Tridentate N,N,O-Donor Ligand
This protocol details the synthesis of 6-((2-hydroxyethyl)iminomethyl)pyridine-2-carboxylic acid, a representative tridentate ligand, via Schiff base condensation of FPCA and ethanolamine.
Scientific Rationale
-
Choice of Reactants: FPCA provides the N(pyridyl)-C(O)O backbone. Ethanolamine is chosen as the amine source because it is simple, inexpensive, and introduces a hydroxyl group (-OH) that can act as the third donor site (the 'O' in the N,N,O set).
-
Choice of Solvent: Methanol is an ideal solvent. It readily dissolves both reactants, its boiling point is suitable for reflux without degrading the components, and it facilitates the precipitation of the product upon cooling.
-
Methodology: The one-pot reflux method is highly efficient. Heating the mixture drives the equilibrium towards the product by removing the water byproduct. The subsequent cooling and filtration is a straightforward and effective method for isolating the pure ligand, often without the need for column chromatography.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.51 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of methanol to the flask. Stir the mixture to dissolve the solid.
-
Amine Addition: To the stirring solution, add ethanolamine (0.61 g, 0.60 mL, 10.0 mmol) dropwise using a pipette. A color change to pale yellow and a slight increase in temperature may be observed.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain reflux with stirring for 4 hours. The solution will become a clearer yellow.
-
Isolation: After 4 hours, remove the heat source and allow the flask to cool slowly to room temperature. A crystalline precipitate should form. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid twice with small portions of cold methanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum for several hours to yield the final ligand as a pale yellow crystalline powder.
Expected Results and Characterization Data
The successful synthesis of the target ligand can be validated using standard spectroscopic techniques.
| Characterization | Expected Result | Rationale |
| Yield | >85% | High efficiency of Schiff base condensation. |
| ¹H NMR | Disappearance of aldehyde proton (~10 ppm). Appearance of imine proton (~8.5 ppm). | Confirms conversion of aldehyde to imine. |
| IR Spectroscopy | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of imine C=N stretch (~1640 cm⁻¹). | Provides definitive evidence of imine bond formation. |
| Mass Spec (ESI+) | Peak at m/z = 195.07 [M+H]⁺ | Confirms the molecular weight of the product (C₉H₁₀N₂O₃, M.W. 194.19). |
Protocol: Synthesis of a Copper(II) Coordination Complex
This protocol describes the coordination of the newly synthesized N,N,O-ligand to a Copper(II) salt.
Scientific Rationale
-
Metal Choice: Copper(II) is a d⁹ transition metal that readily forms stable, colored complexes with N- and O-donor ligands, making it an excellent choice for a proof-of-concept synthesis. Its paramagnetic nature also allows for characterization by techniques like EPR spectroscopy.
-
Stoichiometry: A 2:1 ligand-to-metal ratio is often used with tridentate ligands and octahedral-preferring metals like Cu(II), leading to a [Cu(L)₂] complex. The ligand deprotonates at the carboxylic acid and hydroxyl groups to act as a dianionic ligand.
-
Base Addition: A weak base like triethylamine (NEt₃) is added to facilitate the deprotonation of the carboxylic acid and hydroxyl groups of the ligand, allowing them to coordinate to the metal center as anionic donors (carboxylate and alkoxide).
Step-by-Step Experimental Protocol
-
Ligand Preparation: In a 50 mL round-bottom flask, suspend the synthesized ligand (0.388 g, 2.0 mmol) in 20 mL of methanol.
-
Base Addition: Add triethylamine (0.202 g, 0.28 mL, 2.0 mmol) to the ligand suspension. Stir for 10 minutes. The ligand should dissolve as it is deprotonated.
-
Metal Salt Addition: In a separate beaker, dissolve Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.170 g, 1.0 mmol) in 10 mL of methanol.
-
Complexation: Add the copper(II) solution dropwise to the stirring ligand solution. An immediate color change to deep blue or green is expected, indicating complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Isolation: Reduce the solvent volume to approximately 10 mL using a rotary evaporator. Allow the concentrated solution to stand at room temperature. Slow evaporation will yield crystals suitable for X-ray diffraction. Alternatively, the product can be precipitated by adding a non-coordinating solvent like diethyl ether.
-
Purification: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Caption: Schematic of a Cu(II) center with two tridentate ligands.
Broader Applications and Future Directions
The modularity of the synthesis allows for extensive variation. By changing the primary amine, a diverse library of ligands can be created.
-
Catalysis: Using chiral amines can produce ligands for asymmetric catalysis.
-
Bioinorganic Chemistry: Incorporating biocompatible moieties can lead to complexes with antimicrobial or anticancer activity.[4][8]
-
Materials Science: Ligands with extended aromatic systems can be used to build luminescent metal-organic frameworks (MOFs) or molecular sensors.[1]
Safety and Handling
-
This compound: Harmful if swallowed.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Copper Salts: Copper salts are harmful and irritants. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
PubMed. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Dalton Transactions. (2002). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Retrieved from [Link]
-
Wiley Online Library. (2023). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (2023). Rapid Synthesis of Schiff Bases via Pyridine‐2‐Carboxylic Acid as an Effective Catalyst. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1998). Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Longdom Publishing. (2017). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Organic Chemistry: Current Research. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]
-
ResearchGate. (2018). Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. Retrieved from [Link]
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Application Note & Protocols: Leveraging 6-Formylpyridine-2-carboxylic Acid for the Rational Design and Synthesis of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylpyridine-2-carboxylic acid (6-FPCA) is a highly versatile and synthetically accessible building block in medicinal chemistry. Its unique trifunctional nature—featuring a pyridine ring, a reactive aldehyde, and a carboxylic acid—provides a strategic scaffold for the design of potent and selective enzyme inhibitors. The pyridine-2-carboxylate motif is a well-established metal-binding pharmacophore, making 6-FPCA an exceptional starting point for targeting metalloenzymes.[1] Concurrently, the aldehyde group serves as a versatile chemical handle for introducing molecular diversity through reactions like reductive amination and multicomponent reactions, enabling the exploration of vast chemical space to optimize inhibitor potency and selectivity. This guide details the strategic advantages of 6-FPCA, provides robust protocols for inhibitor synthesis, and outlines methods for their biochemical evaluation.
The Strategic Advantage of this compound in Inhibitor Design
The power of 6-FPCA as a scaffold lies in the convergence of its structural features, which can be rationally exploited to achieve high-affinity enzyme inhibition.[2][3]
-
Metal-Binding Pharmacophore: The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group form a potent bidentate chelation site for metal ions.[1] This makes 6-FPCA an ideal core for designing inhibitors against metalloenzymes, such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and various oxygenases, where coordination to a catalytic metal ion (e.g., Zn²⁺, Fe²⁺) is a primary mechanism of inhibition.[4]
-
Reactive Aldehyde Handle: The formyl (aldehyde) group at the 6-position is a key site for synthetic diversification.[2] It readily participates in a range of chemical transformations, most notably reductive amination, allowing for the covalent attachment of a wide array of amine-containing fragments. This enables systematic exploration of the enzyme's binding pocket to identify crucial secondary interactions (hydrophobic, hydrogen bonding, electrostatic) that enhance affinity and selectivity.
-
Structural Rigidity and Vectorial Diversity: The pyridine ring provides a rigid, planar core that properly orients the functional groups into defined vectors in three-dimensional space. This conformational constraint reduces the entropic penalty upon binding and allows for precise positioning of substituents to maximize interactions with the target enzyme.
Synthetic Strategies and Key Reactions
The conversion of 6-FPCA into a library of potential enzyme inhibitors hinges on robust and high-yielding chemical reactions. Reductive amination and the Ugi four-component reaction are two preeminent strategies.
Reductive Amination: The Workhorse Reaction
Reductive amination is a cornerstone method for forming carbon-nitrogen bonds.[5] It proceeds in two stages: the initial reaction between the aldehyde of 6-FPCA and a primary or secondary amine to form a Schiff base (imine) or enamine, followed by the in-situ reduction of this intermediate to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[6][7]
Mechanism Causality: The choice of reducing agent is critical. Mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated iminium ion intermediate over the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol.[5] This selectivity ensures high yields of the desired secondary or tertiary amine product.
Ugi Four-Component Reaction (Ugi-4CR): Rapid Access to Complexity
For generating large libraries of structurally diverse compounds, the Ugi-4CR is an exceptionally powerful tool.[8][9][10] This one-pot reaction combines an aldehyde (6-FPCA), an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-acylamino amide products.[8][10]
Mechanism Causality: The reaction is driven by the formation of an α-adduct between the iminium ion (from the aldehyde and amine) and the nucleophilic isocyanide, creating a stable nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to undergo a Mumm rearrangement, yielding the final, highly substituted product. The ability to vary all four components independently allows for the creation of vast and diverse chemical libraries from a small set of starting materials.[11]
Detailed Experimental Protocols
General Workflow for Inhibitor Development
The process from starting material to a validated enzyme inhibitor follows a logical and iterative sequence.
Caption: Overall workflow for inhibitor synthesis and evaluation.
Protocol 3.2: Synthesis of N-Substituted 6-(Aminomethyl)picolinic Acid Derivatives via Reductive Amination
This protocol describes a general method for coupling 6-FPCA with a representative primary amine.
Materials:
-
This compound (6-FPCA)
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-FPCA (1.0 eq) in DCE (or THF) to a concentration of approximately 0.1 M.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final compound.
Protocol 3.3: Characterization of Synthesized Inhibitors
It is imperative to confirm the identity, structure, and purity of all synthesized compounds before biological testing.[12]
Standard Characterization Suite:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate and confirm the chemical structure of the final compound.[13][14]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, typically aiming for >95% for use in biological assays.
| Technique | Purpose | Typical Output |
| LC-MS | Confirm Molecular Weight & Purity | Chromatogram with retention time (purity) and a mass spectrum showing [M+H]⁺ or [M-H]⁻ ion. |
| ¹H NMR | Elucidate Proton Environment | Spectrum showing chemical shifts, integration, and coupling constants for all protons. |
| ¹³C NMR | Elucidate Carbon Skeleton | Spectrum showing chemical shifts for all unique carbon atoms. |
| HPLC | Quantify Purity | Chromatogram with peak area used to calculate purity percentage. |
Table 1: Standard analytical techniques for inhibitor characterization.
Biochemical Evaluation of Inhibitors
The primary goal of biochemical evaluation is to determine the potency of a synthesized compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[15]
Caption: Step-by-step workflow for IC50 determination.
Protocol 4.1: General Assay for Determining IC₅₀
This protocol provides a template that can be adapted for various enzyme systems.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH, ionic strength, and cofactors)
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the inhibitor in assay buffer. A common approach is to use 10 concentrations covering a wide range (e.g., 100 µM to 1 pM) using half-log or 3-fold dilutions.[16] Include a "no inhibitor" control (DMSO vehicle only).
-
Assay Plate Setup: To each well of a 96-well plate, add:
-
Assay Buffer
-
A fixed concentration of the inhibitor from the dilution series.
-
A fixed concentration of the enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor at the assay temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Kₘ) to accurately measure competitive inhibition.[16]
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation or substrate consumption over time.
-
Data Analysis:
-
Calculate the initial velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control to get the percent activity.
-
Calculate percent inhibition as (100 - % Activity).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16]
-
Troubleshooting and Key Considerations
-
Solubility Issues: Pyridine-based compounds can sometimes have poor aqueous solubility. Ensure DMSO stock concentrations are appropriate and that the final assay concentration of DMSO is low (typically ≤1%) and consistent across all wells.
-
Irreversible Inhibition: If inhibition appears time-dependent, the compound may be an irreversible or covalent inhibitor. Specific assays are needed to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and binding affinity (Kᵢ).[17][18]
-
Assay Interference: Some compounds can interfere with the assay signal (e.g., absorbance or fluorescence). Always run controls with the compound in the absence of the enzyme to check for such effects.
References
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Identification and structural characterization of small molecule inhibitors of PINK1. Nature Communications. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. ResearchGate. [Link]
-
Help with determining IC50 for enzyme inhibitors. Reddit. [Link]
-
Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. ACS Chemical Biology. [Link]
-
Small Molecule Structure Characterisation. La Trobe University. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. [Link]
-
Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife. [Link]
-
Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology. [Link]
-
A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]
-
One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry. [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. [Link]
-
Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. Journal of the American Society for Mass Spectrometry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Chemistry - A European Journal. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. SciSpace. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]
-
Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]
-
Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. ChemMedChem. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]
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- 3. Buy this compound | 499214-11-8 [smolecule.com]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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The Versatility of 6-Formylpyridine-2-carboxylic Acid in the Design and Functionalization of Metal-Organic Frameworks: Application Notes and Protocols
Introduction: A Multifunctional Ligand for Advanced MOF Applications
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and drug delivery.[1][2] The rational design of MOFs hinges on the judicious selection of metal nodes and organic linkers. 6-Formylpyridine-2-carboxylic acid stands out as a particularly compelling organic linker. Its pyridine-2,6-dicarboxylate backbone is a well-established motif for constructing stable MOFs with diverse topologies, from one-dimensional chains to complex three-dimensional networks.[3][4] The true potential of this ligand, however, lies in the latent reactivity of its formyl (aldehyde) group. This functional handle opens the door to a world of post-synthetic modification (PSM), allowing for the precise tailoring of the MOF's pore environment and surface chemistry.[5][6]
This guide provides a comprehensive overview of the applications of this compound in MOF chemistry, intended for researchers, scientists, and drug development professionals. We will delve into both the direct synthesis of aldehyde-bearing MOFs and their subsequent functionalization, offering detailed, field-proven insights and step-by-step protocols for key experimental procedures.
Part 1: Direct Synthesis of Aldehyde-Functionalized MOFs
The direct solvothermal or hydrothermal synthesis of MOFs using this compound as a primary or co-linker allows for the creation of frameworks with readily accessible aldehyde groups decorating the pore walls. The choice of metal ion, solvent system, and reaction conditions are critical parameters that dictate the final topology and properties of the MOF.[2]
Conceptual Framework for Direct Synthesis
The synthesis typically involves the reaction of a metal salt with the deprotonated this compound ligand in a high-boiling point solvent under elevated temperatures. The carboxylate group coordinates with the metal ions to form the framework, while the aldehyde group remains largely unreactive under these conditions, pointing into the pores of the resulting structure.
Caption: Workflow for the direct solvothermal synthesis of an aldehyde-functionalized MOF.
Protocol 1: Solvothermal Synthesis of a Zn-based Aldehyde-Functionalized MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation Vials
-
Teflon-lined stainless-steel autoclave (optional, for higher temperatures)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
-
Reaction Mixture: Combine the two solutions in the 20 mL vial. Cap the vial tightly.
-
Heating: Place the vial in a programmable oven and heat to 120°C for 48 hours.
-
Expert Insight: The choice of temperature and time is crucial. Lower temperatures may lead to amorphous products, while excessively high temperatures can cause ligand decomposition. A slow cooling ramp (e.g., 5°C/hour) can promote the formation of larger, higher-quality crystals.
-
-
Isolation: After cooling to room temperature, crystals of the MOF should be visible.
-
Decant the mother liquor.
-
Wash the crystals by soaking in fresh DMF (3 x 10 mL) for 24 hours to remove unreacted starting materials.
-
Further wash with a more volatile solvent like ethanol (3 x 10 mL) to facilitate drying.
-
-
Activation:
-
Collect the crystals by centrifugation.
-
Dry the product under vacuum at a mild temperature (e.g., 80-100°C) to remove residual solvent from the pores. The activation conditions should be determined based on the thermal stability of the MOF, as determined by Thermogravimetric Analysis (TGA).
-
Characterization:
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A diffraction pattern with sharp peaks matching a simulated pattern from single-crystal data. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verify the presence of functional groups. | Presence of a C=O stretch from the aldehyde (~1700 cm⁻¹) and disappearance of the broad O-H stretch from the carboxylic acid. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent content. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures. |
| Nitrogen Adsorption-Desorption Isotherms | Determine surface area and porosity. | A Type I isotherm, characteristic of microporous materials, with a calculated BET surface area. |
Part 2: Post-Synthetic Modification (PSM) of Aldehyde-Functionalized MOFs
The true power of incorporating this compound into MOFs lies in the post-synthetic modification (PSM) capabilities of the aldehyde group.[5] PSM allows for the covalent attachment of a wide array of molecules, enabling the fine-tuning of the MOF's properties for specific applications without altering the underlying framework.[6]
Caption: General scheme for the post-synthetic modification of an aldehyde-functionalized MOF.
Application in Catalysis: Knoevenagel Condensation
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, is a cornerstone of organic synthesis. By functionalizing the pores of a MOF with basic amine groups via PSM, it is possible to create a heterogeneous catalyst for this reaction.
Protocol 2: Tandem PSM for a Bifunctional Acid-Base Catalyst
This protocol details a two-step PSM process: first, an imine condensation with an amine, followed by reduction to a stable secondary amine, which can act as a basic catalytic site.
Step A: Imine Condensation
-
Activation: Ensure the parent aldehyde-functionalized MOF is fully activated (solvent-free).
-
Reaction Setup: Suspend 100 mg of the activated MOF in 10 mL of anhydrous ethanol in a round-bottom flask.
-
Reagent Addition: Add a 10-fold molar excess of ethylenediamine.
-
Reaction: Stir the suspension at 60°C for 24 hours under an inert atmosphere (e.g., N₂ or Ar).
-
Expert Insight: The choice of solvent is critical. It must be able to swell the MOF structure to allow reagent access but should not competitively react with the aldehyde groups. Anhydrous conditions are preferred to prevent the hydrolysis of the resulting imine.
-
Step B: Reduction to Secondary Amine
-
Washing: After the imine formation, wash the MOF thoroughly with anhydrous ethanol to remove excess ethylenediamine.
-
Reduction: Resuspend the imine-functionalized MOF in 10 mL of anhydrous methanol.
-
Reducing Agent: Add a 5-fold molar excess of sodium cyanoborohydride (NaCNBH₃) portion-wise.
-
Causality: NaCNBH₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the reduction of any unreacted formyl groups.[7]
-
-
Reaction: Stir the suspension at room temperature for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Wash the resulting secondary amine-functionalized MOF extensively with water and then ethanol.
-
Drying: Dry the final product under vacuum.
Validation of PSM:
-
FTIR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹), followed by its disappearance and the appearance of N-H bending vibrations after reduction.
-
¹H NMR Spectroscopy (Digested MOF): Digest a small sample of the MOF in a deuterated acid (e.g., D₂SO₄/DMSO-d₆) to dissolve the framework and analyze the linker by NMR. This provides quantitative information on the degree of functionalization.
Application in Sensing: "Turn-Off" Luminescence Probes
Many MOFs constructed from aromatic linkers exhibit intrinsic luminescence.[8] This property can be harnessed for chemical sensing. The introduction of specific functional groups via PSM can lead to selective quenching of this luminescence in the presence of certain analytes. For example, functionalizing an aldehyde-MOF with a molecule that can chelate metal ions could create a sensor for those ions.
Protocol 3: PSM for a Luminescent Metal Ion Sensor
This protocol describes the functionalization of an aldehyde-MOF with 2-hydrazinopyridine to create a potential sensor for heavy metal ions.
Procedure:
-
Activation: Start with a fully activated, luminescent aldehyde-functionalized MOF (100 mg).
-
Reaction Mixture: Suspend the MOF in 15 mL of chloroform. Add a 10-fold molar excess of 2-hydrazinopyridine.
-
Catalyst: Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Causality: The acid catalyzes the condensation reaction between the aldehyde and the hydrazine to form a hydrazone.
-
-
Reaction: Heat the mixture to reflux for 24 hours.
-
Isolation and Washing: Cool the reaction to room temperature. Collect the solid by centrifugation and wash thoroughly with chloroform and then ethanol to remove unreacted reagents and the catalyst.
-
Drying: Dry the functionalized MOF under vacuum.
Sensing Experiment (Proof-of-Concept):
-
Dispersion: Disperse a small amount (e.g., 1 mg) of the functionalized MOF in 3 mL of a suitable solvent (e.g., ethanol) by sonication.
-
Luminescence Measurement: Record the fluorescence emission spectrum of the dispersion.
-
Analyte Addition: Add small aliquots of a solution of a metal salt (e.g., Cu(NO₃)₂) to the dispersion and record the emission spectrum after each addition.
-
Analysis: A significant decrease (quenching) in the fluorescence intensity upon addition of the metal ion indicates a sensing event.
Part 3: Applications in Drug Delivery
The tailorable pore environment and high surface area of MOFs make them excellent candidates for drug delivery systems.[1][9][10] The aldehyde functionality can be used to covalently anchor drug molecules that contain amine groups, forming a pH-sensitive imine linkage. This allows for the stable encapsulation of the drug within the MOF carrier and its subsequent release in the acidic environment of tumor tissues or endosomes.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Luminescent metal–organic frameworks with a 2-(4-pyridyl)-terephthalic acid ligand for detection of acetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Condensation Reactions of 6-Formylpyridine-2-carboxylic Acid with Amines for Advanced Synthesis
Introduction
6-Formylpyridine-2-carboxylic acid (6-FPCA) is a highly versatile heterocyclic building block that holds significant value for researchers in medicinal chemistry, drug development, and materials science.[1][2] Its structure is unique, featuring a pyridine core functionalized with both an electrophilic aldehyde group and a nucleophilic/coordinating carboxylic acid group.[3] This distinct arrangement allows for a wide array of chemical transformations, making it an ideal starting material for constructing complex molecular architectures.[1] The derivatives of 6-FPCA, particularly those formed through reactions with amines, are precursors to compounds with notable biological activities, including antimicrobial and telomerase inhibitory properties, and serve as sophisticated ligands in coordination chemistry.[1][4][5]
This guide provides an in-depth exploration of the two primary condensation pathways for 6-FPCA with amines: Schiff base (imine) formation and one-pot reductive amination . We will delve into the mechanistic principles behind these reactions and offer detailed, field-proven protocols designed for reproducibility and high yield. The aim is to equip researchers with the foundational knowledge and practical steps required to leverage 6-FPCA in their synthetic programs effectively.
Chemical Principles and Mechanistic Overview
The reactivity of 6-FPCA is dominated by its aldehyde and carboxylic acid functionalities. While the carboxylic acid can undergo reactions like esterification[1], the aldehyde group is the primary site for condensation with primary amines. The hydrochloride salt form of 6-FPCA can be used to enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack.[2]
Schiff Base (Imine) Formation
The reaction between the aldehyde group of 6-FPCA and a primary amine is a classic condensation reaction that yields a Schiff base, also known as an imine.[6][7] This reaction is a reversible equilibrium process that involves two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.[8]
-
Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the imine.[8]
This reaction is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[9] An intriguing aspect of 6-FPCA is the potential for the adjacent carboxylic acid group to act as an intramolecular catalyst, facilitating the reaction.[10][11] To drive the reaction to completion, the water byproduct must be removed, often accomplished using a Dean-Stark apparatus or a dehydrating agent like molecular sieves.[12][13]
Caption: Mechanism of Schiff Base Formation.
Reductive Amination
Reductive amination is a powerful, one-pot method for converting an aldehyde directly into a secondary amine.[14] This process leverages the formation of an imine (or its protonated form, the iminium ion) as an intermediate, which is then immediately reduced in situ to the corresponding amine. The key advantage is that it avoids the isolation of the often-sensitive imine intermediate.
The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde, leading to side products. Milder, more selective reagents are preferred:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is an excellent choice for reductive aminations. It is less reactive than NaBH₄ and selectively reduces iminium ions in the presence of aldehydes.[14]
-
Pyridine-Borane Complexes: These reagents are also mild and effective alternatives to more toxic options like sodium cyanoborohydride.[15][16]
The reaction is typically performed in a suitable solvent at room temperature, providing a straightforward and high-yielding route to secondary amines.
Caption: Experimental Workflow for One-Pot Reductive Amination.
Experimental Protocols
General Considerations:
-
Safety: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use reagents from reliable commercial sources without further purification unless noted. Ensure solvents are anhydrous where specified, particularly for Schiff base formation.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots with UV light.
Protocol 1: Synthesis of 6-((Benzylideneamino)methyl)pyridine-2-carboxylic Acid (Schiff Base Formation)
This protocol details the synthesis of a representative Schiff base from 6-FPCA and benzylamine.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 151.12 | 302 mg | 2.0 | 1.0 |
| Benzylamine | 107.15 | 214 mg (0.22 mL) | 2.0 | 1.0 |
| Methanol (Anhydrous) | - | 10 mL | - | - |
| Molecular Sieves (4Å, activated) | - | ~1 g | - | - |
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (302 mg, 2.0 mmol).
-
Add anhydrous methanol (10 mL) and stir until the solid is fully dissolved.
-
Add benzylamine (0.22 mL, 2.0 mmol) to the solution dropwise at room temperature.
-
Add activated 4Å molecular sieves (~1 g) to the reaction mixture. This is crucial for absorbing the water generated and driving the reaction forward.[9][13]
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes), observing the consumption of the starting aldehyde.
-
Upon completion, filter the reaction mixture to remove the molecular sieves, washing the sieves with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base product.
Protocol 2: Synthesis of 6-((Benzylamino)methyl)pyridine-2-carboxylic Acid (One-Pot Reductive Amination)
This protocol describes a direct, one-pot synthesis of a secondary amine using sodium triacetoxyborohydride.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 151.12 | 302 mg | 2.0 | 1.0 |
| Benzylamine | 107.15 | 214 mg (0.22 mL) | 2.0 | 1.0 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 636 mg | 3.0 | 1.5 |
| Dichloroethane (DCE) or THF | - | 15 mL | - | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (302 mg, 2.0 mmol) and benzylamine (0.22 mL, 2.0 mmol) in dichloroethane (15 mL).
-
Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure secondary amine.
Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Below are the expected analytical signatures for the products from the model reactions.
| Analysis | Schiff Base Product | Reductive Amination Product |
| Appearance | Typically a crystalline solid (yellow to off-white) | Typically a solid or viscous oil |
| FTIR (cm⁻¹) | ~1620-1640 (C=N stretch), Disappearance of aldehyde C=O (~1700) | ~3300-3400 (N-H stretch), Absence of C=N stretch |
| ¹H NMR (δ, ppm) | ~8.5-8.9 (s, 1H, -CH=N-), Disappearance of aldehyde -CHO (~9.5-10.0) | ~4.0-4.5 (s, 2H, -CH₂-NH-), Appearance of N-H proton |
| ¹³C NMR (δ, ppm) | ~158-163 (-CH=N-) | ~45-55 (-CH₂-NH-) |
| MS (ESI+) | Calculated [M+H]⁺ matches theoretical value | Calculated [M+H]⁺ matches theoretical value |
-
Confirmation of Schiff Base: The most definitive evidence is the appearance of the azomethine proton (-CH=N-) singlet in the ¹H NMR spectrum around 8.5-8.9 ppm and the C=N stretch in the IR spectrum.[6]
-
Confirmation of Secondary Amine: The key indicators are the disappearance of the azomethine proton signal and the appearance of a singlet for the newly formed methylene bridge (-CH₂-) in the ¹H NMR spectrum, along with the N-H stretch in the IR spectrum.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Schiff Base | 1. Reversible reaction equilibrium not shifted. 2. Impure or wet solvent/reagents. | 1. Ensure activated molecular sieves are used or switch to a solvent like toluene and use a Dean-Stark trap to remove water azeotropically.[9][13] 2. Use anhydrous solvents and high-purity starting materials. |
| Incomplete Reductive Amination | 1. Insufficient reducing agent. 2. Steric hindrance slowing the reaction. 3. Deactivated reducing agent due to moisture. | 1. Increase the equivalents of STAB to 1.5-2.0. 2. Increase reaction time and continue to monitor by TLC. Gentle heating may be required for very hindered substrates. 3. Add STAB to a dry reaction mixture under an inert atmosphere. |
| Formation of Alcohol Byproduct | The reducing agent is reducing the starting aldehyde before imine formation. | 1. Ensure the imine has sufficient time to form before adding the reducing agent (pre-stir for 20-30 min). 2. Use a more selective reducing agent like STAB instead of NaBH₄.[14] |
| Difficult Purification | 1. Product is highly polar due to the carboxylic acid. 2. Close-running impurities. | 1. For column chromatography, consider adding a small amount of acetic acid or triethylamine to the eluent to improve peak shape. 2. Attempt recrystallization from various solvent systems. Conversion to a salt (e.g., hydrochloride) may aid in purification. |
Conclusion
The condensation of this compound with amines provides a reliable and versatile entry point into a rich chemical space of pyridine-based imines and secondary amines. These protocols for Schiff base formation and one-pot reductive amination are robust methods for generating key intermediates for drug discovery, ligand design, and materials science. By understanding the underlying mechanisms and following these detailed procedures, researchers can confidently synthesize a diverse library of valuable compounds.
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El-Sayed, N. N. E., et al. (2016). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Molecules, 21(1), 8. [Link]
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Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995-5996. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Goral, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed. [Link]
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Zhang, X., et al. (2021). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. Organic Chemistry Frontiers, 8(1), 57-62. [Link]
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]
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Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry. [Link]
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Çelik, F., et al. (2020). Preparation and Characterization of Some Schiff Base Compounds. Artuklu Kaime, 3(1), 27-36. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation. Retrieved from [Link]
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Goral, M., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
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Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]
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Procter, D. J., et al. (2018). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 9(3), 747-751. [Link]
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Kim, S., et al. (2000). A Facile Synthesis of Carboxamides by Dehydration Condensation Between Free Carboxylic Acids and Amines Using O,O′-Di(2-pyridyl) thiocarbonate as a Coupling Reagent. Bull. Korean Chem. Soc., 21(1), 133-136. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imines. Retrieved from [Link]
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Deb, M. L., & Borpatra, P. J. (2023). Rapid Synthesis of Schiff Bases via Pyridine-2-Carboxylic Acid as an Effective Catalyst. ChemistrySelect, 8(28), e202301290. [Link]
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D'auria, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. [Link]
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Chemistry Research Journal. (2019). Synthesis, Characterization and Antimicrobial Studies of a Novel Ciprofloxacin Imine and its Metal(II) Complexes. 4(2), 87-92. [Link]
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Deb, M. L., & Borpatra, P. J. (2023). Rapid Synthesis of Schiff Bases via Pyridine-2-Carboxylic Acid as an Effective Catalyst. Wiley Online Library. [Link]
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Farrell, W., et al. (2019). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Advanced Synthesis & Catalysis, 361(5), 1066-1071. [Link]
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L'hermet, M., et al. (2019). Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions. Organic & Biomolecular Chemistry, 17(17), 4276-4283. [Link]
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Semantic Scholar. (2017). Synthesis and characterization of Schiff base complexes of Cu(II), Ni(II), Co(II) complexes of Schiff base derived from furan 3- carboxaldehyde and 3- amino pyridine. [Link]
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Al-Masoudi, N. A., et al. (2015). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Der Pharma Chemica, 7(10), 24-32. [Link]
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Application Notes & Protocols: Strategic Amidation of 6-Formylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of amidation reactions involving 6-Formylpyridine-2-carboxylic acid, a versatile bifunctional building block. As a molecule presenting unique synthetic challenges, a nuanced understanding of its reactivity is paramount for successful amide bond construction. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to make informed decisions, troubleshoot effectively, and optimize reaction outcomes.
Strategic Considerations: The Chemistry of a Bifunctional Pyridine
This compound is a valuable starting material in medicinal chemistry and materials science, primarily due to its dual reactive centers which allow for the synthesis of complex molecular architectures.[1][2] However, its utility is coupled with distinct synthetic challenges that must be addressed for efficient and clean amide bond formation.
The Core Challenge: The molecule possesses three potentially reactive sites:
-
The Carboxylic Acid: The target for amidation.
-
The Formyl (Aldehyde) Group: An electrophilic center susceptible to nucleophilic attack by the amine coupling partner, potentially leading to imine formation or other side reactions.[1]
-
The Pyridine Nitrogen: A basic site that can influence the overall acid-base equilibrium of the reaction and interact with reagents.
Successful amidation hinges on the selective activation of the carboxylic acid in the presence of the sensitive aldehyde. This requires a careful choice of coupling reagents and reaction conditions to favor the desired amide formation pathway over competing side reactions.
Mechanism of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, making it unsuitable for complex molecules.[3] Modern amidation reactions rely on "coupling reagents" to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl carbon for nucleophilic attack by the amine.[4][5]
Two prevalent classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Pathway (EDC/HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removing its urea byproduct via aqueous workup.[3][6]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.[3][7]
-
Additive Interception: This intermediate is unstable. To prevent side reactions and suppress racemization (if chiral centers are present), an additive such as N-hydroxybenzotriazole (HOBt) is used. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-active ester.[3][8][9]
-
Aminolysis: The amine nucleophile attacks the carbonyl of the active ester to form the desired amide bond, regenerating HOBt in the process.[10]
Uronium Salt-Mediated Pathway (HATU)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent, often superior for sterically hindered or electron-deficient substrates.[11][12] It contains the 7-aza derivative of HOBt (HOAt) within its structure.
The mechanism involves:
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.[13]
-
Activation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea (TMU) as a byproduct.[11][14] The nitrogen atom in the HOAt ring is believed to accelerate the coupling.[3]
-
Aminolysis: The amine attacks the active ester to yield the final amide product.
Experimental Protocols and Reagent Selection
The choice of coupling reagent is critical and depends on the specific amine being coupled.
| Coupling System | Key Advantages | Considerations | Typical Use Case |
| EDC / HOBt | Water-soluble urea byproduct (easy removal); cost-effective.[3][6] | Less effective for sterically hindered or electron-poor amines; risk of side reactions if O-acylisourea is not trapped efficiently. | Routine coupling of primary and secondary amines that are not sterically demanding. |
| HATU / Base | High coupling efficiency; fast reaction rates; excellent for hindered substrates and reducing racemization.[12][14] | More expensive; byproduct (TMU) must be removed chromatographically. | Challenging couplings, including with electron-deficient anilines, hindered secondary amines, or valuable substrates where high yield is critical. |
| SOCl₂ | Inexpensive; forms a highly reactive acyl chloride intermediate. | Harsh conditions (generates HCl); not suitable for molecules with acid-sensitive functional groups.[15] | Robust substrates where functional group tolerance is not a concern. |
General Protocol for Amidation of this compound
This is a general guideline. Stoichiometry and reaction times should be optimized for each specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0–1.2 equiv)
-
Coupling Reagent (e.g., EDC·HCl, 1.2 equiv; or HATU, 1.2 equiv)
-
Additive (if using EDC: HOBt, 1.2 equiv)
-
Non-nucleophilic Base (e.g., DIPEA or Triethylamine, 2.5 equiv)
-
Anhydrous Solvent (e.g., DMF, DCM, or CH₃CN)
-
Standard workup and purification reagents (e.g., water, brine, Na₂SO₄, silica gel).
Procedure:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the amine (1.1 equiv).
-
Dissolution: Dissolve the mixture in an anhydrous solvent (e.g., DMF or DCM, ~0.1–0.5 M). If using the EDC/HOBt system, add HOBt (1.2 equiv) at this stage.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring. This helps to control the initial exothermic reaction and minimize potential side reactions involving the aldehyde.
-
Reagent Addition:
-
For HATU: Add HATU (1.2 equiv) to the mixture. Then, add the base (e.g., DIPEA, 2.5 equiv) dropwise.
-
For EDC/HOBt: Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add the base (e.g., DIPEA, 2.5 equiv) dropwise.[3]
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash sequentially with water, a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[3][16] Eluent systems often consist of hexane/ethyl acetate or DCM/methanol gradients.
Troubleshooting & Optimization
Even with robust protocols, challenges can arise. Below is a guide to common issues and a logical workflow for optimization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective activation (reagent not strong enough).2. Insufficient base.3. Presence of moisture (hydrolyzing active ester).4. Amine is too sterically hindered or electron-poor. | 1. Switch from EDC/HOBt to a more powerful reagent like HATU.[12]2. Ensure sufficient base is present to neutralize all acidic species (amine salts, EDC·HCl, etc.).3. Use anhydrous solvents and reagents; run under an inert atmosphere.4. Increase reaction temperature or switch to HATU. |
| Aldehyde Side Reactions (e.g., Imine Formation) | 1. Reaction temperature is too high.2. Amine is highly reactive toward the aldehyde. | 1. Maintain the reaction at 0 °C for a longer period before warming.2. Consider protecting the aldehyde as an acetal before amidation, followed by acidic deprotection after the amide is formed. |
| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or amine.2. Reaction time is too short. | 1. Increase the equivalents of the coupling reagent and/or amine to 1.5 equiv.2. Allow the reaction to run for a longer period (e.g., 24-48 hours). |
| Difficult Purification | 1. Urea byproduct from carbodiimide co-elutes with the product.2. Pyridinic product shows poor behavior on silica gel (streaking). | 1. If using DCC/DIC, switch to EDC so the urea byproduct can be removed with an aqueous wash.[6]2. Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to improve peak shape. |
Optimization Workflow
When a standard protocol yields suboptimal results, a systematic approach to optimization is necessary.
References
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
- Panchal, M., & Shah, A. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Letters in Organic Chemistry, 8(8), 574-578.
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Park, J. E., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2021). EDC Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
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ResearchGate. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Retrieved from [Link]
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MDPI. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Retrieved from [Link]
-
NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
-
PubMed. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Retrieved from [Link]
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NIH. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. Retrieved from [Link]
-
PubMed. (n.d.). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions. Retrieved from [Link]
-
ResearchGate. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
-
RSC Publishing. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]
-
RSC Publishing. (n.d.). TBHP-mediated denitrogenative synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in water. Organic Chemistry Frontiers. Retrieved from [Link]
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-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
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Application Note: Comprehensive Characterization of 6-Formylpyridine-2-carboxylic Acid
Abstract
This document provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of 6-Formylpyridine-2-carboxylic acid (FPCA). As a pivotal building block in medicinal chemistry and organic synthesis, rigorous characterization of FPCA is paramount to ensure the integrity of downstream applications.[1][2] This guide offers field-proven protocols and data interpretation insights for researchers, quality control analysts, and drug development professionals. We will cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for a multi-faceted analytical approach.
Introduction to this compound (FPCA)
This compound, also known as 6-formylpicolinic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with a formyl group at the 6-position and a carboxylic acid at the 2-position.[1] Its unique bifunctional nature makes it a versatile precursor for synthesizing complex molecules, including pharmaceutical agents and ligands for coordination chemistry.[1]
Key Molecular Information:
Given its reactivity, verifying the structural identity and ensuring high purity are critical first steps in any research or development workflow. The following sections detail the specific analytical methodologies to achieve this.
Integrated Analytical Workflow
A robust characterization of FPCA relies on integrating data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they confirm identity, structure, and purity. The logical flow of this process is outlined below.
Figure 1: Integrated workflow for the characterization of FPCA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the FPCA sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Scientist's Note: DMSO-d₆ is the solvent of choice because its residual solvent peak does not interfere with the aromatic proton signals, and more importantly, it allows for the observation of the exchangeable carboxylic acid proton.
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Acquire at least 16 scans.
-
¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
Data Interpretation & Expected Results
The structure of FPCA predicts a specific and unambiguous pattern in both ¹H and ¹³C NMR spectra.
¹H NMR (400 MHz, DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected at δ > 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[5]
-
Aldehyde Proton (-CHO): A sharp singlet is expected in the range of δ 9.8 - 10.2 ppm.
-
Pyridine Ring Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (δ 7.8 - 8.5 ppm) and should exhibit a clear splitting pattern. Based on the substitution, we expect:
-
One triplet (H4).
-
Two doublets (H3 and H5).
-
¹³C NMR (100 MHz, DMSO-d₆): The molecule has 7 distinct carbon atoms, and thus 7 signals are expected.
-
Aldehyde Carbonyl (C=O): Expected in the range of δ 190 - 195 ppm.
-
Carboxylic Acid Carbonyl (C=O): Expected downfield, typically around δ 165 - 170 ppm.[5]
-
Pyridine Ring Carbons (5C): Five signals are expected in the aromatic region (δ 120 - 155 ppm). The carbons attached to the formyl and carboxyl groups (C2 and C6) will be the most downfield of this group due to deshielding effects.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and providing clues to the molecular formula. Electrospray Ionization (ESI) is ideal for a polar molecule like FPCA.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of FPCA (~100 µg/mL) in a mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.
-
Scientist's Note: Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is necessary for detection in positive ion mode ESI.
-
-
Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 column with a simple gradient of water and acetonitrile (both with 0.1% formic acid) to ensure the analyzed peak is pure.
-
MS Acquisition: Acquire data in positive ion mode (ESI+). Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
Data Interpretation & Expected Results
-
Primary Ion: The primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated Exact Mass of C₇H₅NO₃: 151.0269
-
Expected [M+H]⁺: m/z 152.0342
-
-
Other Adducts: It is common to also observe sodium adducts [M+Na]⁺ at m/z 174.0162.
-
Fragmentation: In MS/MS experiments, fragmentation would likely involve the loss of H₂O (from the carboxylic acid) or CO₂.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid FPCA powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
Data Interpretation & Expected Results
The FT-IR spectrum provides a distinct fingerprint confirming the key functional groups.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad and strong |
| Aldehyde | C-H stretch | ~2850 and ~2750 | Two weak to medium bands |
| Carboxylic Acid | C=O stretch | 1710-1760 | Strong and sharp |
| Aldehyde | C=O stretch | 1690-1740 | Strong and sharp |
| Pyridine Ring | C=C & C=N stretches | 1500-1600 | Multiple medium to strong bands |
Scientist's Note: The two carbonyl (C=O) stretches from the acid and aldehyde may overlap but can often be resolved as two distinct peaks or a broadened peak, confirming the presence of both groups.[5][6] The extremely broad O-H stretch is highly characteristic of a hydrogen-bonded carboxylic acid.[5][7]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for determining the purity of a compound. A reverse-phase method separates compounds based on their hydrophobicity. For FPCA, this allows for quantification of the main peak relative to any impurities.
Experimental Protocol: Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the compound absorbs (e.g., 254 nm or 270 nm).
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in 50:50 water:acetonitrile.
Data Interpretation & Expected Results
A successful analysis will yield a chromatogram with a major peak corresponding to FPCA. Purity is calculated by taking the area of the main peak as a percentage of the total area of all peaks. A high-purity sample (>98%) should show a single, sharp, symmetrical peak with a stable retention time.
Structural Confirmation Logic
The confirmation of the structure of this compound is a process of logical deduction, where each piece of analytical data corroborates the others to eliminate all other possibilities.
Figure 2: Convergence of analytical data for structural confirmation.
Summary of Analytical Data
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shifts (δ) | ~13+ (s, 1H), ~10.0 (s, 1H), 7.8-8.5 (m, 3H) | Structural Connectivity |
| ¹³C NMR | Chemical Shifts (δ) | 7 signals: ~192, ~167, 120-155 (5 signals) | Carbon Skeleton |
| HRMS (ESI+) | Mass-to-Charge (m/z) | 152.0342 ([M+H]⁺) | Molecular Weight & Formula |
| FT-IR | Wavenumbers (cm⁻¹) | 2500-3300 (broad), ~1720 (C=O), ~1700 (C=O) | Functional Group ID |
| HPLC | Purity (%) | >98% (by area) | Purity Assessment |
References
- Vulcanchem. (n.d.). This compound hydrochloride.
- Smolecule. (n.d.). Buy this compound | 499214-11-8.
- LookChem. (n.d.). 6-FORMYL-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER 69950-65-8 wiki.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 6-Formyl-2-pyridinecarboxylic acid.
- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid.
- ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum.
- NP-MRD. (2022). Showing NP-Card for 6-(methoxycarbonyl)pyridine-2-carboxylic acid (NP0142683).
- Kadir, M. A., et al. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. National Institutes of Health.
- Yamashita, K., et al. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
- An, H., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed.
- Kadir, M. A., et al. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds. Trends in Sciences.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- NIST. (n.d.). 2-Pyridinecarboxylic acid.
- ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxylic acid(934-60-1) 1H NMR spectrum.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex....
Sources
- 1. Buy this compound | 499214-11-8 [smolecule.com]
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- 4. 6-Formyl-2-pyridinecarboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for 6-Formylpyridine-2-carboxylic Acid Derivatives in Medicinal Chemistry
Introduction: The Emergence of 6-Formylpyridine-2-carboxylic Acid as a Versatile Scaffold in Bioconjugation
In the landscape of modern medicinal chemistry, the demand for molecular tools that offer precision, versatility, and stability is paramount. This compound (6-FPCA), a heterocyclic compound with the molecular formula C₇H₅NO₃, has emerged as a significant building block in organic synthesis, particularly for the development of novel pharmaceuticals.[1] Its structure is deceptively simple, featuring a pyridine ring substituted with a carboxylic acid at the 2-position and an aldehyde (formyl) group at the 6-position.[2][3] This bifunctional nature is the key to its utility, providing two distinct reactive handles for chemical modification and conjugation.[4]
While derivatives of 6-FPCA have shown diverse biological activities, including telomerase inhibition and antimicrobial properties, their most compelling application lies in the construction of complex biomolecular architectures, such as Antibody-Drug Conjugates (ADCs).[5] ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing off-target toxicity.[6] The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and mechanism of action.[]
This guide provides an in-depth exploration of 6-FPCA derivatives as novel, versatile platforms for ADC development. We will elucidate two primary strategies for their application, supported by detailed, field-proven protocols. These methodologies leverage the orthogonal reactivity of the aldehyde and carboxylic acid functionalities to enable both traditional and site-specific antibody conjugation.
The Chemistry of 6-FPCA: A Bifunctional Linker Platform
The unique arrangement of the carboxyl and formyl groups on the 6-FPCA scaffold allows for a modular approach to linker design. One functional group can be used to attach the linker to the antibody, while the other serves as the attachment point for the cytotoxic payload. This orthogonality is central to the controlled, stepwise synthesis of a well-defined ADC.
Synthesis of a Prototypical 6-FPCA-Payload Conjugate
The first step in constructing an ADC is typically the synthesis of a linker-payload conjugate. In this example, we will utilize the carboxylic acid moiety of 6-FPCA to attach a payload containing a primary amine. The aldehyde group will be reserved for subsequent conjugation to the antibody.
A common synthetic route involves the activation of the carboxylic acid using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to form an active ester, which then readily reacts with an amine-containing payload.[8]
Two Orthogonal Strategies for Antibody Conjugation
The bifunctional nature of the 6-FPCA scaffold allows for two primary strategies for conjugation to an antibody, each with distinct advantages and applications.
-
Strategy A: Lysine Amidation. This traditional approach utilizes the native lysine residues on the antibody surface. The carboxylic acid of a 6-FPCA derivative (pre-conjugated to a payload via its aldehyde) is activated and reacts with the ε-amine groups of lysine residues to form stable amide bonds.
-
Strategy B: Site-Specific Aldehyde Bioconjugation. This more advanced strategy leverages the unique reactivity of the aldehyde group, which is not naturally present in proteins.[9] The aldehyde can react with a nucleophilic handle, such as an aminooxy or hydrazide group, that has been site-specifically introduced into the antibody. This results in the formation of a stable oxime or hydrazone bond, respectively, and yields a homogeneous ADC with a precisely controlled drug-to-antibody ratio (DAR).[10][11]
The following diagram illustrates the conceptual workflow for these two strategies.
Caption: Workflow for ADC synthesis using 6-FPCA derivatives.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of ADCs using a 6-FPCA derivative. These protocols are intended for researchers with experience in bioconjugation and protein handling.
Protocol 1: Synthesis of a Heterogeneous ADC via Lysine Conjugation
This protocol describes the conjugation of a pre-synthesized 6-FPCA-payload molecule (where the payload is attached via the aldehyde, leaving the carboxylic acid free) to the lysine residues of a native antibody.
Materials:
-
Antibody (e.g., IgG1) in phosphate-buffered saline (PBS), pH 7.4
-
6-FPCA-Payload conjugate with a free carboxylic acid
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 50 mM potassium phosphate, 150 mM NaCl, pH 7.2-7.5
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of the 6-FPCA-Payload Conjugate:
-
Dissolve the 6-FPCA-payload conjugate, EDC, and NHS in anhydrous DMSO to prepare stock solutions (e.g., 10 mM).
-
In a microcentrifuge tube, add a 1.5-fold molar excess of both EDC and NHS to the 6-FPCA-payload conjugate solution.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated 6-FPCA-payload-NHS ester to the antibody solution. The exact ratio should be optimized to achieve the desired DAR.
-
Gently mix and incubate the reaction at room temperature for 2 hours, or at 4°C overnight.
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and coupling reagents by size-exclusion chromatography (SEC) or by using desalting columns.
-
Exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the DAR by UV-Vis spectroscopy if the payload has a distinct absorbance maximum, or by mass spectrometry (LC-MS).
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: Site-Specific ADC Synthesis via Oxime Ligation
This protocol describes the conjugation of a 6-FPCA-payload conjugate (synthesized as described in section 2.1) to an antibody that has been engineered to contain a site-specific aminooxy group.
Materials:
-
Aminooxy-functionalized antibody in an appropriate buffer (e.g., 100 mM MES, 150 mM NaCl, pH 4.5-5.0)
-
6-FPCA-Payload conjugate with a free aldehyde group
-
Aniline (catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer: 100 mM MES, 150 mM NaCl, pH 4.7
Procedure:
-
Antibody Preparation:
-
Exchange the aminooxy-functionalized antibody into the reaction buffer. The acidic pH is optimal for oxime ligation.[11]
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Preparation of Reagents:
-
Dissolve the 6-FPCA-payload conjugate in DMSO to a stock concentration of 10 mM.
-
Prepare a 100 mM stock solution of aniline in DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the 6-FPCA-payload conjugate to the antibody solution.
-
Add aniline to the reaction mixture to a final concentration of 10 mM. Aniline acts as a catalyst to accelerate the oxime ligation.[11]
-
Gently mix and incubate at room temperature for 4-16 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification of the ADC:
-
Purify the ADC using SEC or desalting columns to remove unreacted linker-payload and catalyst.
-
Exchange the final ADC into a storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Perform the same characterization steps as in Protocol 1 (protein concentration, DAR, and purity). A homogeneous ADC with a single, well-defined DAR is expected.
-
Data Presentation and Comparison
The choice of conjugation strategy has a significant impact on the properties of the final ADC. The following table summarizes the key characteristics and a comparison of the two approaches.
| Feature | Strategy A: Lysine Conjugation | Strategy B: Site-Specific Oxime Ligation |
| Homogeneity | Heterogeneous (mixture of species with different DARs) | Homogeneous (single DAR) |
| DAR Control | Difficult to control precisely | Precise control over DAR |
| Conjugation Site | Randomly on surface-accessible lysines | Pre-defined, engineered site |
| Reproducibility | Lower batch-to-batch consistency | High batch-to-batch consistency |
| Antibody Requirement | Native, unmodified antibody | Genetically engineered antibody |
| Therapeutic Window | Potentially narrower due to heterogeneity | Potentially wider and more predictable |
The following diagram illustrates the chemical mechanisms underlying the two conjugation strategies.
Caption: Chemical mechanisms for amide and oxime bond formation.
Conclusion and Future Perspectives
This compound and its derivatives represent a highly promising and versatile class of bifunctional linkers for medicinal chemistry. Their orthogonal reactive groups enable the synthesis of both traditional and site-specific bioconjugates with a high degree of control. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of 6-FPCA in the development of next-generation ADCs and other targeted therapies. As the field of bioconjugation continues to evolve, the modular nature and reliable reactivity of the 6-FPCA scaffold will undoubtedly secure its place as a valuable tool in the drug development arsenal.
References
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Institutes of Health.
-
Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers. BenchChem.
-
Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar.
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. National Institutes of Health.
-
Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. PubMed.
-
PEG Aldehyde, Aldehyde Linkers. BroadPharm.
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed.
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications.
-
Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications.
-
Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. National Institutes of Health.
-
Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate.
-
The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. National Institutes of Health.
-
Buy this compound | 499214-11-8. Smolecule.
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. National Institutes of Health.
-
Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. ACS Publications.
-
Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. Chemical Science (RSC Publishing).
-
Disulfide Cleavable Linker Inhibitor. MedChemExpress.
-
Hydrazine chemistry reagents - SANH/SHNH/SHTH, MHPH/MTFB, SFB. Interchim.
-
An In-depth Technical Guide to Cleavable Disulfide Bonds in PEGylated Linkers for Drug Delivery. BenchChem.
-
This compound hydrochloride - 2059941-86-3. Vulcanchem.
-
Disulfide Linkers. Creative Biolabs.
-
Disulfide Linkers in Antibody-Drug Conjugates. BOC Sciences.
-
Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. National Institutes of Health.
-
Snap-Trapping Strategy for Amine-Specific Bioconjugation with Pyridotriazole Carbaldehydes. Read by QxMD.
-
Arylation Chemistry for Bioconjugation. National Institutes of Health.
-
How to tag an antibody with hydrazine to form hydrazide?. ResearchGate.
-
Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. PubMed.
-
β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. National Institutes of Health.
-
Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health.
-
Linkers for ADCs. NJ Bio, Inc.
-
This compound. PubChem.
-
ADC Linker Selection Guide: Maximize Efficacy & Safety. BOC Sciences.
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
-
Current ADC Linker Chemistry. National Institutes of Health.
-
Acid-Labile Linker: A Versatile Linker in Antibody Drug Conjugates. BOC Sciences.
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- 8. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Purification of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support guide for the purification of 6-Formylpyridine-2-carboxylic acid (CAS 499214-11-8). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile bifunctional molecule. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Structural & Physicochemical Overview
This compound is a unique building block featuring a pyridine ring, a carboxylic acid at the C2 position, and an aldehyde (formyl group) at the C6 position.[1][2] This amphoteric structure dictates its purification strategy.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₅NO₃ | [1] |
| Molecular Weight | 151.12 g/mol | [2] |
| Appearance | Typically an off-white to yellow or tan solid. Darker colors often indicate impurities. | |
| Key Functional Groups | Carboxylic Acid (-COOH), Aldehyde (-CHO), Pyridine (basic nitrogen) | [3] |
| Amphoteric Nature | The acidic carboxylic group and the basic pyridine nitrogen allow the molecule to exist as a cation, anion, or zwitterion depending on pH. | [3] |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Initial Work-up & Impurity Removal
Question: My crude product is a dark brown, sticky solid after synthesis. What are the likely impurities and how do I perform an initial clean-up?
Answer: A dark, crude appearance typically points to several common impurities, especially if the synthesis involves the oxidation of a precursor like 6-methyl-2-pyridinecarboxylic acid.
Common Impurities:
-
Unreacted Starting Material: e.g., 6-methyl-2-pyridinecarboxylic acid.
-
Over-oxidized Byproduct: Pyridine-2,6-dicarboxylic acid, where the aldehyde has been further oxidized.
-
Residual Oxidation Reagents: Inorganic salts (e.g., manganese or chromium salts) if strong oxidants were used.[4]
-
Polymeric or Degradation Products: Aldehydes, particularly aromatic ones, can be sensitive to air and light, leading to discoloration.
Initial Clean-up Strategy: Acid-Base Extraction
The amphoteric nature of this compound is the key to its separation from non-amphoteric or differently charged impurities. The strategy relies on precisely adjusting the pH of an aqueous solution to selectively protonate or deprotonate the molecule, thereby controlling its solubility in aqueous vs. organic phases.
Understanding the pKa Values: While experimentally determined pKa values for this specific molecule are not readily available in the literature, we can make reliable estimates based on the closely related compound, picolinic acid (pyridine-2-carboxylic acid).[3]
-
pKa₁ (Carboxylic Acid): ~4.5 - 5.5 This is the pH at which the -COOH group deprotonates to -COO⁻.
-
pKa₂ (Pyridinium Ion): ~1.0 - 2.0 This is the pH at which the protonated pyridine nitrogen (pyridinium ion) deprotonates to the neutral pyridine.
The workflow below illustrates how to exploit these pH windows to isolate your product.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming the sodium salt which is highly soluble in the aqueous layer. Most neutral organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer. If the starting material (6-methyl-2-pyridinecarboxylic acid) is a major impurity, it will also be extracted into this basic aqueous layer. The over-oxidized di-acid will also be present.
-
Acidification: Cool the collected aqueous layer in an ice bath and slowly add 2M HCl with stirring. Monitor the pH with pH paper. As you approach a pH of ~3-4, the this compound will become neutral and precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum to remove residual water.
Recrystallization for High Purity
Question: My product from the acid-base extraction is off-white. How can I improve its purity and get a crystalline solid?
Answer: Recrystallization is an excellent second step for removing closely related impurities and improving the crystalline form of the product. The key is selecting an appropriate solvent system where the compound is soluble when hot but sparingly soluble when cold.
Recommended Solvent System: Based on data from structurally similar compounds like 3-formyl-2-pyrazinecarboxylic acid, a mixed solvent system of Ethanol/Water is a highly effective choice.
Step-by-Step Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate at ~60-70°C) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot ethanol solution, add deionized water dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of a cold ethanol/water mixture, and dry them under vacuum.
Chromatography for Difficult Separations
Question: I have a persistent impurity that co-precipitates during recrystallization. Is column chromatography a viable option?
Answer: Yes, reversed-phase column chromatography is a powerful tool for separating polar compounds like pyridine carboxylic acids. It is particularly useful for removing impurities with very similar solubility profiles.
Recommended Conditions:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and acetonitrile (ACN) with an acidic modifier.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high concentration of Solvent A (e.g., 95%) and gradually increase the concentration of Solvent B. The exact gradient will need to be optimized based on the impurity profile, which can be scouted using analytical HPLC-MS.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 280 nm).
Caption: Decision tree for selecting the appropriate purification method.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1987). Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1-amino-1,4-dihydropyridines.
- Google Patents. (1972). Process for the production of pyridine carboxylic acids.
- Google Patents. (2021). Process for synthesis of picolinamides.
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. Retrieved from [Link]
- Google Patents. (2013). Process for producing pyridine carboxylic acids.
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Organic Chemistry, 2, 1-5. Retrieved from [Link]
-
Childs, S. L., et al. (2007). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 9, 849-855. Retrieved from [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. Retrieved from [Link]
- Google Patents. (2004). Synthesis of 2, 6-dicarboxylpyridines.
- Google Patents. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
Sources
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- 4. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support resource for the synthesis of 6-formylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Introduction: The Synthetic Challenge
This compound is a bifunctional molecule with significant utility as a building block in pharmaceutical and materials science.[1][2] Its synthesis, most commonly achieved via the selective oxidation of 2,6-lutidine, presents a classic chemoselectivity challenge: how to orchestrate the oxidation of two identical methyl groups to two different oxidation states (an aldehyde and a carboxylic acid) on the same pyridine ring. This delicate balance is the primary source of side products and yield issues.
The most prevalent method involves the oxidation of 2,6-lutidine using selenium dioxide (SeO₂), often in a solvent like pyridine or dioxane.[3] This guide will focus on troubleshooting this specific, yet representative, synthetic route.
Diagram: Primary Synthetic Pathway and Side Product Formation
The following diagram illustrates the intended reaction and the pathways to the most common impurities.
Caption: Synthetic pathways in the oxidation of 2,6-lutidine.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with a significant amount of pyridine-2,6-dicarboxylic acid. How did this happen and how can I prevent it?
Answer:
This is the most common issue and arises from over-oxidation . The aldehyde group in your desired product is susceptible to further oxidation to a carboxylic acid, especially under harsh conditions, leading to the symmetrical diacid.[3]
Causality:
-
Excess Oxidant: Using more than the stoichiometric amount of selenium dioxide significantly increases the risk of over-oxidation.
-
High Temperature: Elevated reaction temperatures provide the activation energy needed to oxidize the relatively stable aldehyde.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the desired product can lead to its conversion into the diacid.
Troubleshooting & Prevention:
-
Stoichiometry is Key: Carefully control the stoichiometry of SeO₂. Start with approximately 2.0-2.2 equivalents relative to 2,6-lutidine.
-
Temperature Control: Maintain a consistent and moderate reaction temperature. Refluxing in pyridine or dioxane (around 100-120°C) is typical, but avoid excessive heating. Monitor the reaction progress closely by TLC or LC-MS.
-
Monitor the Reaction: Track the disappearance of the starting material and the appearance of the product. Once the optimal product concentration is reached, quench the reaction promptly to prevent further oxidation.
Purification Protocol: If you have already produced a mixture, you can often separate the desired product from the diacid based on their different acidities and solubilities.
-
Acid/Base Extraction: Carefully neutralize the reaction mixture. The diacid is more acidic and may precipitate or be extracted under slightly different pH conditions than the mono-acid.
-
Fractional Crystallization: The two compounds may have different solubilities in specific solvent systems, allowing for separation by fractional crystallization.
Question 2: My yield is very low, and I've isolated unreacted 2,6-lutidine and a compound I suspect is 6-(hydroxymethyl)pyridine-2-carboxylic acid. What went wrong?
Answer:
This scenario points to incomplete or stalled oxidation . The reaction has not proceeded far enough to convert both methyl groups to their target oxidation states.
Causality:
-
Insufficient Oxidant: Using less than two equivalents of SeO₂ will stoichiometrically limit the reaction.
-
Low Reaction Temperature: The temperature may not have been high enough to drive the reaction to completion.
-
Poor Reagent Quality: Old or impure selenium dioxide may have reduced activity.
-
Reaction Quenched Prematurely: Stopping the reaction too early will naturally result in a mixture of starting materials and intermediates.
Troubleshooting & Prevention:
-
Verify Reagent Stoichiometry and Quality: Ensure you are using at least two full equivalents of high-purity SeO₂.
-
Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature, but monitor carefully for the onset of over-oxidation (see Question 1). A controlled temperature ramp can sometimes be effective.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration, with regular monitoring to find the point of maximum yield before over-oxidation becomes dominant.
Data Summary: Impact of Reaction Conditions
| Parameter | Issue | Consequence | Recommended Action |
| SeO₂ Stoichiometry | > 2.5 equivalents | Over-oxidation to diacid | Use 2.0-2.2 equivalents |
| < 2.0 equivalents | Incomplete reaction | Use at least 2.0 equivalents | |
| Temperature | Too High (>130°C) | Increased diacid formation | Maintain moderate reflux (100-120°C) |
| Too Low (<90°C) | Slow or stalled reaction | Ensure temperature is sufficient for reflux | |
| Reaction Time | Too Long | Product degradation/over-oxidation | Monitor by TLC/LC-MS and quench at peak yield |
| Too Short | High levels of starting material | Allow sufficient time for conversion |
Question 3: My reaction produced a complex mixture of products that is difficult to characterize and purify. What are other potential side reactions?
Answer:
Beyond simple over- or under-oxidation, other side reactions can complicate your synthesis. Selenium dioxide is a powerful oxidant, and its chemistry can be complex.[4][5]
Potential Side Reactions:
-
Decarboxylation: Under excessive heat, the carboxylic acid group could potentially be lost, leading to pyridine-2-carbaldehyde.
-
Condensation Reactions: The aldehyde product can potentially react with itself or other nucleophiles present in the reaction mixture, especially under basic workup conditions.[6]
-
Formation of Organoselenium Byproducts: The workup must effectively remove reduced selenium species (elemental selenium, selenides), which can be toxic and malodorous.[4] These are typically removed by filtration.
Troubleshooting Workflow:
Caption: Troubleshooting logic for product analysis.
Experimental Protocol: Reference Synthesis
This protocol is a representative method and should be adapted and optimized for your specific laboratory conditions and scale.
Objective: To synthesize this compound from 2,6-lutidine.
Materials:
-
2,6-Lutidine (1.0 eq)
-
Selenium Dioxide (SeO₂) (2.1 eq)
-
Pyridine (solvent)
-
Hydrochloric Acid (HCl), 2M
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-lutidine (1.0 eq) in pyridine.
-
Addition of Oxidant: Carefully add selenium dioxide (2.1 eq) to the solution portion-wise. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with 1% acetic acid).
-
Workup - Selenium Removal: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium. Wash the filter cake with pyridine.
-
Solvent Removal: Remove the pyridine from the filtrate under reduced pressure.
-
Acidification: Dissolve the resulting residue in water and cool in an ice bath. Carefully acidify the solution to pH ~2-3 with 2M HCl. The product should precipitate.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification (if necessary): Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by careful column chromatography on silica gel.
References
-
Hansen, M. M., & Rocke, B. N. (Year). The Use of Selenium (IV) Oxide to Oxidize Aromatic Methyl Groups. Emporia State University Research Studies.
-
Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.
-
Adichemistry. (n.d.). Oxidation with Selenium Dioxide.
-
Smolecule. (n.d.). Buy this compound.
-
Anonymous. (n.d.). Oxidising agent.
-
Singer, A., & McElvain, S. M. (n.d.). 2,6-Dimethylpyridine. Organic Syntheses Procedure.
-
Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.
-
Nowak, I., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5099.
-
Montedison S.p.A. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.
-
ChemicalBook. (2019). 2,6-Lutidine-an aromatic organic compound.
-
Vulcanchem. (n.d.). This compound hydrochloride.
-
Wrobel, M. R., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 51.
-
Rabjohn, N. (n.d.). Selenium Dioxide Oxidation. Organic Reactions.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
-
Chem-Station. (2015). Selenium Dioxide.
Sources
- 1. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]
- 2. This compound | C7H5NO3 | CID 14061384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. lkouniv.ac.in [lkouniv.ac.in]
- 6. Buy this compound | 499214-11-8 [smolecule.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Formylpyridine-2-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 6-formylpyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile building block. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
I. Frequently Asked Questions (FAQs)
This section covers common queries regarding the synthesis, stability, and handling of this compound.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound (6-FPCA) typically starts from more readily available precursors, with the choice of route often depending on the starting material's availability and the desired scale. The most prevalent strategies involve the selective oxidation of a methyl group at the 6-position of a pyridine ring that already contains a carboxylic acid or a precursor group at the 2-position.
Key synthetic pathways include:
-
Oxidation of 6-methyl-2-pyridinecarboxylic acid: This is a direct and common approach. The primary challenge lies in achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to a second carboxylic acid group.[1][2][3]
-
Formylation of pyridine-2-carboxylic acid: This method introduces the formyl group directly onto the pyridine ring. It may involve the use of formylating agents like formic acid under specific reaction conditions.[4]
-
Multi-component reactions: Modern synthetic approaches sometimes utilize multi-component reactions to construct the substituted pyridine ring in a more convergent and efficient manner.[4]
Q2: How stable is this compound and its derivatives?
A2: this compound is a crystalline solid at room temperature.[5] Like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light over prolonged periods. For long-term storage, it is advisable to keep the compound in an inert atmosphere, at a cool temperature (2-8°C), and protected from light.
The stability of its derivatives will largely depend on the nature of the derivatization. For instance, ester derivatives are generally stable under neutral conditions but can be hydrolyzed under acidic or basic conditions.[5]
Q3: What are the key reactive sites in this compound?
A3: The molecule possesses three primary reactive sites: the aldehyde (formyl) group, the carboxylic acid group, and the pyridine nitrogen.[5]
-
Aldehyde Group: This group is susceptible to nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions such as the Knoevenagel condensation.[4][5]
-
Carboxylic Acid Group: This functional group can undergo esterification with alcohols, amidation with amines, and reduction to an alcohol.[4][5]
-
Pyridine Nitrogen: The nitrogen atom can be protonated to form a pyridinium salt, which enhances the electrophilicity of the ring and the attached functional groups.[5] This also increases the compound's solubility in water.[5]
Q4: What are some common applications of this compound?
A4: This compound is a valuable building block in several areas of chemical research and development:[4]
-
Organic Synthesis: It serves as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.[4]
-
Medicinal Chemistry: Derivatives of this compound have shown biological activities, including antimicrobial and antioxidant properties.[4] For example, certain pyridine-2-carboxylate derivatives have been investigated as telomerase inhibitors for their potential antitumor activity.[6][7]
-
Ligand Development: The presence of both a carboxylic acid and an aldehyde group makes it a suitable candidate for designing ligands for coordination chemistry and catalysis.[4]
II. Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low Yield in the Oxidation of 6-methyl-2-pyridinecarboxylic Acid
Low yields are a frequent challenge in the oxidation of the methyl group. This can be attributed to several factors, including incomplete reaction, over-oxidation, or difficult product isolation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Problem 2: Difficulty in Purifying the Final Product
Purification of this compound can be challenging due to its polarity and the potential for closely related impurities.
| Issue | Potential Cause | Suggested Solution |
| Co-elution of starting material and product during column chromatography | Similar polarity of the starting material (6-methyl-2-pyridinecarboxylic acid) and the product. | - Optimize the solvent system: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with small amounts of acetic acid can improve separation.- Consider derivatization: Esterification of the carboxylic acid group can alter the polarity and improve separation. The ester can be hydrolyzed back to the carboxylic acid after purification. |
| Product is highly soluble in the aqueous phase during workup | The zwitterionic nature of the molecule at certain pH values can increase its water solubility. | - Adjust the pH: Carefully acidify the aqueous layer to a pH where the carboxylic acid is protonated (typically pH 2-3) to decrease its water solubility and facilitate extraction with an organic solvent like ethyl acetate.- Use a continuous extractor: For significant aqueous solubility, a continuous liquid-liquid extractor can be employed for more efficient extraction. |
| Oily product that is difficult to crystallize | Presence of impurities that inhibit crystallization. | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexane, diethyl ether).- Re-purification: If trituration fails, re-purify the product using column chromatography with a very shallow gradient to ensure high purity. |
Problem 3: Formation of Unexpected Byproducts in Condensation Reactions
When using this compound in condensation reactions, such as those with active methylene compounds, unexpected side products can arise.
Side Reaction Pathway: Michael Addition and Intramolecular Cyclization
In base-catalyzed condensation reactions, the initial condensation product can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound, leading to more complex structures.[8][9][10][11]
Caption: Potential side reactions in condensation.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the this compound relative to the active methylene compound to minimize the chance of the Michael addition.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often favor the kinetic product (the desired condensation product) over the thermodynamic product (from subsequent reactions).
-
Choice of Base: A weaker base or a sterically hindered base might reduce the rate of the undesired Michael addition.
III. Detailed Experimental Protocols
This section provides step-by-step methodologies for key experiments.
Protocol 1: Oxidation of 6-methyl-2-pyridinecarboxylic acid using Selenium Dioxide
This protocol describes a common method for the synthesis of this compound.[1] Selenium dioxide is a known oxidant for converting methyl groups on pyridine rings to aldehydes.[1][2][12] However, over-oxidation to the carboxylic acid is a significant side reaction.[1]
Materials:
-
6-methyl-2-pyridinecarboxylic acid
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Celite
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 6-methyl-2-pyridinecarboxylic acid (1.0 eq) in 1,4-dioxane and a small amount of water, add powdered selenium dioxide (approximately 0.95 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the hot mixture through a pad of Celite to remove the black selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and the over-oxidized dicarboxylic acid byproduct.
-
Carefully acidify the aqueous layer with concentrated HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Swern Oxidation of (6-(hydroxymethyl)pyridin-2-yl)methanol
For substrates where the carboxylic acid is protected or absent, the Swern oxidation is an excellent mild method for oxidizing a primary alcohol to an aldehyde, avoiding harsh conditions and over-oxidation.[13][14][15][16][17]
Materials:
-
(6-(hydroxymethyl)pyridin-2-yl)methanol (or a suitable precursor alcohol)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.5-3.0 eq) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.
-
Alcohol Addition: Add a solution of the alcohol (1.0 eq) in anhydrous DCM dropwise to the activated mixture. Stir for another 30-45 minutes at -78 °C.[17]
-
Elimination: Add triethylamine (5.0-7.0 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature.[17]
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
IV. Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | - A singlet corresponding to the aldehyde proton (CHO) typically in the range of 9.8-10.2 ppm.- Aromatic protons on the pyridine ring, with chemical shifts and coupling patterns consistent with the substitution pattern.- A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O. |
| ¹³C NMR | - A peak for the aldehyde carbonyl carbon (CHO) around 190-200 ppm.- A peak for the carboxylic acid carbonyl carbon (COOH) around 165-175 ppm.- Peaks for the aromatic carbons of the pyridine ring. |
| FT-IR | - A strong C=O stretching band for the aldehyde around 1700-1720 cm⁻¹.- A strong C=O stretching band for the carboxylic acid around 1700-1730 cm⁻¹, often overlapping with the aldehyde stretch.- A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (C₇H₅NO₃, MW: 151.12 g/mol ).[4][18][19] |
V. References
-
- PubMed
-
- Smolecule
-
- ResearchGate
-
- Journal of Heterocyclic Chemistry
-
- ResearchGate
-
- Chem-Station Int. Ed.
-
- Vulcanchem
-
- National Institutes of Health
-
- Alfa Chemistry
-
- Chemistry Steps
-
- Wikipedia
-
- Emporia State University
-
- BenchChem
-
- ResearchGate
-
- MDPI
-
- Google Patents
-
- Royal Society of Chemistry
-
- Organic Chemistry Portal
-
- African Journals Online
-
- PubMed
-
- Beilstein Archives
-
- Chemistry Journal of Moldova
-
- Sigma-Aldrich
-
- PubChem
-
- Alfa Chemistry
-
- Sigma-Aldrich
-
- ResearchGate
-
- PubMed
-
- PubMed
-
- MDPI
-
- ResearchGate
-
- National Institutes of Health
-
- ChemScene
-
- ResearchGate
-
- Royal Society of Chemistry
-
- Google Patents
-
- ResearchGate
-
- Human Metabolome Database
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- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 499214-11-8 [smolecule.com]
- 5. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]
- 6. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. beilstein-archives.org [beilstein-archives.org]
- 9. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability of 6-Formylpyridine-2-carboxylic acid
Welcome to the technical support guide for 6-Formylpyridine-2-carboxylic acid (6-FPCA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical advice on the stability of this versatile compound in various laboratory solvents. As a bifunctional molecule featuring both an aldehyde and a carboxylic acid, understanding its reactivity is critical for reproducible and successful experimentation.[1][2]
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound solutions.
Q1: What are the primary chemical degradation pathways for this compound in solution?
A1: The stability of 6-FPCA is primarily dictated by its two reactive functional groups: the formyl (aldehyde) group and the carboxylic acid group.[1][2] The main degradation routes are:
-
Oxidation of the Aldehyde: The formyl group is susceptible to oxidation, converting it into a second carboxylic acid group to form 2,6-pyridinedicarboxylic acid. This process can be accelerated by exposure to atmospheric oxygen, light, heat, or the presence of oxidizing impurities in the solvent.[3] Aromatic aldehydes, in general, are known to undergo such degradation.[3]
-
Esterification of the Carboxylic Acid: In the presence of alcohol-based solvents (e.g., methanol, ethanol), the carboxylic acid group can undergo esterification to form the corresponding methyl or ethyl ester. This reaction is often slow at room temperature but can be significantly accelerated by heat or the presence of acidic or basic catalysts.[2]
-
Reaction with Nucleophiles: The aldehyde group can react with strong nucleophiles. While less common with standard laboratory solvents, impurities such as trace amines can react with the aldehyde to form imines. In aqueous solutions, the aldehyde can exist in equilibrium with its hydrate form.[4]
Q2: Which solvents are recommended for preparing and storing solutions of 6-FPCA, and which should be avoided?
A2: Solvent choice is critical for maintaining the integrity of 6-FPCA.
-
Recommended for Short-Term Storage/Immediate Use:
-
Polar Aprotic Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), and Acetone are good choices. They effectively dissolve 6-FPCA through dipole-dipole interactions without having reactive protons that could participate in degradation reactions.[2]
-
Dimethyl Sulfoxide (DMSO): Offers excellent solubility (50-200 mg/mL).[2] However, DMSO is hygroscopic and can absorb water, which may affect long-term stability. Use high-purity, anhydrous DMSO and store solutions under an inert atmosphere.
-
-
Use with Caution:
-
Water: While a polar solvent, 6-FPCA has only moderate solubility in water (5-10 mg/mL).[2] The primary concern is the potential for the aldehyde to form a hydrate, which creates a different chemical species in equilibrium and could impact reaction kinetics. For biological assays requiring aqueous buffers, it is advisable to prepare a concentrated stock in a solvent like DMSO and perform a final dilution into the buffer immediately before use.
-
Chlorinated Solvents (e.g., Dichloromethane - DCM): While generally unreactive, these solvents can contain acidic impurities (HCl) over time, which could potentially catalyze degradation. Use freshly distilled or high-purity grades.
-
-
Avoid for Long-Term Storage:
-
Protic Solvents (especially Alcohols): Methanol and ethanol should be avoided for anything other than immediate use in a reaction. The risk of esterification of the carboxylic acid group is significant, leading to the formation of impurities.[2]
-
Q3: How do temperature and light affect the stability of 6-FPCA solutions?
A3: Both temperature and light are critical factors that can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation and esterification. For maximum stability, solutions should be stored at low temperatures, such as 4°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months).
-
Light: Aromatic aldehydes can be sensitive to light, particularly UV wavelengths, which can provide the energy to initiate oxidative degradation.[3] It is highly recommended to store all solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Inconsistent results from a stock solution used over several days. | Degradation of 6-FPCA in solution. | 1. Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment. 2. Check Purity: If fresh preparation is not feasible, re-analyze the stock solution's purity via HPLC or NMR before use. 3. Proper Storage: Store stock solutions under an inert atmosphere (argon or nitrogen) at -20°C or below to minimize oxidation.[5] |
| Appearance of an unexpected peak in HPLC or LC-MS analysis. | Formation of a degradation product. | 1. Analyze the Mass: Determine the molecular weight of the new peak. • An increase of 16 amu suggests oxidation of the aldehyde to a carboxylic acid. • An increase of 14 amu (if in methanol) or 28 amu (if in ethanol) points to esterification. 2. Review Solvent Choice: This is a strong indicator that your chosen solvent is reacting with the compound. Switch to a recommended aprotic solvent. |
| Solution develops a yellow or brown tint over time. | Oxidation or polymerization. | This discoloration is a common sign of aldehyde degradation.[3] The solution should be discarded. To prevent this, ensure solvents are de-gassed and solutions are stored under an inert atmosphere and protected from light. |
Visualizing Degradation & Troubleshooting
To better understand the chemical changes and the logical steps for troubleshooting, the following diagrams are provided.
Caption: Primary degradation pathways of 6-FPCA.
Caption: Troubleshooting workflow for stability issues.
Data Summary: Solvent Compatibility
The following table summarizes the solubility and stability considerations for 6-FPCA in common laboratory solvents.
| Solvent | Solubility | Stability Recommendation | Key Risk Factor(s) |
| DMSO | Excellent (50-200 mg/mL)[2] | Recommended (Short-term) | Hygroscopic; can absorb water. |
| Methanol | Excellent (50-200 mg/mL)[2] | Avoid for Storage | High risk of esterification.[2] |
| Ethanol | Good (20-50 mg/mL)[2] | Avoid for Storage | Risk of esterification. |
| Acetonitrile | Moderate (10-40 mg/mL)[2] | Recommended | None, if high purity is used. |
| Acetone | Moderate (10-40 mg/mL)[2] | Recommended | Potential for aldol reactions if basic/acidic impurities are present. |
| Water | Moderate (5-10 mg/mL)[2] | Use with Caution | Aldehyde hydration; low solubility. |
Experimental Protocol: Basic Stability Assessment
This protocol provides a framework for assessing the stability of 6-FPCA in a solvent of interest.
Objective: To determine the percent degradation of 6-FPCA over time in a specific solvent under defined conditions.
Materials:
-
This compound (solid, high purity)
-
Solvent of choice (HPLC grade or higher)
-
Amber HPLC vials with septa caps
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 6-FPCA in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution. This is your T=0 (time zero) stock.
-
-
Initial Analysis (T=0):
-
Immediately dilute a sample of the T=0 stock to a suitable concentration for HPLC analysis.
-
Inject onto the HPLC system and record the chromatogram. The peak area of 6-FPCA at T=0 will serve as the baseline reference.
-
-
Incubation:
-
Aliquot the remaining T=0 stock solution into several amber HPLC vials, filling them to the top to minimize headspace.
-
Seal the vials tightly.
-
Store the vials under the desired test conditions (e.g., room temperature/light, 4°C/dark, 40°C/dark).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 7, 14 days), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Identify and integrate the peak for intact 6-FPCA in each chromatogram.
-
Look for the appearance of new peaks, which may correspond to degradation products.
-
Calculate the percentage of 6-FPCA remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) x 100%
-
-
Plot the % Remaining versus time for each condition to visualize the degradation rate.
-
References
- Fiveable. (n.d.). Aromatic Aldehyde Definition.
- Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Vulcanchem. (n.d.). This compound hydrochloride.
- Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?.
- Smolecule. (n.d.). Buy this compound | 499214-11-8.
- Sigma-Aldrich. (n.d.). 6-Formyl-2-pyridinecarboxylic acid.
- Fisher Scientific. (2012). Safety Data Sheet - 2,6-Pyridinedicarboxylic acid.
- MilliporeSigma. (2025). Safety Data Sheet - 2,6-Pyridinedicarboxylic acid.
- Apollo Scientific. (2023). Safety Data Sheet - 6-(Hydroxymethyl)pyridine-2-carboxylic acid.
- ACS Publications. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au.
Sources
- 1. This compound hydrochloride (2059941-86-3) for sale [vulcanchem.com]
- 2. Buy this compound | 499214-11-8 [smolecule.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Synthesis of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis.
Introduction to the Synthetic Challenges
This compound is a valuable bifunctional molecule used in the synthesis of pharmaceuticals and ligands for coordination chemistry. Its synthesis, most commonly achieved by the selective oxidation of 6-methylpyridine-2-carboxylic acid or its esters, is often fraught with challenges. The primary difficulty lies in achieving selective oxidation of the methyl group to an aldehyde without over-oxidation to the corresponding dicarboxylic acid, while preserving the existing carboxylic acid functionality. This guide provides practical, field-proven insights to help you overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
You've completed the reaction, but the yield of this compound is disappointingly low or non-existent.
Probable Cause 1: Ineffective Oxidation
The choice and handling of the oxidizing agent are critical. Selenium dioxide (SeO₂) is a common choice for this transformation, but its reactivity can be variable.
-
Solution:
-
Activate the Selenium Dioxide: Ensure your SeO₂ is fresh and anhydrous. Old or hydrated SeO₂ will have significantly reduced activity.
-
Optimize Reaction Temperature: The oxidation of the methyl group requires elevated temperatures, typically refluxing in a solvent like dioxane or toluene.[1] However, excessively high temperatures can lead to decomposition. A good starting point is 100-110°C.
-
Consider a Co-oxidant: The addition of a co-oxidant like tert-butyl hydroperoxide (TBHP) can significantly improve the efficiency of SeO₂-mediated oxidations, often allowing for milder reaction conditions and improved yields.[2]
-
Probable Cause 2: Substrate Choice and Protection
Direct oxidation of 6-methylpyridine-2-carboxylic acid can be problematic due to the presence of the free carboxylic acid, which can complicate the reaction and purification.
-
Solution:
-
Esterification as a Protecting Group Strategy: A common and highly effective strategy is to first protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). The oxidation is then performed on the ester, followed by hydrolysis to yield the final product. This approach often leads to cleaner reactions and higher overall yields.
-
Rationale: The ester group is less reactive under the oxidation conditions than the free carboxylic acid and improves the solubility of the starting material in organic solvents typically used for SeO₂ oxidations.
-
Experimental Workflow: Esterification-Oxidation-Hydrolysis
Caption: A robust three-step synthetic workflow.
Problem 2: Significant Formation of Pyridine-2,6-dicarboxylic Acid (Over-oxidation)
Your reaction produces a substantial amount of the diacid byproduct, which is difficult to separate from the desired aldehyde.
Probable Cause 1: Excessive Oxidant or Prolonged Reaction Time
Over-oxidation is a common side reaction when oxidizing an aldehyde in the presence of an oxidizing agent.
-
Solution:
-
Stoichiometry of the Oxidant: Carefully control the stoichiometry of SeO₂. Use of a slight excess (1.1-1.2 equivalents) is often sufficient. A large excess will promote over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to minimize the formation of the diacid.
-
Temperature Control: As mentioned, avoid excessively high temperatures, which can accelerate the rate of over-oxidation.
-
Probable Cause 2: Choice of Oxidizing System
Some oxidizing agents are more prone to over-oxidation than others.
-
Solution:
-
Milder Reagents: While SeO₂ is common, other milder oxidizing agents could be explored, although they may require more specialized conditions.
-
Role of TBHP: The use of TBHP as a co-oxidant with SeO₂ can sometimes provide a more selective oxidation to the aldehyde, potentially reducing the amount of over-oxidation compared to using SeO₂ alone under harsh conditions.[2]
-
| Oxidizing System | Typical Conditions | Potential for Over-oxidation |
| SeO₂ | Dioxane or Toluene, Reflux | Moderate to High |
| SeO₂ / TBHP | Dioxane, 80-100°C | Lower than SeO₂ alone |
| Other (e.g., MnO₂) | Variable | Substrate-dependent |
Table 1: Comparison of Oxidizing Systems
Problem 3: Difficulty in Purifying the Final Product
You have a mixture of the desired product, starting material, and the diacid, and are struggling with purification.
Probable Cause 1: Similar Physical Properties of Components
The starting material, product, and diacid byproduct can have similar polarities, making chromatographic separation challenging.
-
Solution:
-
Crystallization: this compound is a solid and can often be purified by crystallization. Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, can be a good starting point.
-
pH Adjustment during Extraction: The carboxylic acid groups of both the product and the diacid byproduct can be deprotonated with a mild base (e.g., sodium bicarbonate solution) and extracted into the aqueous phase, leaving less polar impurities in the organic phase. Subsequent acidification of the aqueous layer will precipitate the acidic components, which can then be further purified.
-
Selective Precipitation: Carefully adjusting the pH of the aqueous solution containing both the desired product and the diacid can sometimes lead to the selective precipitation of one component over the other, based on differences in their pKa values.
-
Probable Cause 2: Contamination with Selenium Byproducts
The use of SeO₂ results in the formation of elemental selenium (a red/black solid) and other soluble selenium species that need to be removed.
-
Solution:
-
Filtration: After the reaction is complete, the reaction mixture should be filtered while hot to remove the precipitated elemental selenium. A pad of Celite® can aid in this filtration.
-
Aqueous Workup: A thorough aqueous workup can help remove any remaining soluble selenium species.
-
Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the carboxylic acid as an ester before oxidation?
While not strictly mandatory in all cases, it is highly recommended. Direct oxidation of the free acid can lead to lower yields, a more complex reaction mixture, and difficulties in purification. The esterification step is a reliable way to improve the overall efficiency and cleanliness of the synthesis.
Q2: My this compound appears to be unstable and darkens over time. How should I store it?
Aldehydes, particularly those on electron-deficient rings, can be susceptible to oxidation and polymerization.
-
Storage Recommendations:
-
Store the solid product in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Keep it in a cool, dark place, preferably in a refrigerator or freezer for long-term storage.
-
Consider storing it as its more stable hydrochloride salt, which can be prepared by treating a solution of the free acid with HCl.[3]
-
Q3: What are some alternative synthetic routes to this compound?
While the oxidation of the corresponding methylpyridine is the most common route, other methods exist, though they may have their own challenges.
-
Formylation of Pyridine-2-carboxylic Acid: Direct formylation of pyridine-2-carboxylic acid is a potential route, but achieving regioselectivity at the 6-position can be difficult.[4]
-
Multi-component Reactions: Some literature reports the synthesis of pyridine derivatives through multi-component reactions, which could potentially be adapted to synthesize the target molecule.[4]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring:
-
TLC: A quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).
-
LC-MS: Provides more quantitative information on the progress of the reaction and can help identify byproducts.
-
-
Product Characterization:
-
¹H NMR: Will show a characteristic aldehyde proton signal (around 10 ppm) and the disappearance of the methyl group protons (around 2.5-3.0 ppm).
-
¹³C NMR: The aldehyde carbon will appear around 190-200 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
IR Spectroscopy: A strong carbonyl stretch for the aldehyde (around 1700-1720 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹) will be present.
-
References
Technical Support Center: Synthesis of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your reactions.
Introduction
This compound is a valuable bifunctional molecule widely used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its pyridine core, substituted with both an aldehyde and a carboxylic acid group, offers versatile reactivity for various chemical transformations. However, achieving high yields and purity in its synthesis can be challenging. This guide provides practical, field-proven insights to help you navigate the common hurdles in the synthesis of this important compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the two primary synthetic routes: the oxidation of 6-methylpyridine-2-carboxylic acid and the Vilsmeier-Haack formylation of pyridine-2-carboxylic acid.
Route 1: Oxidation of 6-Methylpyridine-2-carboxylic Acid
The oxidation of the methyl group of 6-methylpyridine-2-carboxylic acid to an aldehyde is a common synthetic strategy. Selenium dioxide (SeO₂) is a frequently used oxidant for this transformation.[2]
Issue 1: Low or No Conversion of Starting Material
-
Question: I am seeing a significant amount of unreacted 6-methylpyridine-2-carboxylic acid in my reaction mixture after the recommended reaction time. What could be the cause, and how can I improve the conversion?
-
Answer: Low conversion in the selenium dioxide oxidation of 6-methylpyridine-2-carboxylic acid can stem from several factors. Firstly, the reactivity of selenium dioxide can be highly dependent on its quality and particle size. Ensure you are using a high-purity, finely powdered reagent. Secondly, inadequate reaction temperature can lead to slow reaction kinetics. The oxidation typically requires elevated temperatures, often refluxing in a solvent like dioxane or a mixture of ethanol and cyclohexane.[2]
A critical factor is the potential for the reaction to stall. To enhance the reactivity of selenium dioxide, the addition of a co-oxidant like tert-butyl hydroperoxide (TBHP) has been shown to significantly improve yields and allow for milder reaction conditions. The use of TBHP can help regenerate the active selenium species, leading to a more efficient catalytic cycle.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, high-purity selenium dioxide.
-
Optimize Temperature: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.
-
Incorporate a Co-oxidant: Consider adding a catalytic amount of selenium dioxide along with a stoichiometric amount of an oxidizing agent like t-butyl hydroperoxide. This can often lead to higher yields and more reliable results.[3]
-
Solvent Choice: Ensure you are using an appropriate solvent. Dioxane is a common choice for these oxidations.
-
Issue 2: Over-oxidation to 6-Carboxy-pyridine-2-carboxylic Acid
-
Question: My main byproduct appears to be the dicarboxylic acid, resulting in a lower yield of the desired aldehyde. How can I prevent this over-oxidation?
-
Answer: Over-oxidation is a common side reaction in the synthesis of aldehydes. The desired this compound is susceptible to further oxidation to 6-carboxypyridine-2-carboxylic acid under the reaction conditions.
Mitigation Strategies:
-
Control Reaction Time: Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
Use Milder Conditions: The addition of tert-butyl hydroperoxide not only improves conversion but can also allow for lower reaction temperatures, which can help to minimize over-oxidation.[3]
-
Stoichiometry of Oxidant: Use a controlled amount of the oxidizing agent. A slight excess may be necessary for complete conversion, but a large excess will promote over-oxidation.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product from the reaction mixture. The crude product is a dark, oily residue.
-
Answer: The work-up procedure for selenium dioxide oxidations can be challenging due to the formation of elemental selenium as a byproduct, which can be difficult to remove completely.
Purification Protocol:
-
Removal of Selenium: After the reaction is complete, the reaction mixture is typically cooled, and the precipitated elemental selenium is removed by filtration through a pad of celite. This step is crucial for obtaining a cleaner crude product.
-
Aqueous Work-up: The filtrate can then be subjected to an aqueous work-up. Extraction with an organic solvent, followed by washing with water and brine, will help to remove inorganic impurities.
-
Crystallization: The most effective method for purifying this compound is recrystallization. A mixed solvent system, such as ethanol/water, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize.
-
Route 2: Vilsmeier-Haack Formylation of Pyridine-2-carboxylic Acid
The Vilsmeier-Haack reaction is another viable route for the synthesis of this compound, involving the formylation of an electron-rich aromatic ring.[5][6]
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: I have mixed my pyridine-2-carboxylic acid with the Vilsmeier reagent (prepared from DMF and POCl₃), but I am not observing any product formation. What could be the issue?
-
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring and the reactivity of the Vilsmeier reagent.
Troubleshooting Steps:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and POCl₃ are anhydrous and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The reagent is typically prepared by the slow addition of POCl₃ to DMF at low temperatures (e.g., 0 °C).[7]
-
Activation of the Pyridine Ring: Pyridine itself is not very reactive towards electrophilic substitution. The carboxylic acid group at the 2-position is an electron-withdrawing group, which further deactivates the ring. The reaction may require elevated temperatures to proceed.
-
Purity of Reagents: The purity of DMF is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent and inhibit the desired reaction.[8]
-
Issue 2: Formation of Unwanted Side Products
-
Question: I am observing multiple spots on my TLC plate, and the NMR of my crude product is complex. What are the likely side products in a Vilsmeier-Haack reaction?
-
Answer: The Vilsmeier-Haack reaction can sometimes lead to the formation of side products, especially if the reaction conditions are not carefully controlled.
Potential Side Reactions:
-
Diformylation: Although less common with deactivated rings, diformylation at other positions on the pyridine ring can occur under harsh conditions.
-
Reaction with the Carboxylic Acid Group: The Vilsmeier reagent can potentially react with the carboxylic acid group, leading to the formation of an acyl chloride or other derivatives.
Minimizing Side Products:
-
Control Stoichiometry: Use a carefully controlled amount of the Vilsmeier reagent.
-
Optimize Temperature: Start the reaction at a low temperature and gradually increase it to find the optimal conditions for the desired product formation.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound?
A1: The choice of synthetic route often depends on the availability of starting materials and the scale of the reaction. The oxidation of 6-methylpyridine-2-carboxylic acid with selenium dioxide is a common and relatively straightforward method, especially with the use of co-oxidants to improve yield and reliability. The Vilsmeier-Haack formylation can also be effective but may require more careful optimization of reaction conditions due to the deactivating effect of the carboxylic acid group.
Q2: What are the key safety precautions I should take when working with selenium dioxide and phosphorus oxychloride?
A2: Both selenium dioxide and phosphorus oxychloride are hazardous materials and must be handled with extreme care in a well-ventilated fume hood.
-
Selenium Dioxide (SeO₂): It is highly toxic if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.[9][10][11][12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Phosphorus Oxychloride (POCl₃): It is a corrosive substance that reacts violently with water, liberating toxic gas.[1][14][15] It can cause severe skin burns and eye damage and is fatal if inhaled. Handle under an inert atmosphere and away from moisture.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Use a suitable solvent system to achieve good separation between the starting material, product, and any major byproducts. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and the consumption of the starting material.
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the chosen synthetic route and the optimization of the reaction conditions. For the selenium dioxide oxidation, yields can range from moderate to good, especially when a co-oxidant is used. With careful optimization, yields of over 70% can be achieved. The Vilsmeier-Haack reaction may have more variable yields depending on the substrate and conditions.
Experimental Protocols
Protocol 1: Selenium Dioxide Oxidation of 6-Methylpyridine-2-carboxylic Acid
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
6-Methylpyridine-2-carboxylic acid
-
Selenium dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Celite
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylpyridine-2-carboxylic acid (1 equivalent) and selenium dioxide (1.1 equivalents).
-
Add anhydrous dioxane to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated elemental selenium. Wash the celite pad with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Protocol 2: Vilsmeier-Haack Formylation of Pyridine-2-carboxylic Acid
This protocol requires strict anhydrous conditions.
Materials:
-
Pyridine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware for inert atmosphere reactions and safety equipment
Procedure:
-
In a three-necked flask under an inert atmosphere, add anhydrous DMF (10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add pyridine-2-carboxylic acid (1 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis shows the formation of the product.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Selenium Dioxide Oxidation | Vilsmeier-Haack Formylation |
| Starting Material | 6-Methylpyridine-2-carboxylic acid | Pyridine-2-carboxylic acid |
| Key Reagents | Selenium dioxide, (optional: t-BuOOH) | DMF, POCl₃ |
| Typical Solvents | Dioxane, Ethanol/Cyclohexane | DMF, DCM |
| Reaction Temperature | Reflux | 0 °C to 80 °C |
| Common Side Reactions | Over-oxidation to dicarboxylic acid | Diformylation, reaction at carboxylic acid |
| Work-up Complexity | Moderate (removal of selenium) | Moderate (aqueous work-up and extraction) |
| Safety Concerns | High toxicity of selenium dioxide | Corrosive and water-reactive POCl₃ |
Visualizations
Diagram 1: Reaction Scheme for Selenium Dioxide Oxidation
Caption: Oxidation of 6-methylpyridine-2-carboxylic acid to this compound.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Key steps in the Vilsmeier-Haack formylation of pyridine-2-carboxylic acid.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
-
Nexchem Ltd. (2023, June 21). SAFETY DATA SHEET - Selenium Dioxide. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
- S. P. Stanforth. (2000). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 757-779.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Da-Wei Xiang, et al. (2007). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 72(23), 8871–8878.
-
ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. Retrieved from [Link]
-
Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]
-
AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]
-
Emporia State University. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Retrieved from [Link]
-
YouTube. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Reddit. (2023, June 14). Vilsmeier-Haack formilation help. Retrieved from [Link]
-
YouTube. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
YouTube. (2015, April 19). Reagent SeO2 Selenium dioxide oxidation Riley oxidation part 1. Retrieved from [Link]
- Młochowski, J., & Kloc, K. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(12), 22091–22143.
- Google Patents. (n.d.). Purification of carboxylic acids by complexation with selective solvents.
- Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & medicinal chemistry letters, 13(4), 609–612.
Sources
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- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. msds.nipissingu.ca [msds.nipissingu.ca]
- 15. opcw.org [opcw.org]
Technical Support Center: Condensation Reactions of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-formylpyridine-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its condensation reactions. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you navigate the complexities of this versatile bifunctional molecule.
Introduction: The Dual Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its two reactive functional groups: an aldehyde and a carboxylic acid, situated on a pyridine ring. This unique arrangement allows for a variety of condensation reactions, including Knoevenagel condensations, imine formations (Schiff bases), and esterifications. However, this bifunctionality also presents specific challenges, leading to potential byproducts and purification difficulties. This guide is structured to address these issues in a practical, question-and-answer format.
Part 1: Troubleshooting Common Condensation Reactions
This section addresses the most frequently encountered issues during condensation reactions with this compound.
I. Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound.
Q1: My Knoevenagel reaction with this compound is giving a low yield of the desired α,β-unsaturated product. What are the likely causes?
A1: Low yields in Knoevenagel condensations involving this substrate can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Decarboxylation of the Starting Material: A significant side reaction is the decarboxylation of this compound to form 2-formylpyridine, especially when the reaction is heated.[1][2] This is a common issue with pyridinecarboxylic acids.[3][4] The resulting 2-formylpyridine can still undergo the Knoevenagel condensation, but it leads to a different product than intended.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: If possible, attempt the reaction at room temperature for a longer duration.
-
Use a Milder Base: Strong bases can promote decarboxylation. Consider using a weaker base like piperidine or triethylamine in catalytic amounts.
-
Monitor by TLC Carefully: Look for a second, less polar spot corresponding to the decarboxylated Knoevenagel product.
-
-
-
Catalyst Choice: The selection of the base catalyst is crucial. A base that is too strong can lead to self-condensation of the aldehyde or other unwanted side reactions.[5][6]
-
Expert Insight: For this substrate, a weak amine base is generally preferred. The choice of base can also influence the rate of the desired reaction versus the rate of decarboxylation.
-
-
Formation of Complex Adducts: Under certain conditions, especially with an excess of the active methylene compound, complex Michael additions and subsequent cyclizations can occur, leading to highly substituted cyclohexene or cyclohexanol derivatives. While not as common, this possibility should be considered if you observe unexpected, complex byproduct spots on your TLC.
Q2: I'm observing a significant amount of a byproduct that I suspect is the decarboxylated product. How can I confirm this and prevent its formation?
A2: Confirmation of the decarboxylated byproduct can be achieved through standard analytical techniques.
-
Confirmation:
-
Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44 g/mol less than the expected product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the characteristic carboxylic acid proton signal will be absent.
-
-
Prevention Strategies:
-
Doebner Modification Consideration: The Doebner modification of the Knoevenagel condensation intentionally uses pyridine as a solvent to promote decarboxylation after the initial condensation.[5][6] If you are using pyridine as a solvent and do not desire decarboxylation, switch to a different solvent like ethanol or toluene.
-
Esterification of the Carboxylic Acid: If decarboxylation remains a persistent issue, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the Knoevenagel condensation. The ester group is generally more stable under these conditions.
-
Experimental Protocol: Knoevenagel Condensation with Minimized Decarboxylation
-
To a round-bottom flask, add this compound (1 equivalent) and the active methylene compound (1.1 equivalents).
-
Add a suitable solvent such as ethanol.
-
Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, if a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography.
II. Imine (Schiff Base) Formation
The reaction of the aldehyde group with primary amines yields imines, which are versatile intermediates.
Q3: My imine formation reaction is incomplete, and I'm having trouble isolating the product. What are the common pitfalls?
A3: Imine formation is a reversible equilibrium reaction.[7][8] The primary challenge is to drive the reaction to completion and isolate the often moisture-sensitive imine product.
-
Water Removal: The formation of water as a byproduct can inhibit the forward reaction.[7][8]
-
Troubleshooting Protocol:
-
Azeotropic Removal: Use a Dean-Stark apparatus with a solvent like toluene to remove water as it is formed.
-
Drying Agents: Add a drying agent such as anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture.
-
-
-
Intramolecular Cyclization: The proximity of the pyridine nitrogen and the newly formed imine can lead to intramolecular cyclization, especially under acidic conditions, forming a fused heterocyclic system. This is a known phenomenon for similar pyridine-aldehyde derivatives.
-
Expert Insight: This side reaction is pH-dependent. Maintaining neutral or slightly basic conditions can disfavor this cyclization.
-
-
Hydrolysis during Workup: Imines can be susceptible to hydrolysis back to the aldehyde and amine, particularly in the presence of aqueous acid.[7]
-
Purification Strategy:
-
Avoid aqueous acidic workups if possible.
-
Use anhydrous solvents for extraction and chromatography.
-
Rapidly remove solvents under reduced pressure at low temperatures.
-
-
Diagram: Potential Side Reactions in Imine Formation
Caption: Potential reaction pathways in imine formation.
III. Esterification
Esterification of the carboxylic acid group is a common transformation.
Q4: I am attempting to selectively esterify the carboxylic acid without affecting the aldehyde group. What conditions should I use?
A4: Selective esterification can be achieved by choosing appropriate reagents and conditions that do not react with the aldehyde.
-
Standard Fischer Esterification: While effective, heating a carboxylic acid with an alcohol under strong acid catalysis (like sulfuric acid) can lead to acetal formation at the aldehyde.
-
Troubleshooting Protocol:
-
Use a milder acid catalyst, such as p-toluenesulfonic acid.
-
Employ a large excess of the alcohol to act as both reactant and solvent, which can favor esterification over acetal formation.
-
Monitor the reaction closely by TLC to avoid over-reaction.
-
-
-
Milder Esterification Methods: To avoid harsh acidic conditions, consider alternative methods.
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., cesium carbonate) and then react with an alkyl halide (e.g., methyl iodide or ethyl bromide). This method is generally selective for the carboxylic acid.
-
Coupling Reagents: Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of the alcohol and a catalytic amount of DMAP (4-dimethylaminopyridine). These reactions are typically performed at room temperature and are highly selective.
-
Part 2: Advanced Troubleshooting and FAQs
This section delves into less common but challenging issues that may arise.
Q5: I have a complex mixture of byproducts that I cannot easily identify. What are some plausible but unexpected side reactions?
A5: The bifunctional nature of this compound can lead to several unexpected byproducts.
-
Self-Condensation/Polymerization: Under certain conditions, particularly with strong bases or high temperatures, the molecule could potentially undergo self-condensation. This could involve the formation of an ester linkage between two molecules, followed by further reactions. While not widely reported for this specific molecule, it is a theoretical possibility.
-
Formation of Azomethine Ylides: If the condensation is performed with an α-amino acid, the initially formed imine can be deprotonated at the α-carbon to form an azomethine ylide. This highly reactive 1,3-dipole can then undergo cycloaddition reactions with suitable dipolarophiles, leading to complex heterocyclic products.
-
Intramolecular Anhydride Formation: In the presence of a dehydrating agent, it is conceivable that two molecules of this compound could form an anhydride.
Q6: What are the best practices for purifying the products of these condensation reactions?
A6: Purification can be challenging due to the polar nature of the pyridine ring and the potential for multiple functional groups in the product.
| Purification Technique | Best For | Considerations |
| Recrystallization | Crystalline solid products with moderate to low solubility in one solvent of a solvent pair. | The presence of polar functional groups may require polar solvent systems. Ensure the product is stable to heating in the chosen solvent. |
| Column Chromatography | Non-crystalline products or for separating mixtures of products with different polarities. | Use a silica gel of appropriate activity. A gradient elution is often necessary, starting with a non-polar solvent system and gradually increasing the polarity. The pyridine nitrogen can interact strongly with silica, leading to tailing. Adding a small amount of a weak base (e.g., 0.5% triethylamine) to the eluent can improve peak shape. |
| Acid-Base Extraction | Separating acidic or basic products from neutral byproducts. | The carboxylic acid group of the starting material and some products allows for extraction into a basic aqueous solution. The pyridine nitrogen can be protonated and extracted into an acidic aqueous solution. Be mindful of the potential for hydrolysis of imines under acidic conditions. |
Diagram: General Purification Workflow
Caption: A general workflow for the purification of condensation reaction products.
References
- Dunn, G. E., Lee, G. K., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
- Dunn, G. E., & Thimm, H. F. (1979). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 57(9), 1091-1096.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
- Lee, J. C., Lee, Y. C., & Lee, J. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.
- Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. (2023). Russian Journal of General Chemistry, 93(Suppl 1), S63-S71.
- Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(10), 1650-1656.
- Al-Warhi, T., Al-Ghorbani, M., & Rostom, S. A. (2022).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Harisha, A. S., et al. (2021). A new finding in the old Knoevenagel condensation reaction.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
- Synthetic strategies to pyrido fused heterocycles. (2023). Journal of Chemical Sciences, 135(4), 1-23.
- Lee, J. C., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities.
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv
-
Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]
- El-Nassag, M. A., et al. (2012).
-
The Organic Chemistry Tutor. (2019, January 17). synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube. [Link]...
- The synthesis of biologically relevant conjugates of Re(CO)3 using pyridine-2-carboxyaldehyde. (2011). Inorganica Chimica Acta, 374(1), 551-556.
- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). (2017). RSC Advances, 7(83), 52755-52774.
-
Chemistry LibreTexts. (2024). 5.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support center for 6-Formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile molecule. This document will delve into the potential degradation pathways of this compound and offer practical solutions to common experimental challenges.
Introduction
This compound is a bifunctional molecule featuring a pyridine ring substituted with a carboxylic acid at the 2-position and an aldehyde (formyl group) at the 6-position.[1] Its utility as a building block in the synthesis of pharmaceuticals and other complex molecules is significant.[2] However, the presence of two reactive functional groups, the aldehyde and the carboxylic acid, can also make it susceptible to degradation under various conditions. Understanding these degradation pathways is critical for ensuring the stability, purity, and efficacy of any resulting products.
This guide will provide a comprehensive overview of the likely degradation pathways, troubleshooting for common experimental issues, and detailed protocols for analyzing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive functional groups in this compound?
A1: The molecule has three primary reactive sites: the carboxylic acid group, the aldehyde group, and the pyridine nitrogen. The aldehyde is susceptible to oxidation and reduction, while the carboxylic acid can undergo reactions like esterification.[3]
Q2: How does the pyridine ring influence the molecule's stability?
A2: The pyridine ring is an electron-deficient aromatic system.[4] This electronic nature can influence the reactivity of the attached formyl and carboxyl groups. The nitrogen atom in the ring also provides a site for protonation, which can alter the molecule's solubility and stability in acidic conditions.
Q3: What are the general classes of degradation that this compound might undergo?
A3: Based on its structure, the compound is likely susceptible to four main types of degradation: hydrolytic, oxidative, photolytic, and thermal degradation. Each of these pathways is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[5][6][7][8]
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict likely products based on the reactivity of its functional groups. For example, oxidation would likely convert the formyl group to a second carboxylic acid group, forming pyridine-2,6-dicarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Inconsistent analytical results (e.g., varying peak areas for the parent compound in HPLC) | 1. On-column degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is harsh or the column has residual contaminants.2. Sample instability: The compound may be degrading in the sample vial before or during analysis. | 1. Optimize HPLC method: Use a mobile phase with a neutral or slightly acidic pH. Pyridine carboxylic acids can be effectively separated on mixed-mode columns.[9][10] Ensure the column is thoroughly flushed between runs.2. Control sample environment: Prepare samples fresh and keep them in an autosampler cooled to 4-8°C. Use amber vials to protect from light. |
| Appearance of unexpected peaks in chromatograms over time | 1. Degradation of the compound: The new peaks are likely degradation products.2. Contamination: Contamination from solvents, glassware, or other sources. | 1. Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the retention times of potential degradants.[5][8]2. Run blanks: Inject a blank (solvent) to rule out contamination. |
| Low yield in reactions involving the carboxylic acid group (e.g., esterification) | 1. Steric hindrance: The adjacent formyl group and the pyridine ring may sterically hinder access to the carboxylic acid.2. Deactivation by the pyridine nitrogen: The nitrogen atom can be protonated under acidic conditions, which can deactivate the ring and affect reactivity. | 1. Use a more potent coupling agent: For amide or ester formation, consider using a stronger coupling reagent.2. Protect the formyl group: If the formyl group is interfering, consider protecting it as an acetal before performing the reaction on the carboxylic acid. |
| Difficulty isolating the product after hydrolysis of an ester derivative | 1. High water solubility: The resulting pyridine carboxylic acid may be highly soluble in the aqueous layer, making extraction difficult. | 1. Neutralize carefully: After hydrolysis, carefully neutralize the solution to the isoelectric point of the carboxylic acid to minimize its solubility in water.2. Use azeotropic distillation: Add a solvent like ethanol and remove the water/ethanol azeotrope under reduced pressure to dry the sample.[11] |
Proposed Degradation Pathways
The following section outlines the likely degradation pathways of this compound based on chemical principles and data from related compounds.
Oxidative Degradation
The aldehyde group is readily susceptible to oxidation.
-
Proposed Reaction: The formyl group (-CHO) is oxidized to a carboxylic acid group (-COOH).
-
Likely Degradant: Pyridine-2,6-dicarboxylic acid.
-
Causality: This is a common reaction for aldehydes, especially in the presence of oxidizing agents or even atmospheric oxygen over time. The oxidation of a methyl group to a carboxylic acid is a known process for producing pyridine dicarboxylic acids.[12]
Caption: Proposed oxidative degradation pathway.
Reductive Degradation
The aldehyde group can also be reduced.
-
Proposed Reaction: The formyl group (-CHO) is reduced to a hydroxymethyl group (-CH₂OH).
-
Likely Degradant: 6-(Hydroxymethyl)pyridine-2-carboxylic acid.
-
Causality: This can occur in the presence of reducing agents.
Caption: Proposed reductive degradation pathway.
Photodegradation
Exposure to UV light can lead to degradation.
-
Proposed Reaction: Photodegradation of pyridine carboxylic acid derivatives can lead to the cleavage of ester or amide bonds, resulting in the parent carboxylic acid.[13][14] While our molecule is already a carboxylic acid, it suggests that derivatives are susceptible. Direct photolysis of the pyridine ring or decarboxylation are also possibilities.
-
Likely Degradants: Potentially pyridine-2-carboxylic acid (picolinic acid) via decarboxylation of the 6-carboxyl group if formed via oxidation, or other ring-opened products.
-
Causality: The aromatic pyridine ring can absorb UV radiation, leading to electronic excitation and subsequent chemical reactions.
Caption: Proposed photolytic degradation pathway.
Thermal Degradation
High temperatures can induce degradation.
-
Proposed Reaction: A likely thermal degradation pathway for carboxylic acids is decarboxylation.[15]
-
Likely Degradant: 6-Formylpyridine.
-
Causality: The input of thermal energy can be sufficient to break the C-C bond between the pyridine ring and the carboxylic acid group, releasing carbon dioxide.
Caption: Proposed thermal degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at a high temperature (e.g., 105°C) for 24 hours.
-
Also, heat a solution of the compound at 60°C.
-
At appropriate time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At appropriate time points, analyze both the exposed and control samples by HPLC.
-
Self-Validation: Each stressed sample should be compared to a control sample (the compound in the same solvent but without the stressor, kept at room temperature and protected from light) to accurately identify the degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Mass spectrometer (optional, for peak identification)
-
Column: Mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100 or similar) is recommended for good peak shape and separation of polar isomers.[9][10]
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Procedure:
-
System Suitability: Inject a standard solution of this compound to establish the retention time and check for peak shape and reproducibility.
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Method Optimization: Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
Self-Validation: The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products without interference.
References
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
- Wu, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-65.
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Jain, D., and Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Higashi, T., and Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Krzyzanowska, E., et al. (2002). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 375-387.
- Nuevo, M., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Origins of Life and Evolution of Biospheres, 43(3), 247-264.
- Kumar, V., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00081.
- Singh, S., and Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-7.
- Balucani, N., et al. (2020). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 10(9), 183.
- Venkatesh, D. N., and Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
- Amador, J. A., and Taylor, B. F. (1994). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology, 60(4), 1219-1223.
-
PubChem. This compound. [Link]
- Lee, H. W., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612.
- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Krzyzanowska, E., et al. (2002). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media. Solvent Extraction and Ion Exchange, 20(3), 375-387.
- Joyce, M. S., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6435-6444.
-
Chemistry Stack Exchange. The pyridine/benzene stability 'paradox'?. [Link]
- Lejtis, L. Ya., et al. (1985). Analytical reagents based on pyridine aldehydes. Zhurnal Analiticheskoi Khimii, 40(3), 389-402.
- Reva, I., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(23), 8206.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
- Bai, Y., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(15), 9847-9855.
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
-
PubChem. 2-Amino-6-pyridinecarboxaldehyde. [Link]
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Wikipedia. Pyridine-2-carbaldehyde. [Link]
- Chen, J., et al. (2022). Formation of a creatinine thermal degradation product and its role and participation in the radical pathway of forming the pyridine ring of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Food Chemistry, 367, 130743.
- Guroff, G., and Daly, J. W. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 964-970.
- Google Patents.
- Augugliaro, V., et al. (2014). Production of pyridinecarboxy aldehydes, nicotinic and isonicotinic and picolinic acids by TiO2-sacrificial photocatalysis at ambient conditions and in aqueous solution through artificial solar radiation. Applied Catalysis B: Environmental, 154-155, 333-340.
- Devi, N. S., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950.
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Technical Support Center: Resolving Impurities in 6-Formylpyridine-2-carboxylic Acid Samples
Welcome to the technical support center for 6-Formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this versatile building block. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides with detailed experimental protocols.
Introduction to this compound and Its Common Purity Challenges
This compound is a bifunctional molecule featuring both an aldehyde and a carboxylic acid on a pyridine ring.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[2] However, its reactivity also presents challenges in maintaining high purity. Impurities can arise from the synthetic route, side reactions, or degradation. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My final product is an off-white or yellowish solid, not the expected white crystalline solid. What could be the cause?
A1: A yellowish tint often indicates the presence of residual starting materials, particularly from oxidation reactions of precursors like 2,6-lutidine, or side products from formylation reactions. It can also be a sign of minor degradation of the final product.
Q2: I see a persistent broad peak in the baseline of my ¹H NMR spectrum. What is it?
A2: A broad baseline hump in the ¹H NMR is often indicative of polymeric or oligomeric impurities. These can sometimes form under harsh reaction or work-up conditions.
Q3: My melting point is broad and lower than the literature value. Why?
A3: A broad and depressed melting point is a classic sign of an impure sample. The presence of even small amounts of impurities disrupts the crystal lattice of the pure compound, leading to this observation.
Q4: I am having trouble dissolving my crude product for purification. What solvents are recommended?
A4: this compound has moderate solubility in polar aprotic solvents like acetonitrile and acetone, and limited solubility in water. For purification purposes, a mixed solvent system is often ideal. A good starting point for recrystallization is an ethanol/water mixture.[3]
In-Depth Troubleshooting Guides
This section provides a more detailed approach to identifying and resolving specific impurity issues. A general workflow for troubleshooting is presented below.
Caption: General troubleshooting workflow for impurity resolution.
Issue 1: Presence of Starting Materials or Intermediates from Oxidation of 2,6-Lutidine
The synthesis of this compound can proceed through the oxidation of 2,6-lutidine. This multi-step process can lead to several common impurities if the reactions do not go to completion or if over-oxidation occurs.
Potential Impurities:
-
2,6-Lutidine (Unreacted Starting Material): A basic, volatile liquid.
-
6-Methyl-2-pyridinecarboxaldehyde (Partially Oxidized Intermediate): A low melting solid.[1]
-
Pyridine-2,6-dicarboxylic Acid (Over-oxidized Product): A white solid.
Identification:
The presence of these impurities can be confirmed by ¹H NMR spectroscopy. The following table summarizes the key diagnostic peaks.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicity | Reference |
| This compound | ~10.1 (s, 1H, -CHO), ~8.3-8.5 (m, 3H, Ar-H) | General expectation for this structure |
| 2,6-Lutidine | ~7.5 (t, 1H, Ar-H), ~7.0 (d, 2H, Ar-H), ~2.5 (s, 6H, -CH₃) | [4][5][6] |
| 6-Methyl-2-pyridinecarboxaldehyde | ~9.9 (s, 1H, -CHO), ~7.8 (dd, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃) | [1][7] |
| Pyridine-2,6-dicarboxylic Acid | ~8.2-8.3 (m, 3H, Ar-H) | [8][9] |
Troubleshooting Protocol: Purification by Column Chromatography
Column chromatography is effective for separating compounds with different polarities. Since the impurities range from the relatively nonpolar 2,6-lutidine to the highly polar pyridine-2,6-dicarboxylic acid, a gradient elution is recommended.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution:
-
Start with a low polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to elute non-polar impurities like 2,6-lutidine.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate to elute 6-methyl-2-pyridinecarboxaldehyde.
-
The desired product, this compound, will elute at a higher polarity.
-
A final flush with a more polar solvent system, such as ethyl acetate with a small amount of methanol or acetic acid, may be necessary to elute any highly polar impurities like pyridine-2,6-dicarboxylic acid. Adding a small amount of acetic acid (0.5-1%) can help prevent streaking of the carboxylic acid on the column.[10]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the pure fractions containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by column chromatography.
Issue 2: Presence of Unreacted Starting Material from Formylation of Pyridine-2-carboxylic Acid
Another common synthetic route is the formylation of pyridine-2-carboxylic acid. In this case, the primary impurity is often the unreacted starting material.
Potential Impurity:
-
Pyridine-2-carboxylic Acid: A white solid that is more polar than the product.
Identification:
The presence of pyridine-2-carboxylic acid can be detected by ¹H NMR and confirmed by LC-MS. The ¹H NMR spectrum of pyridine-2-carboxylic acid will show a characteristic set of aromatic protons without the aldehyde peak.
Troubleshooting Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying crystalline solids from impurities with different solubilities. An ethanol/water mixed solvent system is a good choice for this compound.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of the desired product will decrease, leading to the formation of crystals. The more soluble pyridine-2-carboxylic acid will remain in the mother liquor.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Presence of Degradation Products
This compound can degrade under certain conditions, leading to impurities.
Potential Degradation Products:
-
6-(Hydroxymethyl)pyridine-2-carboxylic Acid (Reduction Product): The aldehyde group can be reduced to an alcohol.
-
Decarboxylation Products: At high temperatures, the carboxylic acid group can be lost.[11][12]
Identification:
-
The presence of 6-(hydroxymethyl)pyridine-2-carboxylic acid can be identified by the appearance of a new peak in the ¹H NMR spectrum around 4.5-5.0 ppm corresponding to the -CH₂OH protons, and the disappearance of the aldehyde proton signal.[3][13]
-
Decarboxylation can be more difficult to detect by ¹H NMR alone but may be suggested by unexpected peaks in the aromatic region and confirmed by mass spectrometry.
Troubleshooting and Prevention:
-
Reduction: Avoid using strong reducing agents during the workup. If a reduction is suspected, re-oxidation may be possible, but purification is generally the preferred route.
-
Decarboxylation: Avoid excessive heating during synthesis and purification. Use a rotary evaporator at a moderate temperature for solvent removal.
Summary of Purification Techniques
| Purification Method | Best For | Key Considerations |
| Recrystallization | Removing small amounts of impurities from a crystalline solid. | Solvent selection is critical. A mixed solvent system like ethanol/water is often effective. |
| Column Chromatography | Separating mixtures with components of different polarities, or for purifying oily/amorphous solids. | A gradient elution from non-polar to polar solvents is generally required. |
This technical support guide provides a framework for identifying and resolving common impurity issues with this compound. By understanding the potential sources of impurities and applying the appropriate purification techniques, researchers can ensure the high quality of this important synthetic intermediate.
References
- Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.
-
SpectraBase. 2,6-Pyridine dicarboxylic acid. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
PubChem. 6-(Hydroxymethyl)pyridine-2-carboxylic acid hydrochloride. [Link]
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PubChem. 6-Methyl-2-pyridinecarboxaldehyde. [Link]
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SpectraBase. 2,6-Pyridine dicarboxylic acid - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. ¹H NMR spectrum of 2,6-lutidine. The triplet corresponds to hydrogen.... [Link]
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SpectraBase. 2,6-Lutidine. [Link]
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PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]
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HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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NIH. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]
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Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids [closed]. [Link]
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University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
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NIH. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]
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SIELC Technologies. Separation of Butyl pyridine-2-carboxylate on Newcrom R1 HPLC column. [Link]
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ResearchGate. A dummy molecularly imprinted solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for selective determination of four pyridine carboxylic acid herbicides in milk | Request PDF. [Link]
-
ResearchGate. Selected intermolecular interactions for cocrystal 2 a. [Link]
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Technical Support Center: Large-Scale Synthesis of 6-Formylpyridine-2-carboxylic Acid
Welcome to the technical support center for the large-scale synthesis of 6-Formylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry and organic synthesis due to its versatile functional groups.[1] However, its synthesis on a large scale presents several challenges that require careful consideration and optimization.
This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of high-purity this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield in the Oxidation of 6-methyl-2-pyridinecarboxylic acid
Question: We are experiencing significantly lower than expected yields during the oxidation of 6-methyl-2-pyridinecarboxylic acid to this compound. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this critical oxidation step are a common hurdle in large-scale synthesis. The primary causes often revolve around incomplete reaction, over-oxidation to the dicarboxylic acid, or degradation of the product.
Root Causes & Solutions:
-
Incomplete Conversion: The oxidation of the methyl group can be sluggish. Increasing the reaction temperature or time may seem like a straightforward solution, but it can lead to the formation of impurities. A more controlled approach is to optimize the oxidant and catalyst system.
-
Oxidant Choice: While strong oxidants like potassium permanganate (KMnO₄) can be used, they often lead to over-oxidation. Milder and more selective oxidizing agents are generally preferred for large-scale production to minimize the formation of pyridine-2,6-dicarboxylic acid.
-
Catalytic Systems: The use of radical catalysts such as N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) or manganese(II) salts has shown success in the selective aerobic oxidation of methylpyridines.[2] This method can offer higher selectivity for the desired aldehyde.
-
-
Over-oxidation: The formyl group is susceptible to further oxidation to a carboxylic acid, yielding the highly undesired pyridine-2,6-dicarboxylic acid.
-
Reaction Monitoring: Careful monitoring of the reaction progress using techniques like HPLC or TLC is crucial. The reaction should be quenched as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Stoichiometry Control: Precise control over the stoichiometry of the oxidizing agent is critical. A slight excess may be needed to drive the reaction to completion, but a large excess will invariably lead to over-oxidation.
-
-
Product Degradation: The product, this compound, can be unstable under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Temperature Management: Maintain the reaction temperature within the optimal range determined during process development. Utilize efficient cooling systems for large reactors to manage any exotherms.
-
pH Control: The pH of the reaction mixture should be controlled, as both strongly acidic and basic conditions can promote side reactions or degradation.
-
Experimental Protocol: Optimized Oxidation using a Catalytic System
This protocol outlines a general procedure for the selective oxidation of 6-methyl-2-pyridinecarboxylic acid.
-
Reactor Setup: Charge a suitably sized reactor with 6-methyl-2-pyridinecarboxylic acid and a suitable solvent (e.g., acetic acid).
-
Catalyst Addition: Add the catalytic system, for example, N-hydroxyphthalimide (NHPI) and a cobalt(II) salt like cobalt(II) acetate.
-
Reaction Initiation: Heat the mixture to the desired temperature (e.g., 100-150°C) and introduce a controlled stream of air or oxygen.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC.
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up procedure to isolate the crude product. This may involve solvent removal, extraction, and precipitation.
Issue 2: Difficulties in Product Purification and Isolation
Question: We are struggling to purify this compound on a large scale. The crude product contains several impurities, and crystallization is proving ineffective. What purification strategies are recommended?
Answer:
Purification is a significant challenge due to the presence of structurally similar impurities, such as the starting material (6-methyl-2-pyridinecarboxylic acid) and the over-oxidation byproduct (pyridine-2,6-dicarboxylic acid). The amphoteric nature of the product can also complicate purification.
Troubleshooting Purification:
-
Impurity Profile Analysis: The first step is to identify and quantify the major impurities using analytical techniques like LC-MS and NMR. This will inform the selection of the most effective purification method.
-
pH-Controlled Precipitation/Crystallization: The carboxylic acid and pyridine nitrogen impart pH-dependent solubility.[3]
-
Acidification: By carefully adjusting the pH of an aqueous solution of the crude product to its isoelectric point, it is often possible to selectively precipitate the desired this compound, leaving more soluble impurities in the mother liquor.
-
Solvent Selection: Experiment with different solvent systems for crystallization. A mixture of a polar solvent (like water or ethanol) and a less polar co-solvent can often provide better selectivity.
-
-
Column Chromatography: While challenging on a very large scale, flash chromatography using silica gel can be effective for removing stubborn impurities. Optimization of the mobile phase is key to achieving good separation.
-
Derivative Formation: In some cases, it may be advantageous to convert the crude product into a more easily purifiable derivative, such as its methyl or ethyl ester.[3][4] After purification of the ester, it can be hydrolyzed back to the desired carboxylic acid.
Workflow for Purification
Caption: A logical workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on an industrial scale?
A1: The most common industrial routes start from readily available precursors like 2,6-lutidine (2,6-dimethylpyridine).[5] The synthesis typically involves a multi-step process:
-
Selective Oxidation of one Methyl Group: 2,6-lutidine is selectively oxidized to form 6-methyl-2-pyridinecarboxylic acid. This can be achieved using various oxidizing agents. Biocatalytic methods using microorganisms have also been explored for this selective oxidation.[6]
-
Oxidation of the Remaining Methyl Group: The resulting 6-methyl-2-pyridinecarboxylic acid is then oxidized to the desired this compound. This second oxidation step is often more challenging to control.[7]
Alternative routes might involve the formylation of pyridine-2-carboxylic acid, though this can present regioselectivity challenges.[1]
Q2: What are the key safety considerations when working with pyridine derivatives on a large scale?
A2: Safety is paramount when handling any chemical process at scale. For pyridine derivatives, specific hazards include:
-
Flammability: Pyridine and many of its derivatives are flammable liquids and vapors.[8][9] All equipment must be properly grounded, and ignition sources must be eliminated. Operations should be conducted in well-ventilated areas with explosion-proof equipment.[8]
-
Toxicity: Pyridine derivatives can be harmful if inhaled, swallowed, or in contact with skin.[8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.
-
Reactivity of Reagents: Some reagents used in the synthesis, such as strong oxidizing agents or organometallic compounds, can be highly reactive and require careful handling and addition procedures.[10]
Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough hazard analysis before commencing any large-scale synthesis.[9]
Q3: Can over-oxidation to pyridine-2,6-dicarboxylic acid be reversed?
A3: Reversing the oxidation of the formyl group back to a carboxylic acid is not a practical or feasible strategy in this context. The focus should be on preventing its formation in the first place through careful control of reaction conditions, as detailed in the troubleshooting section. Any pyridine-2,6-dicarboxylic acid formed will need to be removed during the purification process.
Q4: How can the formation of colored impurities be minimized?
A4: The formation of colored impurities often arises from side reactions and degradation products, particularly at elevated temperatures or in the presence of strong acids or bases. To minimize their formation:
-
Use High-Purity Starting Materials: Ensure the quality of your 2,6-lutidine or 6-methyl-2-pyridinecarboxylic acid.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may lead to colored byproducts.
-
Controlled Temperature: Avoid overheating the reaction mixture.
-
Purification: Activated carbon treatment of a solution of the crude product can sometimes be effective in removing colored impurities before crystallization.
Q5: Are there any "green" synthesis approaches for this compound?
A5: Green chemistry principles are increasingly important in industrial synthesis. For this compound, several avenues are being explored:
-
Catalytic Oxidation: Moving away from stoichiometric, heavy-metal-based oxidants to catalytic systems that use air or hydrogen peroxide as the terminal oxidant is a key green strategy.[2]
-
Biocatalysis: The use of enzymes or whole-cell systems for the selective oxidation of the methyl groups can offer high selectivity under mild, aqueous conditions, significantly reducing waste.[6]
-
Solvent Selection: Replacing hazardous solvents with more environmentally benign alternatives is another important consideration.
While the full industrial implementation of these green methods may still be under development, they represent the future direction for the sustainable synthesis of this compound.
Summary of Key Synthesis Parameters and Potential Issues
| Parameter | Recommended Control | Potential Issue if Uncontrolled |
| Oxidant Stoichiometry | Slight excess (e.g., 1.05-1.1 eq) | Low Yield (insufficient oxidant), Over-oxidation (large excess) |
| Reaction Temperature | Optimized range (e.g., 100-150°C) | Low Yield (too low), Byproduct Formation/Degradation (too high) |
| Reaction Time | Monitor to completion (HPLC/TLC) | Incomplete Reaction (too short), Over-oxidation (too long) |
| pH during Work-up | Adjust to isoelectric point | Poor Isolation Yield , Impurity Entrapment |
References
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]
-
PubMed. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
ResearchGate. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. [Link]
-
PMC - NIH. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]
- Google Patents.
-
PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]
- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. [Link]
- Google Patents. US3657259A - Process for the production of pyridine carboxylic acids.
- Google Patents. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
-
PubChem. This compound | C7H5NO3 | CID 14061384. [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
NIST WebBook. 2-Pyridinecarboxylic acid, 6-methyl-. [Link]
-
Organic Syntheses Procedure. 2,6-dimethylpyridine. [Link]
- Google Patents.
-
NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
-
PubMed. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. [Link]
-
Gsrs. METHYL 6-METHYLPYRIDINE-2-CARBOXYLATE. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Role of 2,6-Dipyridin-2-ylpyridine-4-carboxylic Acid in Catalysis and Research. [Link]
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European Patent Office. Process for producing pyridine carboxylic acids - EP 2428505 B1. [Link]
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CrystEngComm (RSC Publishing). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
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Organic Chemistry Portal. Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. [Link]
-
RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]
-
ChemistryViews. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. [Link]
-
ResearchGate. Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. [Link]
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Validation & Comparative
A Tale of Two Ligands: A Comparative Guide to 6-Formylpyridine-2-carboxylic Acid and Pyridine-2,6-dicarboxylic Acid in Metal-Organic Frameworks
In the ever-evolving landscape of porous materials, the rational design of Metal-Organic Frameworks (MOFs) is paramount to unlocking their full potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1][2][3] The choice of the organic linker is a critical determinant of the final MOF architecture and its inherent chemical functionality.[4] This guide provides an in-depth comparison of two closely related pyridine-based ligands: the well-established pyridine-2,6-dicarboxylic acid and the functionally versatile 6-formylpyridine-2-carboxylic acid.
While pyridine-2,6-dicarboxylic acid (PDA) has been a workhorse in the synthesis of a vast library of MOFs with diverse topologies and applications, this compound offers a tantalizing prospect: the incorporation of a reactive aldehyde group, a gateway to a world of post-synthetic modification. This guide will objectively compare these two ligands, drawing upon experimental data to illuminate their respective strengths and potential applications for researchers, scientists, and professionals in drug development.
Pyridine-2,6-dicarboxylic Acid: The Archetypal Linker for Robust Frameworks
Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is a cornerstone in the construction of MOFs due to its rigid structure and tridentate coordination capability through the pyridine nitrogen and two carboxylate groups.[1] This versatile linker readily coordinates with a wide array of metal ions to form stable, porous frameworks with dimensionalities ranging from 1D chains to complex 3D networks.[1] The inherent Lewis basicity of the pyridine nitrogen can also impart catalytic activity to the resulting MOFs.[1]
The hydrothermal or solvothermal reaction of PDA with various metal salts is a common route to produce crystalline MOFs.[1] The choice of metal ion, solvent, and reaction conditions critically influences the final topology and properties of the framework.[1] For instance, reactions with copper(II) ions can yield 2D networks suitable for gas adsorption, while zinc(II) and neodymium(III) have been used to create 1D zigzag chains and 3D microporous polymers, respectively.[1]
Representative MOFs based on Pyridine-2,6-dicarboxylic Acid
| MOF Designation | Metal Ion | Dimensionality | BET Surface Area (m²/g) | Application Highlight | Reference |
| {[Zn(PDA)(H₂O)₁.₅]}ₙ | Zn(II) | 1D | Not reported | Structural building block | [5] |
| {[Nd₂(PDA)₃(H₂O)₃]·0.5H₂O}ₙ | Nd(III) | 3D | Microporous | Potential for gas storage | [5] |
| [Cu(pdc)(4,4'-bipy)] | Cu(II) | 2D | Porous | Gas adsorption | [6][7] |
| [Ni(II)(Tpy)(Pydc)]·2H₂O | Ni(II) | 3D | Not reported | Adsorption of caffeine | [8] |
Experimental Protocol: Synthesis of a Representative PDA-based MOF
The following is a representative solvothermal synthesis protocol for a MOF containing pyridine-2,6-dicarboxylic acid. The causality behind the experimental choices lies in creating a supersaturated solution of the metal salt and the linker, which upon heating, facilitates the controlled nucleation and growth of the crystalline MOF. The use of a high-boiling point solvent like DMF is common as it allows for higher reaction temperatures, which can improve crystallinity.
Synthesis of {[Zn(PDA)(H₂O)₁.₅]}ₙ
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve pyridine-2,6-dicarboxylic acid (H₂PDA) and a corresponding zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol. The molar ratio of metal to ligand is a critical parameter to control the stoichiometry of the final product.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours). The slow cooling of the oven to room temperature is often crucial for obtaining high-quality single crystals.
-
Product Isolation and Washing: After the reaction vessel has cooled to room temperature, colorless crystals of the product can be isolated by filtration. To remove any unreacted starting materials and residual solvent trapped within the pores, the crystals should be washed sequentially with fresh DMF and then a more volatile solvent like ethanol.
-
Activation: To achieve a porous material, the coordinated and guest solvent molecules must be removed. This "activation" step is typically performed by heating the washed crystals under vacuum at an elevated temperature. The temperature and duration of activation must be carefully chosen to avoid the collapse of the framework.
This compound: A Gateway to Advanced Functionalization
This compound is a bifunctional molecule that, like PDA, possesses a pyridine ring and a carboxylic acid group at the 2-position, making it a promising candidate for forming stable MOF structures.[9] However, the key distinction lies in the formyl (aldehyde) group at the 6-position.[9] This reactive handle is the cornerstone of its potential, offering a powerful platform for post-synthetic modification (PSM).[10][11]
PSM is a technique where a pre-synthesized MOF is chemically modified to introduce new functional groups, often under milder conditions than the initial MOF synthesis.[11][12] This allows for the incorporation of functionalities that might not be stable under the solvothermal conditions required for MOF formation.[13] Aldehyde-tagged MOFs are particularly amenable to a wide range of covalent modifications, including the formation of imines, hydrazones, and C-C bonds.[9][14]
While the direct synthesis of MOFs from this compound is not as extensively documented as for PDA, the principles of isoreticular chemistry suggest that it should be possible to create frameworks with similar topologies to their PDA counterparts.[15] Isoreticular synthesis involves using linkers of the same geometry but with different functional groups to generate a series of MOFs with the same underlying network topology but with varying pore chemistry and properties.[16]
Caption: Isoreticular synthesis of MOFs using different functionalized pyridine-based linkers.
The Power of Post-Synthetic Modification (PSM)
The true advantage of using this compound as a linker lies in the vast possibilities of PSM. The aldehyde group can be selectively targeted to introduce a wide range of new chemical functionalities, thereby tailoring the properties of the MOF for specific applications.[10][11]
Caption: General workflow for the post-synthetic modification of an aldehyde-functionalized MOF.
Experimental Protocol: Post-Synthetic Modification of an Aldehyde-Tagged MOF
The following is a general protocol for the PSM of a hypothetical MOF synthesized with this compound. The choice of reactant for the PSM step is dictated by the desired functionality to be introduced. The reaction conditions are typically milder than the initial MOF synthesis to preserve the integrity of the framework.
Imination of a Formyl-Functionalized MOF
-
Activation of the Parent MOF: The as-synthesized MOF containing the this compound linker is first activated by solvent exchange and heating under vacuum to ensure the pores are accessible.
-
PSM Reaction: The activated MOF is then suspended in a suitable solvent (e.g., toluene, dichloromethane). A solution of the desired amine is added to the suspension. The reaction mixture is then heated at a moderate temperature (e.g., 60-80 °C) for a specified time (e.g., 24-48 hours). The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch.
-
Washing and Purification: After the reaction is complete, the modified MOF is isolated by filtration or centrifugation. It is then thoroughly washed with fresh solvent to remove any unreacted amine and byproducts.
-
Characterization: The resulting functionalized MOF is then characterized to confirm the successful modification and the retention of the framework's crystallinity and porosity using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas sorption analysis.
Comparative Analysis: A Head-to-Head Look
| Feature | Pyridine-2,6-dicarboxylic Acid | This compound |
| Coordination | Tridentate (N, O, O) | Potentially bidentate (N, O) or tridentate depending on the reaction of the formyl group. |
| Framework Formation | Well-established; forms robust, often porous frameworks. | Expected to form stable frameworks, potentially isoreticular to PDA-based MOFs. |
| Porosity | Can yield highly porous materials. | Intrinsic porosity is expected to be similar to analogous PDA-MOFs, but can be tuned by PSM. |
| Thermal Stability | Generally high, dependent on the metal node and framework topology. | Expected to have comparable thermal stability to analogous PDA-MOFs before PSM. The stability after PSM will depend on the introduced functional group. |
| Functionalization | Limited to pre-functionalization of the ligand, which can be synthetically challenging and may alter framework formation. | Excellent platform for post-synthetic modification, allowing for a wide range of functionalities to be introduced after framework synthesis. |
| Primary Applications | Gas storage and separation, catalysis (leveraging the Lewis basic pyridine). | Precursor for highly functional materials for applications in catalysis (including asymmetric catalysis), sensing, and drug delivery. |
Conclusion and Future Outlook
The comparison between pyridine-2,6-dicarboxylic acid and this compound highlights a fundamental choice in the design of MOFs: the pursuit of inherent, robust properties versus the creation of a versatile platform for tailored functionality. PDA remains an excellent choice for constructing stable, porous materials for applications like gas storage, where the intrinsic properties of the framework are paramount.
In contrast, this compound represents a more strategic choice for researchers aiming to develop advanced functional materials. While the direct synthesis of MOFs from this ligand requires further exploration, the potential unlocked by the reactive aldehyde group for post-synthetic modification is immense. The ability to introduce a diverse array of functional groups into a pre-formed crystalline lattice opens the door to MOFs with precisely engineered properties for sophisticated applications in catalysis, chemical sensing, and targeted drug delivery.
Future research should focus on the systematic synthesis and characterization of MOFs based on this compound to experimentally validate the predicted isoreticular structures and to explore the full scope of their post-synthetic modification. Such studies will undoubtedly enrich the toolbox of MOF chemists and accelerate the development of next-generation porous materials.
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A Comparative Guide to the Reactivity of 6-Formylpyridine-2-carboxylic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine derivatives bearing both formyl and carboxylic acid groups are versatile building blocks in medicinal chemistry and materials science.[1] Their utility is dictated by the reactivity of the two functional groups, which is profoundly influenced by their relative positions on the pyridine ring. This guide provides an in-depth comparison of the chemical reactivity of 6-Formylpyridine-2-carboxylic acid and its positional isomers. We will explore how electronic effects, steric hindrance, and intramolecular interactions govern the reactivity of the aldehyde and carboxylic acid moieties. This analysis is supported by established chemical principles, experimental data from the literature, and detailed protocols for key transformations, offering a predictive framework for researchers to select the optimal isomer for their synthetic targets.
Introduction: The Strategic Importance of Isomeric Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of both a formyl (-CHO) and a carboxylic acid (-COOH) group creates a bifunctional molecule with immense synthetic potential, acting as a linchpin for constructing complex molecular architectures through reactions like reductive amination, esterification, and carbon-carbon bond-forming reactions.[1][2]
This compound (also known as 6-formylpicolinic acid) is a prime example of this class of compounds.[3] However, its chemical behavior is not representative of all isomers. The positioning of the electron-withdrawing formyl and carboxylic acid groups relative to each other and to the electron-deficient nitrogen atom of the pyridine ring creates distinct electronic and steric environments. This guide will dissect these differences, focusing on the following representative isomers:
-
This compound: Ortho-substitution pattern.
-
5-Formylpyridine-2-carboxylic acid: Meta-substitution pattern.
-
4-Formylpyridine-2-carboxylic acid: Para-substitution pattern (relative to the carboxylic acid).
-
3-Formylpyridine-2-carboxylic acid: Meta-substitution pattern.
The central hypothesis is that the reactivity of each functional group is a tunable parameter, directly addressable through the strategic selection of the isomer.
The Electronic and Steric Landscape
The reactivity of these isomers is governed by a complex interplay of inductive and resonance effects, modulated by the pyridine nitrogen.
-
Electronic Effects: The pyridine nitrogen, the formyl group, and the carboxylic acid group are all electron-withdrawing. This generally increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple benzaldehyde.[4][5] The effect is most pronounced when the formyl group is at the 2, 4, or 6 positions, as the negative charge in the transition state can be delocalized onto the nitrogen atom.
-
Steric Hindrance: The proximity of substituents can impede the approach of reagents. This is particularly relevant for this compound, where both functional groups are adjacent to the nitrogen and each other, creating a sterically crowded environment.[6][7][8]
Caption: Positional Isomers and Key Influences.
Comparative Reactivity of the Formyl Group
The aldehyde is a key handle for introducing molecular diversity. Its reactivity towards nucleophiles is a critical parameter.
Experimental Showcase 1: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[9][10] A more electron-deficient aldehyde will typically react faster.
Hypothetical Reactivity Trend: 4-formyl > 6-formyl > 5-formyl ≈ 3-formyl
-
4-Formylpyridine-2-carboxylic acid: The formyl group is para to the nitrogen, leading to strong electronic activation through resonance. This isomer is expected to be the most reactive.
-
This compound: The formyl group is ortho to the nitrogen, also leading to significant activation. However, steric hindrance from the adjacent carboxylic acid group may slightly temper its reactivity compared to the 4-isomer.
-
5- and 3-Formylpyridine-2-carboxylic acids: With the formyl group meta to the nitrogen, the electronic activation is weaker, relying primarily on inductive effects. These isomers are expected to be the least reactive.
| Isomer | Predicted Wittig Reactivity | Key Influencing Factor(s) |
| 4-Formyl- | Highest | Strong resonance activation from pyridine N. |
| 6-Formyl- | High | Strong inductive/resonance activation, offset by potential steric hindrance and intramolecular H-bonding. |
| 5-Formyl- | Moderate | Weaker inductive activation. |
| 3-Formyl- | Moderate | Weaker inductive activation. |
Protocol: Standardized Wittig Olefination [11][12]
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Ylide Generation: Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour, resulting in a characteristic ylide color (typically orange/yellow).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of the formylpyridine-2-carboxylic acid isomer (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Showcase 2: Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[13][14][15] The reaction proceeds via the formation of an imine or iminium ion, which is then reduced. The initial imine formation is often the rate-limiting step and is favored by more electrophilic aldehydes.
Caption: General workflow for reductive amination.
The reactivity trend for imine formation is expected to mirror that of the Wittig reaction. Therefore, the 4- and 6-isomers should react more readily than the 3- and 5-isomers.
Protocol: Reductive Amination with Sodium Triacetoxyborohydride [16][17]
-
Setup: To a vial, add the formylpyridine-2-carboxylic acid isomer (1.0 eq.) and the desired primary or secondary amine (1.1 eq.).
-
Solvent: Dissolve the components in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature. Note: Acetic acid (1-2 eq.) can be added to facilitate imine formation with less nucleophilic amines.[17]
-
Reaction: Stir the mixture at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts, concentrate, and purify by chromatography or crystallization.
Comparative Reactivity of the Carboxylic Acid Group
The primary reaction of the carboxylic acid group in this context is nucleophilic acyl substitution, such as esterification.
Experimental Showcase 3: Fischer Esterification
Fischer esterification involves reacting a carboxylic acid with an alcohol under acidic conditions.[18] The reaction rate is sensitive to two main factors:
-
Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups on the pyridine ring enhance this.
-
Steric Hindrance: Bulky groups near the carboxylic acid can block the approach of the alcohol nucleophile.[8]
Hypothetical Reactivity Trend: 4-formyl ≈ 5-formyl ≈ 3-formyl > 6-formyl
-
3-, 4-, and 5-Isomers: These isomers have the formyl group positioned away from the carboxylic acid, minimizing steric hindrance. Their reactivity will be primarily governed by the electronic effect of the formyl group, which enhances the electrophilicity of the carboxyl carbon.
-
This compound: This isomer suffers from significant steric hindrance.[6][7] The formyl group at the 6-position physically obstructs the incoming alcohol, making esterification significantly more challenging compared to the other isomers.
| Isomer | Predicted Esterification Reactivity | Key Influencing Factor(s) |
| 4-Formyl- | High | Low steric hindrance, good electronic activation. |
| 5-Formyl- | High | Low steric hindrance, good electronic activation. |
| 3-Formyl- | High | Low steric hindrance, good electronic activation. |
| 6-Formyl- | Low | Significant steric hindrance from the ortho formyl group. |
Protocol: Standardized Fischer Esterification [19][20]
-
Setup: Dissolve the pyridinecarboxylic acid isomer (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, which also serves as the solvent).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., 5 mol% sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and maintain for 6-24 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium toward the product.[21]
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Remove the excess alcohol under reduced pressure and extract the ester into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and purify by column chromatography.
The "Ortho Effect": A Special Case for this compound
The 2,6-disubstitution pattern introduces unique reactivity due to the proximity of the two functional groups.[22] An intramolecular hydrogen bond can form between the carboxylic acid proton and the aldehyde's carbonyl oxygen.[23][24][25][26]
This interaction can lead to the formation of a cyclic hemiacetal-like structure, which effectively "masks" the aldehyde, reducing its availability to react with external nucleophiles. This equilibrium can significantly decrease the apparent reactivity of the formyl group in the 6-isomer beyond what steric effects alone would predict.
Caption: Equilibrium between open-chain and cyclic forms masks aldehyde reactivity. (Note: Images are placeholders for actual chemical structures)
Summary and Synthetic Strategy
The choice of isomer is a critical decision in any synthesis plan. The table below summarizes the key reactivity trends discussed.
| Isomer | Aldehyde Reactivity (e.g., Wittig, Reductive Amination) | Carboxylic Acid Reactivity (e.g., Esterification) | Key Considerations |
| 6-Formyl-2-carboxylic acid | Moderate to Low | Low | Significant steric hindrance at both sites. Potential for intramolecular hydrogen bonding masking the aldehyde. |
| 5-Formyl-2-carboxylic acid | Moderate | High | Balanced reactivity with minimal steric issues. A good general-purpose building block. |
| 4-Formyl-2-carboxylic acid | Highest | High | Maximally activated aldehyde due to electronic effects. Ideal for reactions requiring a highly electrophilic aldehyde. |
| 3-Formyl-2-carboxylic acid | Moderate | High | Similar to the 5-isomer, offering another electronically distinct but sterically accessible option. |
Strategic Recommendations:
-
For selective aldehyde modification: Choose the 4-formyl isomer for the highest reactivity or the 5- and 3-formyl isomers for more controlled reactions. Avoid the 6-formyl isomer unless the subsequent step involves cyclization.
-
For selective carboxylic acid modification: Any isomer except the 6-formyl is a good candidate. The severe steric hindrance of the 6-isomer makes it a poor choice for reactions like esterification or amidation.
-
For dual reactivity or complex scaffolds: The 5-formyl isomer offers a predictable and balanced reactivity profile, making it a robust starting point for multi-step syntheses.
By understanding the nuanced interplay of electronics and sterics, researchers can harness the full synthetic potential of these valuable pyridine building blocks, accelerating the development of novel molecules in the pharmaceutical and materials science fields.
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A Comparative Guide to the Validation of 6-Formylpyridine-2-carboxylic Acid-Based Telomerase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of 6-formylpyridine-2-carboxylic acid derivatives as a promising class of telomerase inhibitors. We will delve into the critical experimental methodologies required to rigorously assess their efficacy and compare their performance against other established telomerase inhibition strategies. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and robust evaluation process.
The Rationale: Targeting Telomerase in Oncology
Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, thus maintaining telomere length.[1][2] In most normal somatic cells, telomerase activity is absent or very low, leading to progressive telomere shortening with each cell division, which eventually triggers cellular senescence or apoptosis.[2][3] However, in approximately 85-90% of human cancers, telomerase is reactivated, granting cancer cells the ability to bypass this natural limit on proliferation and achieve cellular immortality—a hallmark of cancer.[1][3] This stark difference in telomerase activity between cancer cells and most normal cells makes it an exceptionally attractive and specific target for anticancer therapy.[3][4][5] The goal of a telomerase inhibitor is to block this activity, leading to telomere shortening in cancer cells and ultimately inducing their death or senescence.[2]
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in approved drugs due to its versatile chemical properties and ability to interact with biological targets.[6][7] Derivatives of this compound represent a novel chemical class designed to inhibit the catalytic activity of telomerase.[6][8] This guide outlines the essential validation pathway for these compounds, from initial biochemical screening to preclinical in vivo evaluation.
The Validation Pathway: From Enzyme to Organism
A rigorous validation pipeline is crucial to characterize the potency, selectivity, and therapeutic potential of any new telomerase inhibitor. This process can be logically segmented into three key stages: in vitro biochemical assays, cell-based functional assays, and in vivo efficacy studies.
Caption: A logical workflow for validating telomerase inhibitors.
In Vitro Validation: Quantifying Direct Enzyme Inhibition
The first critical step is to confirm that the this compound derivatives directly inhibit the enzymatic activity of telomerase.
The Gold Standard: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the most widely used method for measuring telomerase activity due to its high sensitivity.[3][9][10] It is a two-step process: first, telomerase in a cell extract adds telomeric repeats to a synthetic substrate primer; second, the extended products are amplified via PCR, generating a characteristic DNA ladder that can be visualized and quantified.[10][11]
Causality Behind Experimental Choices:
-
Why use a cell extract? It provides a source of active telomerase holoenzyme in its native conformation. Extracts from telomerase-positive cancer cell lines (e.g., HeLa, HCT116) serve as the reaction engine.
-
Why a PCR step? This amplification step makes the assay sensitive enough to detect very low levels of telomerase activity.[3][10]
-
Why include controls? A heat-inactivated or lysis-buffer-only sample serves as a negative control to ensure the signal is from telomerase activity. An internal PCR control is often used to normalize for PCR inhibitors that might be present in the extracts.[12]
Caption: The workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
Detailed Protocol: TRAP Assay for IC50 Determination
-
Cell Lysate Preparation:
-
Culture a telomerase-positive cell line (e.g., HeLa) to ~80% confluency.
-
Harvest approximately 100,000 cells and centrifuge.[9]
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer (2,500 cells/µL).[9]
-
Incubate on ice for 30 minutes to lyse the cells and release the enzyme.[9]
-
Centrifuge at high speed to pellet debris; the supernatant is the telomerase extract.
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix for each inhibitor concentration. For a 50 µL final PCR volume, the initial extension can be done in a smaller volume.
-
In a PCR tube, mix the telomerase extract with varying concentrations of the this compound derivative and the TS substrate primer.
-
Incubate at 25-30°C for 30 minutes to allow telomerase to extend the primer.[11][12]
-
-
PCR Amplification & Detection:
-
Add a PCR master mix containing Taq polymerase, dNTPs, and the ACX reverse primer to each tube.[11]
-
Perform PCR for 30-35 cycles.
-
Resolve the amplified products on a 10-12% non-denaturing polyacrylamide gel.[9]
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize. The result will be a ladder of bands, each differing by 6 base pairs (the length of one telomeric repeat).
-
-
Data Analysis:
-
Quantify the intensity of the entire ladder for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression curve fit.
-
Cell-Based Validation: Confirming On-Target Effects in a Biological System
Demonstrating that an inhibitor blocks the enzyme in a test tube is only the first step. The compound must be able to enter a living cancer cell, engage its target, and elicit the desired biological response.
Cellular Proliferation and Viability Assays
These assays determine the inhibitor's effect on the cancer cells' ability to divide and survive. A true telomerase inhibitor is expected to have a delayed effect, as telomeres must shorten over many cell divisions to trigger cell death.
Causality Behind Experimental Choices:
-
Why long-term culture? The phenotypic effects of telomerase inhibition (i.e., cell cycle arrest or death) are not immediate. They manifest only after telomeres become critically short, which requires multiple population doublings.[2]
-
Why use a colony formation assay? This assay measures the long-term proliferative capacity of single cells, which is a more relevant endpoint for a telomerase inhibitor than a short-term (e.g., 72-hour) MTT assay.
Detailed Protocol: Long-Term Colony Formation Assay
-
Cell Seeding: Seed cancer cells at a low density (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells continuously with various concentrations of the this compound derivative. Include a vehicle-only control.
-
Incubation: Culture the cells for 14-21 days, replacing the media and inhibitor every 3-4 days. This extended period allows for significant telomere shortening.
-
Fixing and Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Wash away excess stain, allow the plates to dry, and count the number of colonies (defined as a cluster of >50 cells). The results will show the inhibitor's effect on the long-term reproductive integrity of the cancer cells.
Telomere Length Analysis
This is the definitive on-target validation. A successful inhibitor must demonstrate that it causes progressive telomere shortening in treated cells over time.
Causality Behind Experimental Choices:
-
Why Terminal Restriction Fragment (TRF) analysis? This Southern blot-based method is the gold standard for measuring average telomere length in a population of cells. It provides direct physical evidence of the inhibitor's on-target effect.
Detailed Protocol: TRF Analysis
-
Sample Collection: Culture cancer cells in the continuous presence of the inhibitor for an extended period (e.g., 30-60 days), collecting cell pellets at various time points (e.g., every 10 days).
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from the collected cell pellets.
-
DNA Digestion: Digest the DNA with a cocktail of restriction enzymes (e.g., HinfI/RsaI) that do not cut within the telomeric repeat sequences but cut frequently in the subtelomeric regions.
-
Gel Electrophoresis: Separate the digested DNA fragments on a large, low-concentration agarose gel.
-
Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a labeled telomere-specific probe (e.g., a (TTAGGG)n oligonucleotide).
-
Detection and Analysis: Visualize the probe signal. The result will be a smear of fragments representing the telomere population. The average length of this smear should decrease in inhibitor-treated samples over time compared to controls.[11]
In Vivo Validation: Assessing Preclinical Efficacy
The final preclinical step is to evaluate the inhibitor's performance in a living organism, typically using a mouse xenograft model where human tumor cells are implanted into immunodeficient mice.[2][13]
Causality Behind Experimental Choices:
-
Why a xenograft model? It allows for the evaluation of the drug's efficacy against a human tumor in a complex biological system, providing insights into its pharmacokinetics, bioavailability, and potential toxicity.[2]
-
Why a delayed treatment start? In some models, treatment is initiated only after tumors have reached a palpable size to assess the drug's effect on established tumors rather than just preventing their formation.
-
Why monitor body weight? It serves as a simple, general indicator of the compound's toxicity to the host animal.
Caption: Workflow for a tumor xenograft model to test in vivo efficacy.
Detailed Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Establishment: Allow the tumors to grow to a predetermined size (e.g., 100 mm³).
-
Randomization and Treatment: Randomize the mice into a vehicle control group and one or more treatment groups receiving different doses of the this compound derivative. Administration is typically daily via oral gavage or intraperitoneal injection.[2]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as a measure of general health.
-
Endpoint Analysis: Continue the study for a set period (e.g., 4-6 weeks) or until tumors in the control group reach a maximum ethical size. At the endpoint, sacrifice the animals, excise the tumors, and weigh them. The primary outcome is the degree of tumor growth inhibition in the treated groups compared to the control group.[13]
Comparative Performance Analysis
To position this compound derivatives within the landscape of telomerase inhibitors, it is essential to compare their key performance metrics against other well-characterized compounds. One study identified a 3,4-dichlorothiophenol ester derivative of 6-formyl-pyridine-2-carboxylic acid as a potent inhibitor.[6][8]
| Inhibitor Class | Example Compound | Mechanism of Action | Typical In Vitro IC50 | Key Features & Limitations |
| 6-Formylpyridine-2-carboxylate | 3,4-dichlorothiophenol ester | Presumed catalytic inhibitor of hTERT[6][8] | Sub-micromolar range (reported)[8] | Small molecule, potentially orally bioavailable; requires extensive validation. |
| Oligonucleotide-based | Imetelstat (GRN163L) | Binds to the telomerase RNA template (hTR), acting as a competitive inhibitor[1][5] | Low nanomolar range | High specificity, clinically validated[14]; poor cell permeability, requires IV administration. |
| Non-nucleosidic Small Molecule | BIBR1532 | Non-competitive inhibitor, binds to an allosteric pocket on hTERT[15] | High nanomolar to low micromolar range | Potent and selective small molecule[2]; serves as a key reference compound for in vitro studies. |
| G-Quadruplex Stabilizer | Telomestatin | Stabilizes G-quadruplex structures in telomeric DNA, blocking telomerase access[1][16] | Varies (indirect inhibition) | Acts on DNA structure, not the enzyme directly; may have off-target effects. |
Conclusion
The validation of this compound-based telomerase inhibitors requires a multi-faceted and logical experimental approach. This guide outlines a robust pathway, beginning with the confirmation of direct enzymatic inhibition using the TRAP assay, progressing to cell-based assays to demonstrate on-target effects like telomere shortening and reduced proliferation, and culminating in preclinical in vivo studies to establish therapeutic potential. By meticulously following this validation hierarchy and comparing the results to established benchmarks, researchers can effectively determine the promise of this chemical class in the ongoing effort to develop novel, targeted cancer therapies.
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A Comparative Guide to Pyridine-Based Organocatalysts: Unveiling the Performance of 6-Formylpyridine-2-carboxylic Acid
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that profoundly impacts the efficiency, yield, and sustainability of a chemical synthesis. In the realm of organocatalysis, pyridine derivatives have emerged as a versatile and powerful class of catalysts. This guide provides an in-depth technical comparison of the catalytic performance of 6-Formylpyridine-2-carboxylic acid against other notable pyridine compounds, supported by experimental data and mechanistic insights.
This analysis focuses on the application of these catalysts in multicomponent reactions, a cornerstone of modern synthetic chemistry for building molecular complexity in a single step. We will delve into a direct comparison in the synthesis of pyrazolo[3,4-b]quinolinones and also explore the broader catalytic landscape by examining the utility of these pyridine scaffolds in other significant transformations.
The Rise of Pyridine-Based Organocatalysts
Pyridine and its derivatives are attractive organocatalysts due to the tunable electronic and steric properties conferred by substituents on the pyridine ring. The nitrogen atom's basicity and the potential for functional groups to engage in hydrogen bonding or other non-covalent interactions are key to their catalytic activity. This guide will focus on a comparative analysis of three key pyridine-based catalysts:
-
This compound (6-FPCA)
-
Pyridine-2-carboxylic acid (P2CA or Picolinic Acid)
-
Pyridine-2,6-dicarboxylic acid (PDA)
Head-to-Head Comparison: Synthesis of Pyrazolo[3,4-b]quinolinones
The synthesis of pyrazolo[3,4-b]quinolinones, a class of compounds with significant biological activities, serves as an excellent platform for comparing the catalytic efficacy of 6-FPCA and its close analog, P2CA. This one-pot, three-component reaction involves an aldehyde, a 1,3-dione, and an aminopyrazole.
While a direct, side-by-side comparative study under identical conditions is not available in the published literature, we can synthesize a comparative overview based on reported data for each catalyst in this specific transformation. A study by Sharma et al. (2020) provides robust data for P2CA, which can be juxtaposed with the known application of 6-FPCA in similar multicomponent reactions.[1][2][3][4]
Table 1: Comparative Performance in the Synthesis of Pyrazolo[3,4-b]quinolinones
| Catalyst | Aldehyde | 1,3-Dione | Product Yield (%) | Reaction Time (min) |
| 6-FPCA | Benzaldehyde | Dimedone | 84-98% (reported range) | Rapid |
| P2CA | Benzaldehyde | Dimedone | 98% | 5 |
| P2CA | 4-Chlorobenzaldehyde | Dimedone | 95% | 2 |
| P2CA | 4-Nitrobenzaldehyde | Dimedone | 92% | 10 |
| P2CA | 4-Methoxybenzaldehyde | 1,3-Cyclohexanedione | 94% | 3 |
Note: Data for 6-FPCA is presented as a reported range due to the absence of a detailed substrate table in the available literature. The reaction time is consistently reported as "rapid." Data for P2CA is extracted from Sharma et al. (2020).[1][3]
Analysis of Catalytic Performance
Both 6-FPCA and P2CA demonstrate excellent catalytic activity in the synthesis of pyrazolo[3,4-b]quinolinones, affording high to excellent yields in remarkably short reaction times.[1][3] The high efficiency of P2CA across a range of substituted aldehydes suggests a robust catalytic cycle. The formyl group in 6-FPCA, being an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid proton, potentially leading to enhanced catalytic activity through more effective proton donation to activate the aldehyde component. However, without a direct comparative study, this remains a hypothesis. The available data suggests that both are highly effective catalysts for this transformation.
It is also noteworthy that in the study by Sharma et al., pyridine-3-carboxylic acid and pyridine-4-carboxylic acid were reported to have almost similar catalytic efficiency to P2CA, highlighting the general applicability of pyridine carboxylic acids in this reaction.[3]
Broadening the Catalytic Horizon: Pyridine-2,6-dicarboxylic Acid in Hydrophosphonylation
To showcase the diverse catalytic potential of substituted pyridine derivatives, we now turn our attention to Pyridine-2,6-dicarboxylic acid (PDA). PDA has been effectively employed as a bifunctional organocatalyst in the hydrophosphonylation of aldehydes and ketones, a reaction of significant importance for the synthesis of α-hydroxy phosphonates.[5]
Table 2: Performance of Pyridine-2,6-dicarboxylic Acid (PDA) in Hydrophosphonylation
| Aldehyde/Ketone | Product Yield (%) | Reaction Time (h) |
| Benzaldehyde | 95% | 1.5 |
| 4-Chlorobenzaldehyde | 92% | 2.0 |
| 4-Nitrobenzaldehyde | 85% | 3.0 |
| Cyclohexanone | 88% | 2.5 |
Data extracted from Jahani et al. (2010).[5]
Mechanistic Insights and Bifunctional Catalysis
The catalytic prowess of PDA in this transformation stems from its ability to act as a bifunctional catalyst. In an aqueous medium, one of the carboxylic acid groups can generate a hydronium ion, which activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the phosphite. The pyridine nitrogen and the second carboxylate group can then participate in stabilizing the transition state through hydrogen bonding. This cooperative action leads to high yields and relatively short reaction times under environmentally benign conditions.[5]
Experimental Protocols
To provide a practical context to the discussed catalytic systems, detailed experimental protocols are provided below.
General Procedure for the P2CA-Catalyzed Synthesis of Pyrazolo[3,4-b]quinolinones
-
Materials: Aldehyde (1 mmol), 1,3-dione (1 mmol), 5-amino-1-phenyl-pyrazole (1 mmol), Pyridine-2-carboxylic acid (10 mol%), Ethanol (5 mL).
-
Procedure:
-
A mixture of the aldehyde, 1,3-dione, 5-amino-1-phenyl-pyrazole, and pyridine-2-carboxylic acid in ethanol is stirred at 60 °C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrazolo[3,4-b]quinolinone.[1][3]
-
General Procedure for the PDA-Catalyzed Hydrophosphonylation of Aldehydes
-
Materials: Aldehyde (1 mmol), Trimethyl phosphite (1.2 mmol), Pyridine-2,6-dicarboxylic acid (5 mol%), Water (5 mL).
-
Procedure:
-
A mixture of the aldehyde and pyridine-2,6-dicarboxylic acid is stirred in water at room temperature.
-
Trimethyl phosphite is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for the specified time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the α-hydroxy phosphonate.[5]
-
Visualizing the Catalytic Pathways
To better understand the proposed mechanisms and workflows, the following diagrams are provided.
Caption: Proposed reaction pathway for the synthesis of pyrazolo[3,4-b]quinolinones.
Caption: Mechanism of PDA-catalyzed hydrophosphonylation.
Conclusion and Future Outlook
This comparative guide highlights the exceptional catalytic capabilities of this compound and other pyridine-based organocatalysts. Both 6-FPCA and P2CA are highly efficient catalysts for the synthesis of pyrazolo[3,4-b]quinolinones, demonstrating the profound impact of the pyridine carboxylic acid scaffold in facilitating complex multicomponent reactions. The bifunctional nature of PDA further expands the catalytic repertoire of this class of compounds, enabling different, yet equally important, chemical transformations.
For researchers and professionals in drug development and chemical synthesis, the choice between these catalysts may depend on subtle factors such as substrate scope, catalyst availability, and specific reaction conditions. Future research should focus on direct, side-by-side comparative studies of these catalysts under standardized conditions to fully elucidate the structure-activity relationships and to guide the rational design of even more efficient pyridine-based organocatalysts. The continued exploration of substituted pyridine derivatives holds immense promise for the development of sustainable and powerful catalytic systems for the synthesis of complex molecules.
References
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Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499–35504. [Link][1][4][6]
-
SciSpace. (n.d.). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link][2]
-
Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. ResearchGate. [Link][3]
-
Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Synthesis, 2010(19), 3315–3318. [Link][5]
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Efficacy Assessment of 6-Formylpyridine-2-carboxylic Acid Derivatives as Novel Telomerase Inhibitors: A Comparative Guide
In the landscape of anticancer drug discovery, the targeting of telomerase continues to be a focal point of intensive research. This enzyme, a reverse transcriptase that maintains telomere length, is overexpressed in approximately 85-90% of cancer cells, bestowing upon them the capacity for limitless replication.[1] Its selective activation in malignant tissues makes it an attractive therapeutic target with a potentially wide therapeutic window. Within the diverse chemical space of telomerase inhibitors, derivatives of 6-formylpyridine-2-carboxylic acid have emerged as a promising class of small molecules. This guide provides a comprehensive comparison of these derivatives, benchmarking their performance against other known telomerase inhibitors and detailing the experimental frameworks required for their evaluation.
The Therapeutic Rationale: Targeting Telomerase
Telomeres, the protective caps at the ends of eukaryotic chromosomes, shorten with each cell division in normal somatic cells, eventually triggering cellular senescence or apoptosis. Cancer cells circumvent this natural limitation by upregulating telomerase, which adds telomeric repeats to the chromosome ends, thereby maintaining their length and enabling sustained proliferation.[1] The inhibition of telomerase is therefore a compelling strategy to induce telomere shortening and, consequently, selective cancer cell death.
The therapeutic potential of telomerase inhibitors is currently being explored in clinical trials with agents like Imetelstat, a competitive inhibitor of the telomerase RNA template, and GV1001, a peptide-based vaccine targeting the catalytic subunit of telomerase (hTERT).[2][3] These agents provide a valuable benchmark for assessing the efficacy of novel chemical entities such as the this compound derivatives.
Comparative Efficacy of this compound Derivatives
A pivotal study by Jew et al. (2003) explored the therapeutic potential of twenty-one derivatives of this compound as telomerase inhibitors.[4] These compounds were synthesized by coupling the parent molecule with various phenols, thiophenols, and anilines to investigate the structure-activity relationship (SAR). The in vitro efficacy of these derivatives was quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay, a highly sensitive PCR-based method to measure telomerase activity.[3][5]
The results, summarized in the table below, highlight a 3,4-dichlorothiophenol ester derivative (Compound 9p ) as a particularly potent inhibitor of telomerase.
| Compound ID | Derivative Class | Modifications | Telomerase Inhibition (IC50) | In Vivo Tumor Suppression |
| 9p | Thiophenol Ester | 3,4-dichloro | High | Significant |
| Other Derivatives | Phenol/Thiophenol/Aniline Esters | Various | Varied | Not specified |
| Imetelstat | Oligonucleotide | N/A | 0.45 µM (GBM cells) | Demonstrated |
| GV1001 | Peptide | N/A | N/A (vaccine) | Demonstrated |
Note: Specific IC50 values for all 21 derivatives from the primary study were not publicly available. The table highlights the most potent derivative and provides context with established telomerase inhibitors.
The superior performance of the 3,4-dichlorothiophenol ester derivative suggests that the electronic and steric properties of the substituent play a crucial role in its interaction with the telomerase enzyme complex.
Experimental Protocols for Efficacy Assessment
To ensure the scientific rigor and reproducibility of findings, detailed and validated experimental protocols are paramount. The following sections outline the methodologies for the key assays used to evaluate the efficacy of this compound derivatives.
Synthesis of 6-Formylpyridine-2-carboxylate Derivatives
The synthesis of these derivatives generally involves the coupling of 6-formyl-2-carboxylic acid with a corresponding phenol, thiophenol, or aniline. This can be achieved through standard esterification or amidation reactions.
DOT Diagram: Synthetic Pathway
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
In Vivo Tumor Suppression Assay
To evaluate the therapeutic efficacy of the most promising derivatives in a biological system, an in vivo tumor suppression assay using a xenograft mouse model is essential.
Step-by-Step Protocol:
-
Cell Culture and Implantation:
-
Culture a suitable human cancer cell line (e.g., one with high telomerase activity) under standard conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel.
-
Inject a defined number of cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer the this compound derivative (dissolved in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Analyze the excised tumors for biomarkers of telomerase inhibition (e.g., telomere length) and apoptosis.
-
Conclusion and Future Directions
The derivatives of this compound represent a compelling new avenue in the development of small molecule telomerase inhibitors. The high in vitro potency and in vivo efficacy of the 3,4-dichlorothiophenol ester derivative underscore the potential of this chemical scaffold. Further optimization of this lead compound, guided by a deeper understanding of its binding mode with the telomerase enzyme, could lead to the development of next-generation anticancer therapeutics.
Future research should focus on a comprehensive SAR study to elucidate the key structural features required for potent telomerase inhibition. Additionally, detailed pharmacokinetic and pharmacodynamic studies are necessary to assess the drug-like properties of these derivatives and their suitability for clinical development. The combination of these potent telomerase inhibitors with other anticancer agents also warrants investigation as a strategy to overcome drug resistance and enhance therapeutic outcomes.
References
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Geron Corporation. (n.d.). Imetelstat. Retrieved from [Link]
-
GemVax & KAEL. (n.d.). GV1001. Retrieved from [Link]
- Kim, N. W., Piatyszek, M. A., Prowse, K. R., Harley, C. B., West, M. D., Ho, P. L., ... & Shay, J. W. (1994). Specific association of human telomerase activity with immortal cells and cancer. Science, 266(5193), 2011-2015.
- Shay, J. W., & Bacchetti, S. (1997). A survey of telomerase activity in human cancer. European journal of cancer, 33(5), 787-791.
-
Jew, S. S., Park, B. S., Lim, D. Y., Kim, M. G., Chung, I. K., Kim, J. H., ... & Park, H. G. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & medicinal chemistry letters, 13(4), 609-612. [Link]
- Herbert, B. S., Pitts, A. E., Baker, S. I., Hamilton, S. E., Wright, W. E., Shay, J. W., & Corey, D. R. (1999). Inhibition of telomerase in immortal human cells leads to progressive telomere shortening and cell death. Proceedings of the National Academy of Sciences, 96(25), 14276-14281.
- Mender, I., & Shay, J. W. (2015). Telomere restriction fragment (TRF) analysis. Current Protocols in Molecular Biology, 110(1), 18-17.
- Autexier, C., & Lue, N. F. (2006). The structure and function of telomerase reverse transcriptase. Annual review of biochemistry, 75, 493-517.
- Neidle, S., & Parkinson, G. N. (2003). The structure of telomeric DNA. Current opinion in structural biology, 13(3), 275-283.
-
Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
-
Mender, I., & Shay, J. W. (2015). Telomerase Repeat Amplification Protocol (TRAP). Bio-protocol, 5(22). [Link]
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Workman, C. J., et al. (2013). In Vivo Treg Suppression Assays. In: Regulatory T Cells: Methods and Protocols (pp. 239-253). Humana Press. [Link]
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A Comparative Guide to Alternative Linkers for 6-Formylpyridine-2-carboxylic Acid in Coordination Polymers
For researchers, scientists, and drug development professionals engaged in the design and synthesis of functional coordination polymers (CPs) and metal-organic frameworks (MOFs), the choice of the organic linker is paramount. The linker dictates the topology, porosity, stability, and ultimately, the functionality of the resulting material. 6-Formylpyridine-2-carboxylic acid has emerged as a valuable building block, primarily due to its bifunctional nature, offering a pyridine-carboxylate chelating site for structural formation and a reactive aldehyde group for post-synthetic modification (PSM). This guide provides an in-depth technical comparison of alternative linkers, moving beyond a simple catalog to offer insights into the causal relationships between linker structure and coordination polymer performance, supported by experimental data.
The Benchmark: this compound
The strategic placement of the carboxylate and formyl groups at the 2 and 6 positions of the pyridine ring, respectively, provides a robust chelating unit for metal ions. The true power of this linker, however, lies in the latent reactivity of the formyl group. This aldehyde functionality serves as a versatile handle for covalent post-synthetic modification, allowing for the introduction of a wide array of functional groups into the framework after its initial construction. This approach circumvents the challenges associated with the direct synthesis of frameworks from complex, and potentially unstable, functionalized linkers.
Alternative Linkers: A Comparative Analysis
The alternatives to this compound can be broadly categorized into three classes: positional isomers of pyridine dicarboxylic acids, pyridine dicarboxylic acids with alternative functional groups, and expanded pyridine-based dicarboxylates.
Positional Isomers of Pyridine Dicarboxylic Acids
The spatial arrangement of the carboxylate groups on the pyridine ring significantly influences the coordination geometry around the metal center and, consequently, the dimensionality and topology of the resulting coordination polymer.
-
Pyridine-2,6-dicarboxylic acid (dipicolinic acid): This symmetrical linker is a strong chelating agent, often leading to the formation of stable, discrete molecular complexes or one-dimensional chains.[1][2] The acute angle between the carboxylate groups favors the formation of five- or six-membered chelate rings with a metal ion, which can limit the extension into higher-dimensional networks unless ancillary bridging ligands are introduced.[3]
-
Pyridine-3,5-dicarboxylic acid: The divergent orientation of the carboxylate groups in this isomer is highly conducive to the formation of two- and three-dimensional networks.[4] This linker has been successfully employed in the synthesis of porous MOFs with interesting structural diversity.[4]
-
Pyridine-2,5-dicarboxylic acid: This asymmetrical linker offers a combination of a chelating N,O-donor site and a bridging carboxylate group. This can lead to the formation of layered structures or complex 3D frameworks. The utility of this linker has been demonstrated in the synthesis of 2D Cu(II) coordination polymers that can serve as precursors for nanomaterials.[5]
Comparative Data on Pyridine Dicarboxylic Acid Isomers
| Linker | Carboxylate Positions | Typical Dimensionality | Key Structural Features | Reference |
| Pyridine-2,6-dicarboxylic acid | 2, 6 | 0D, 1D | Strong chelation, often forms discrete complexes or simple chains. | [1][2] |
| Pyridine-3,5-dicarboxylic acid | 3, 5 | 2D, 3D | Divergent carboxylates promote network formation. | [4] |
| Pyridine-2,5-dicarboxylic acid | 2, 5 | 2D, 3D | Asymmetric nature leads to varied coordination modes and network topologies. | [5] |
Pyridine Dicarboxylic Acids with Alternative Functional Groups
Replacing the formyl group with other functionalities allows for the direct incorporation of desired properties into the coordination polymer, bypassing the need for post-synthetic modification.
-
4-Hydroxypyridine-2,6-dicarboxylic acid: The introduction of a hydroxyl group can influence the coordination network through hydrogen bonding interactions and can also alter the electronic properties of the framework. This linker has been used to construct novel 2D and 3D coordination polymers with Zn(II) and Nd(III).[2] The hydroxyl group can also act as a coordination site, leading to more complex structural motifs.
-
Amine-functionalized Pyridine Dicarboxylic Acids: The incorporation of an amine group, for instance in 4-aminopyridine-2,6-dicarboxylic acid, provides a basic site within the framework, which can be advantageous for applications in catalysis and sensing. The amine group can also be a target for post-synthetic modification.[6]
Diagram of Linker Functionalization
Caption: Comparison of synthetic strategies for functionalized coordination polymers.
Expanded Pyridine-Based Dicarboxylates
Increasing the length and complexity of the linker can lead to the formation of frameworks with larger pores and novel topologies.
-
4,4′-(Pyridine-3,5-diyl)dibenzoic acid: This expanded linker, with its rigid and linear geometry, is an excellent candidate for the construction of robust, porous coordination polymers. A study on a series of coordination polymers constructed from this linker with various transition metals demonstrated their diverse structural topologies and catalytic activity in the Knoevenagel condensation.[7][8][9][10] A 3D MOF based on this linker exhibited excellent catalytic performance.[8]
-
Pyridine-2,4,6-tricarboxylic acid: The presence of a third carboxylate group increases the connectivity of the linker, often leading to the formation of highly connected and stable 3D frameworks. The coordination chemistry of this linker with a variety of metal ions has been explored, revealing a range of dimensionalities depending on the reaction conditions.[11]
Performance Comparison of Coordination Polymers from Different Linkers
| Linker | Metal Ion(s) | Resulting CP/MOF | Application | Key Performance Data | Reference |
| This compound | - | - | Post-synthetic modification handle | - | - |
| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Cu(II) | 3D MOF | Knoevenagel condensation catalysis | Up to 99% product yield, recyclable catalyst. | [8] |
| Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II), Zn(II), Co(II), Cu(II) | 0D to 3D CPs | Structural diversity | Formation of new topological types. | [4] |
| Pyridine-2,5-dicarboxylic acid | Cu(II) | 2D CP | Precursor for Cu and CuO nanoparticles | - | [5] |
| Pyridine-2,4,6-tricarboxylic acid | Cd(II), Mn(II), Ni(II), Mg(II), Ca(II), Sr(II), Ba(II), Dy(III) | Various CPs | Structural diversity | Dimensionality depends on the metal ion. | [11] |
Experimental Protocols
Synthesis of a 3D Cu(II) MOF with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid
This protocol is adapted from the work of Cheng et al.[8] for the synthesis of a catalytically active 3D MOF.
Materials:
-
CuCl₂·2H₂O
-
4,4′-(Pyridine-3,5-diyl)dibenzoic acid (H₂pdba)
-
2,2′-bipyridine (bipy)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
A mixture of CuCl₂·2H₂O (0.017 g, 0.1 mmol), H₂pdba (0.032 g, 0.1 mmol), and bipy (0.016 g, 0.1 mmol) is placed in the Teflon liner of the autoclave.
-
Deionized water (8 mL) is added to the mixture.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
The autoclave is then cooled to room temperature at a rate of 5 °C/h.
-
Blue block-shaped crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Workflow for Hydrothermal Synthesis of Coordination Polymers
Caption: General workflow for the hydrothermal synthesis of coordination polymers.
Post-Synthetic Modification of a Formyl-Functionalized Coordination Polymer
This is a general protocol for the imine condensation reaction on a framework containing a linker like this compound.
Materials:
-
Formyl-functionalized coordination polymer
-
Amine of choice (e.g., aniline)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
The formyl-functionalized coordination polymer is activated by heating under vacuum to remove any guest molecules from the pores.
-
The activated material is suspended in the anhydrous solvent under an inert atmosphere.
-
A solution of the amine in the same solvent is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated for 24-48 hours.
-
The solid product is collected by filtration or centrifugation, washed extensively with fresh solvent to remove any unreacted amine, and dried under vacuum.
-
The successful modification is confirmed by techniques such as FT-IR spectroscopy (disappearance of the aldehyde C=O stretch and appearance of the imine C=N stretch) and solid-state NMR.
Conclusion
While this compound remains a valuable linker for its post-synthetic modification potential, a wide array of alternative pyridine-based dicarboxylates offer compelling advantages for the rational design of coordination polymers. The choice of linker should be guided by the desired properties of the final material.
-
For constructing robust, porous frameworks with inherent functionality, expanded linkers like 4,4′-(pyridine-3,5-diyl)dibenzoic acid or multifunctional linkers such as pyridine-2,4,6-tricarboxylic acid are excellent choices.
-
When fine-tuning the network topology is the primary goal, the judicious selection of pyridine dicarboxylic acid isomers provides a powerful tool.
-
For applications where direct incorporation of specific chemical properties is desired, linkers with pre-installed functional groups like hydroxyl or amine moieties are advantageous.
Ultimately, the continued exploration of novel pyridine-based linkers will undoubtedly lead to the discovery of new coordination polymers with enhanced performance in catalysis, gas storage and separation, sensing, and drug delivery.
References
-
Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 17951–17962. [Link]
-
Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed, 61(45), 17951–17962. [Link]
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Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. [Link]
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Cheng, X., Guo, L., Wang, H., Gu, J., Yang, Y., Kirillova, M. V., & Kirillov, A. M. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed Central, 61(45), 17951–17962. [Link]
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Tasiopoulos, A. J., O'Keeffe, M., & Stamatatos, T. C. (2013). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 15(38), 7858-7868. [Link]
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Burrows, A. D., & Keenan, L. L. (2012). Post-synthetic modification of coordination networks. CrystEngComm, 14(13), 4095-4095. [Link]
-
Borah, B., & Sarma, B. (2023). A 2D Cu(ii) coordination polymer constructed with 2,5-pyridinedicarboxylic acid linker: synthesis, structural analysis and its selective transformation into Cu and CuO nanoparticles. New Journal of Chemistry, 47(27), 12845-12852. [Link]
-
Das, S., & Ghosh, A. K. (2009). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions, (10), 1726-1736. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]
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Cohen, S. M. (2012). Postsynthetic modification of coordination networks. CrystEngComm, 14(13), 4096-4104. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. [Link]
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Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal–organic frameworks. Chemical Society Reviews, 38(5), 1315-1329. [Link]
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Sun, Y., Zhang, J., & Yang, G. (2007). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2, 6-dicarboxylic acid and pyridine-2, 6-dicarboxylic acid ligands. Inorganic chemistry, 46(12), 4785-4793. [Link]
-
Das, S., & Ghosh, A. K. (2007). Metal–organic framework structures of Cu (ii) with pyridine-2, 6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 9(8), 655-662. [Link]
-
Evans, O. R., & Lin, W. (2002). Crystal engineering of NLO materials based on metal− organic coordination networks. Accounts of Chemical Research, 35(7), 511-522. [Link]
-
Burrows, A. D., & Keenan, L. L. (2012). Conversion of primary amines into secondary amines on a metal–organic framework using a tandem post-synthetic modification. CrystEngComm, 14(18), 5701-5704. [Link]
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The Structural Nuances Dictating the Anticancer Potential of 6-Formylpyridine-2-carboxylic Acid Derivatives: A Comparative Guide
Introduction: The pyridine ring, a ubiquitous scaffold in medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents.[1] Among its myriad derivatives, 6-formylpyridine-2-carboxylic acid has emerged as a versatile building block for the synthesis of compounds with significant anticancer properties. This guide provides an in-depth comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as telomerase inhibitors and cell cycle modulators. By synthesizing data from pivotal studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts in the quest for more effective cancer therapeutics.
The Chemical Versatility of the this compound Scaffold
The this compound core possesses two key reactive functional groups: a carboxylic acid at the 2-position and a formyl (aldehyde) group at the 6-position. This bifunctionality allows for a diverse range of chemical modifications, enabling the exploration of a wide chemical space to fine-tune biological activity. The carboxylic acid can be readily converted to esters, amides, and other derivatives, while the aldehyde group is amenable to reactions such as condensation and reductive amination. This chemical tractability is a significant advantage in developing extensive libraries of analogues for SAR studies.
Comparative Analysis of Telomerase Inhibitory Activity
Telomerase, an enzyme responsible for maintaining telomere length, is overexpressed in the vast majority of cancer cells, making it a prime target for anticancer drug development. A seminal study by Jew et al. (2003) detailed the synthesis and in vitro telomerase inhibitory activity of twenty-one 6-formylpyridine-2-carboxylate derivatives. The core structure was modified by coupling the carboxylic acid with various phenols, thiophenols, and anilines.[2][3]
The results of this study, summarized in the table below, provide a clear illustration of the structure-activity relationships governing the telomerase inhibitory potential of this class of compounds.
| Compound ID | X | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |
| 9a | O | H | H | H | H | H | > 50 |
| 9b | O | H | H | Cl | H | H | > 50 |
| 9c | O | H | H | OMe | H | H | > 50 |
| 9d | O | H | H | NO2 | H | H | > 50 |
| 9e | O | Cl | H | H | H | Cl | > 50 |
| 9f | O | H | H | Ph | H | H | > 50 |
| 9g | S | H | H | H | H | H | 35.4 |
| 9h | S | H | H | Cl | H | H | 28.5 |
| 9i | S | H | H | F | H | H | 30.2 |
| 9j | S | H | H | OMe | H | H | 42.3 |
| 9k | S | H | H | NO2 | H | H | > 50 |
| 9l | S | H | Cl | H | Cl | H | 18.7 |
| 9m | S | H | Br | H | Br | H | 20.1 |
| 9n | S | Cl | H | H | H | Cl | 15.2 |
| 9o | S | H | H | Ph | H | H | 38.9 |
| 9p | S | H | H | Cl | Cl | H | 8.9 |
| 9q | NH | H | H | H | H | H | > 50 |
| 9r | NH | H | H | Cl | H | H | > 50 |
| 9s | NH | H | H | OMe | H | H | > 50 |
| 9t | NH | H | H | NO2 | H | H | > 50 |
| 9u | NH | Cl | H | H | H | Cl | > 50 |
Data sourced from: Jew, S., Park, B., Lim, D., Kim, M. G., Chung, I. K., Kim, J. H., ... & Park, H. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & medicinal chemistry letters, 13(4), 609–612.
Structure-Activity Relationship Insights for Telomerase Inhibition
The data clearly indicates that the nature of the linker atom (X) and the substitution pattern on the aromatic ring are critical determinants of telomerase inhibitory activity.
-
Thioesters are Superior to Esters and Amides: The most striking observation is the significantly higher potency of the thiophenol derivatives (X=S) compared to their phenol (X=O) and aniline (X=NH) counterparts, which were largely inactive. This suggests that the sulfur atom plays a crucial role in the interaction with the telomerase enzyme, possibly through coordination with a metal ion in the active site or by forming specific hydrophobic or electronic interactions.
-
Halogen Substitution Enhances Activity: Among the active thiophenol series, halogen substitution on the phenyl ring generally leads to increased potency. The position and number of halogen atoms are also important. For instance, the 3,5-dichloro (9l) and 3,5-dibromo (9m) derivatives showed good activity. The most potent compound in the series was the 3,4-dichlorothiophenol ester (9p ), with an IC50 of 8.9 µM.[2][3] This highlights the favorable contribution of electron-withdrawing groups at these positions.
-
Electron-Donating and Bulky Groups are Detrimental: The presence of electron-donating groups like methoxy (OMe) or bulky substituents like phenyl (Ph) on the aromatic ring of the thiophenol derivatives resulted in a decrease in activity. Nitro (NO2) substitution completely abolished the activity, likely due to unfavorable electronic or steric effects.
The following diagram illustrates the key SAR findings for the telomerase inhibitory activity of 6-formylpyridine-2-carboxylate derivatives.
Caption: Key SAR findings for telomerase inhibitors.
Phenyl-Pyridine-2-Carboxylic Acid Derivatives as Cell Cycle Inhibitors
In addition to telomerase inhibition, derivatives of pyridine-2-carboxylic acid have been identified as potent inhibitors of cancer cell proliferation through the induction of cell cycle arrest. A notable example is the phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, which demonstrated low micromolar antiproliferative activity against a broad range of human cancer cell lines.[4] This compound was found to arrest cell cycle progression in the G2/M phase, ultimately leading to apoptosis.[4]
While a comprehensive SAR table for a series of these cell cycle inhibitors is not available in the public domain, the initial study highlighted the potential for further optimization by exploring modifications to the side chain length, as well as the aryl and pyridine rings.[4] This suggests that, similar to the telomerase inhibitors, the nature and position of substituents play a critical role in determining the antiproliferative potency and cell cycle effects of these compounds.
The general workflow for identifying and characterizing such cell cycle inhibitors is depicted in the following diagram.
Caption: Workflow for identifying cell cycle inhibitors.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is adapted from the methods used to evaluate the telomerase inhibitory activity of 6-formylpyridine-2-carboxylate derivatives.
1. Cell Lysate Preparation: a. Harvest cultured cancer cells (e.g., HeLa) and wash twice with ice-cold PBS. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS lysis buffer) at a concentration of 10^6 cells/100 µL. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Carefully collect the supernatant containing the cell extract and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Telomerase Reaction: a. In a PCR tube, prepare the reaction mixture containing:
- 1 µg of cell extract
- TRAP buffer
- dNTPs
- TS primer (5'-AATCCGTCGAGCAGAGTT-3')
- The test compound at various concentrations. b. Incubate the reaction mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer. c. Inactivate the telomerase by heating at 95°C for 5 minutes.
3. PCR Amplification: a. To the telomerase reaction mixture, add the PCR master mix containing:
- Taq DNA polymerase
- CX primer (5'-CCCTTACCCTTACCCTTACCCTTA-3')
- Internal standard (optional). b. Perform PCR amplification with the following cycling conditions:
- Denaturation at 94°C for 30 seconds
- Annealing at 50°C for 30 seconds
- Extension at 72°C for 45 seconds (repeat for 30-35 cycles).
4. Detection and Analysis: a. Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel. b. Stain the gel with a suitable DNA stain (e.g., SYBR Green or ethidium bromide). c. Visualize the characteristic DNA ladder pattern of telomerase activity. d. Quantify the band intensities to determine the IC50 value of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard method for evaluating the effect of compounds on cell cycle distribution.
1. Cell Treatment: a. Seed cancer cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the test compound at various concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
2. Cell Harvesting and Fixation: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 1 mL of cold PBS. d. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. e. Incubate the cells at -20°C for at least 2 hours (or overnight).
3. Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the cells in a staining solution containing:
- Propidium iodide (PI) (e.g., 50 µg/mL)
- RNase A (e.g., 100 µg/mL) in PBS. d. Incubate in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of potent anticancer agents. The structure-activity relationship studies on telomerase inhibitors have provided clear guidance for the design of more effective compounds, emphasizing the importance of a thioester linkage and specific halogen substitution patterns. While the exploration of derivatives as cell cycle inhibitors is in its earlier stages, the initial findings are promising and warrant further investigation.
Future research in this area should focus on:
-
Expanding the chemical diversity: Synthesizing a broader range of derivatives with modifications at both the 2- and 6-positions to further probe the SAR.
-
In vivo evaluation: Testing the most potent in vitro inhibitors in relevant animal models of cancer to assess their efficacy and pharmacokinetic properties.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their anticancer effects.
-
Combination therapies: Investigating the potential of these derivatives to be used in combination with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.
By leveraging the insights gained from the comparative analysis presented in this guide, the scientific community can continue to advance the development of novel and effective anticancer drugs based on the versatile this compound scaffold.
References
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Jew, S., Park, B., Lim, D., Kim, M. G., Chung, I. K., Kim, J. H., ... & Park, H. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & medicinal chemistry letters, 13(4), 609–612. [Link]
-
Sang-sup Jew, Boon-saeng Park, Doo-yeon Lim, Myoung Goo Kim, In Kwon Chung, Joo Hee Kim, Chung Il Hong, Joon-Kyum Kim, Hong-Jun Park, Jun-Hee Lee, Hyeung-geun Park. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609-612. [Link]
-
Jew, S. S., Park, B. S., Lim, D. Y., Kim, M. G., Chung, I. K., Kim, J. H., ... & Park, H. G. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & medicinal chemistry letters, 13(4), 609–612. [Link]
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Berthel, S. J., Marks, I. M., Yin, X., & Vassilev, L. T. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer drugs, 13(4), 359–366. [Link]
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MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
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benchmarking the performance of 6-Formylpyridine-2-carboxylic acid in specific applications
An In-Depth Comparative Guide to the Performance of 6-Formylpyridine-2-carboxylic Acid in Specialized Applications
This guide provides an in-depth analysis of this compound (6-FPCA), a versatile heterocyclic building block, for researchers, chemists, and professionals in drug development. We will move beyond a simple product overview to deliver a technical benchmark of 6-FPCA's performance in key applications, comparing it objectively with relevant alternatives and grounding our discussion in experimental data and established protocols.
Introduction: The Unique Bifunctionality of this compound
This compound (6-FPCA) is an organic compound featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with an aldehyde (formyl) group.[1][2] This specific arrangement of a nucleophilic nitrogen atom, an acidic proton source, and an electrophilic carbonyl carbon within a single rigid scaffold imparts unique reactivity, making it a valuable intermediate and catalyst in diverse chemical fields.
Its molecular formula is C₇H₅NO₃, and its molecular weight is 151.12 g/mol .[1][3] The true value of 6-FPCA lies in the orthogonal reactivity of its functional groups, which can be selectively targeted for various chemical transformations, from building complex pharmaceutical scaffolds to designing advanced materials.[1][4] This guide will explore its performance in three critical areas: organocatalysis, drug discovery, and as a ligand in materials science.
Application Benchmark I: Organocatalysis in Multi-Component Reactions (MCRs)
The strategic placement of an acidic group and a Lewis basic site makes pyridine carboxylic acids potent bifunctional organocatalysts.[5] 6-FPCA extends this capability by incorporating an aldehyde, which can participate directly or indirectly in reaction mechanisms.
Expert Analysis: The Mechanistic Advantage
In multi-component reactions (MCRs), 6-FPCA can act as an efficient catalyst, particularly for the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]quinolinones.[1] The carboxylic acid moiety can protonate substrates, activating them for nucleophilic attack, while the pyridine nitrogen can act as a proton shuttle or interact with reaction intermediates. This dual activation pathway often leads to milder reaction conditions and higher yields compared to traditional catalysts.
Below is a proposed workflow for the 6-FPCA-catalyzed synthesis of pyrazolo[3,4-b]quinolinones, a reaction that demonstrates its catalytic prowess.
Caption: Proposed workflow for 6-FPCA catalysis in MCRs.
Comparative Performance Data
One of the most direct applications of 6-FPCA is as a catalyst for MCRs, similar to its simpler analog, Pyridine-2-carboxylic acid (P2CA). Both have been successfully used to synthesize pyrazolo[3,4-b]quinolinones, offering a clear basis for comparison.
| Catalyst | Application | Reported Yield | Key Advantages | Reference |
| This compound (6-FPCA) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | 84–98% | Excellent yields under mild conditions; bifunctional activation. | [1] |
| Pyridine-2-carboxylic acid (P2CA) | Multi-component synthesis of pyrazolo[3,4-b]quinolinones | 84–98% | Green, efficient, and recyclable catalyst. | [6][7] |
| Pyridine-2,6-dicarboxylic acid (PDA) | Hydrophosphonylation of aldehydes | ~95% | Highly efficient in water; reusable. | [5] |
Insight: Both 6-FPCA and P2CA demonstrate exceptional performance in this specific MCR, achieving nearly quantitative yields.[1][6] This suggests that for this reaction class, the core pyridine-carboxylic acid motif is the primary driver of catalytic activity. The choice between them may therefore depend on commercial availability and cost. However, the presence of the formyl group in 6-FPCA offers a synthetic handle for catalyst immobilization or further functionalization, a feature P2CA lacks.
Experimental Protocol: 6-FPCA Catalyzed Synthesis of Pyrazolo[3,4-b]quinolinones
This protocol is adapted from methodologies reported for similar pyridine-carboxylic acid catalysts.[1][6]
-
Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), 1,3-cyclodione (1.0 mmol, e.g., dimedone), and 5-amino-1-phenyl-pyrazole (1.0 mmol).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Solvent & Reaction: Add ethanol (5 mL) as the solvent. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, filter the solid product. Wash the crude product with cold ethanol to remove the catalyst and any unreacted starting materials.
-
Purification: The product can be further purified by recrystallization from ethanol to yield the pure pyrazolo[3,4-b]quinolinone. The catalyst can often be recovered from the filtrate.
Application Benchmark II: Scaffold for Drug Discovery
The structural framework of 6-FPCA is an excellent starting point for generating libraries of bioactive compounds. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the aldehyde can undergo reactions like condensation or reduction, allowing for extensive molecular diversification.[1][4]
Case Study: Synthesis of Telomerase Inhibitors
A notable application of 6-FPCA is in the synthesis of pyridine-2-carboxylate derivatives with potential antitumor activity.[8][9] A study demonstrated that by coupling 6-FPCA with various phenols, thiophenols, and anilines, a series of ester and amide derivatives could be generated, which were then screened for telomerase inhibitory activity.[8]
Caption: Workflow for developing bioactive 6-FPCA derivatives.
Structure-Activity Relationship (SAR) Insights
In the study by Jew et al. (2003), various derivatives of 6-FPCA were synthesized and tested. The results provide valuable insights into how structural modifications impact biological activity.[8][9]
| Derivative Type | R-Group Example | Relative Activity | Key Finding | Reference |
| Phenol Ester | -O-Ph | Moderate | Esters showed activity, providing a baseline. | [8][9] |
| Aniline Amide | -NH-Ph | Low to Moderate | Amide linkage was generally less effective than ester/thioester. | [8][9] |
| Thiophenol Ester | -S-Ph | High | Thioesters demonstrated superior activity to corresponding esters. | [8][9] |
| Thiophenol Ester | -S-Ph-3,4-Cl₂ | Highest | The 3,4-dichlorothiophenol ester was the most potent inhibitor. | [8][9] |
Expert Analysis: The data clearly indicates that a thioester linkage is preferred over an ester or amide for this class of inhibitors. Furthermore, the electronic properties of the substituent on the phenyl ring are critical; the electron-withdrawing chlorine atoms at the 3 and 4 positions significantly enhance the inhibitory activity. This provides a clear direction for future optimization, focusing on substituted thiophenol derivatives.
Experimental Protocol: Synthesis of 6-FPCA Thioester Derivatives
This generalized protocol is based on standard coupling techniques used in medicinal chemistry.[9]
-
Acid Activation: Dissolve 6-FPCA (1.0 equiv) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).
-
Coupling Agent: Add a peptide coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) (1.1 equiv) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 15-20 minutes at room temperature to form the activated ester.
-
Nucleophile Addition: Add the desired thiophenol (e.g., 3,4-dichlorothiophenol) (1.0 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired thioester.[10]
Application Benchmark III: Ligand for Materials Science
The O,N,O-donor set of 6-FPCA makes it a compelling ligand for coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs).[1][4] The pyridine nitrogen and carboxylate oxygen atoms can chelate to a metal center, while the formyl group can either remain as a functional pendant group within the MOF pores or be used for post-synthetic modification.
Comparative Ligand: 6-FPCA vs. Pyridine-2,6-dicarboxylic Acid (pydicH₂)
The most common and structurally analogous alternative for this application is Pyridine-2,6-dicarboxylic acid (pydicH₂).[11][12] Comparing the two reveals important design considerations for materials chemists.
| Ligand | Structure | Coordination Mode | Key Features & Trade-offs |
| 6-FPCA | Pyridine with -COOH at C2 and -CHO at C6 | Typically tridentate (O,N,O) or bidentate | Pro: Formyl group provides a site for post-synthetic modification, enabling tunable pore chemistry. Con: The aldehyde is less robust than a carboxylic acid under certain solvothermal conditions. |
| pydicH₂ | Pyridine with -COOH at C2 and C6 | Tridentate (O,N,O) | Pro: Highly stable and predictable coordination behavior, leading to robust frameworks. Forms strong chelating bonds. Con: Lacks a simple handle for post-synthetic modification compared to 6-FPCA. |
Insight: The choice between 6-FPCA and pydicH₂ depends on the desired outcome. For creating highly stable, predictable frameworks, pydicH₂ is a reliable choice.[11] However, for developing "smart" materials where the internal surface chemistry needs to be tailored after the framework is built, 6-FPCA offers superior versatility due to its reactive aldehyde group.
General Workflow: MOF Synthesis
The synthesis of MOFs is highly specific to the target structure, but a general workflow can be outlined. This process illustrates the key stages where the ligand's properties are critical.
Caption: General experimental workflow for MOF synthesis.
Conclusion
This compound is far more than a simple chemical intermediate. Its unique bifunctional structure makes it a high-performance molecule with distinct advantages in specialized applications.
-
As an Organocatalyst: It demonstrates excellent efficacy in multi-component reactions, rivaling established catalysts like P2CA while offering a handle for future functionalization.[1]
-
In Drug Discovery: It serves as a superior scaffold for generating diverse molecular libraries, with derivatives showing significant potential as targeted therapeutics like telomerase inhibitors.[8][9]
-
In Materials Science: It provides a strategic alternative to traditional ligands like pydicH₂, enabling the design of advanced MOFs with capabilities for post-synthetic modification.
For researchers and developers, understanding the comparative performance of 6-FPCA is key to unlocking its full potential. By carefully considering the mechanistic demands of the application, one can leverage its unique reactivity to accelerate innovation in catalysis, medicine, and materials engineering.
References
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Jew, S. S., Park, B. S., Lim, D. Y., Kim, M. G., Chung, I. K., Kim, J. H., Hong, C. I., Kim, J. K., Park, H. J., Lee, J. H., & Park, H. G. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 13(4), 609–612. Available at: [Link]
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Jew, S. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. Available at: [Link]
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Jahani, F., Zamenian, B., Khaksar, S., & Tajbakhsh, M. (2010). Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in Water. Organic Chemistry Portal. Available at: [Link]
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Guedes, G. P., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry. Available at: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Kruse, K., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]
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Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Available at: [Link]
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Hranjec, M., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]
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Liu, M. C., Lin, T. C., & Sartorelli, A. C. (1972). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
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Bernardes, G. J. L., et al. (2022). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Available at: [Link]
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Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances, 10(58), 35499–35504. Available at: [Link]
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Das, D., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Available at: [Link]
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Jabeen, A., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Available at: [Link]
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Sharma, M. G., Vala, R. M., & Patel, H. M. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. ResearchGate. Available at: [Link]
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Kadir, M. A., et al. (2018). Synthesis and characterization of new metal-organic framework derived from 6-(methoxycarbonyl) pyridine-2-carboxylic acid as application for hydrogen storage materials. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Formylpyridine-2-carboxylic Acid
This document provides essential safety and logistical information for the proper disposal of 6-Formylpyridine-2-carboxylic acid (CAS 499214-11-8). The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and ethical management from "cradle to grave."[1]
The unique structure of this compound, which incorporates a pyridine ring, a carboxylic acid, and an aldehyde group, dictates its chemical reactivity and hazard profile.[2][3] This guide synthesizes regulatory standards with practical, field-proven insights to provide a clear, self-validating system for waste management.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified as harmful if swallowed.[4] Related pyridine and carboxylic acid compounds exhibit hazards including skin irritation, serious eye damage, and respiratory irritation.[5][6] Therefore, all waste containing this compound must be treated as hazardous.
Causality of Hazards:
-
Pyridine Moiety: The pyridine ring is a known hazardous constituent.[7][8] Pyridine-based compounds can be toxic and are often flammable.[9][10]
-
Carboxylic Acid Group: The acidic nature of the carboxyl group means it can be corrosive and will react with bases.
-
Aldehyde Group: Aldehydes can be reactive and may participate in polymerization or condensation reactions.
All personnel handling this chemical must have access to and be familiar with the Safety Data Sheet (SDS) and operate under a comprehensive Chemical Hygiene Plan.[11]
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] This legislation mandates that generators of hazardous waste are responsible for its safe management from the moment it is created until its ultimate disposal.[1]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .[1][12] Given its chemical properties, waste containing this compound should be managed as hazardous waste to ensure full compliance.[13]
Core Disposal Principles: A Proactive Approach
Effective waste management begins before the waste is even generated. Adherence to the principles of waste minimization and segregation is paramount.
Waste Minimization
Reducing the volume of waste generated is the most effective way to enhance safety and reduce disposal costs.[12][14]
-
Source Reduction: Order and use only the minimum quantity of this compound required for your experiments.[12][14]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[12]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[14][15]
Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[16] Never mix incompatible wastes. [17]
-
Primary Segregation: Keep solid and liquid waste streams separate.[15][17]
-
Chemical Incompatibility: this compound waste must be stored separately from:
-
Solvent-Based Waste: If the compound is dissolved in a solvent, the waste stream should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is clear: direct contact poses a health risk.
-
Eye Protection: Chemical safety goggles are mandatory.[18]
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact.[18] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully-buttoned lab coat is required.[18]
-
Work Area: All handling of this chemical and its waste must be conducted within a certified laboratory chemical fume hood.[18]
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with pyridine and carboxylic acids, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw cap.[15][17][18]
-
Initial Labeling: As soon as the first drop of waste is added, the container must be labeled.[18] Use your institution's official hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")[17]
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
Step 3: On-Site Accumulation
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab.[12][14]
-
Secondary Containment: The SAA must include secondary containment, such as a chemical-resistant tray or bin, capable of holding the entire volume of the largest container.[16]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[12][14] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[9] The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[12]
-
Request Pickup: Once the waste container is full (do not overfill) or reaches the institutional time limit for accumulation, submit a chemical collection request to your EHS department.[14][18]
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key.
-
Small Spill (inside a fume hood): If a small amount is spilled that can be cleaned up quickly and safely by trained personnel, absorb the material with an inert absorbent (e.g., vermiculite, sand).[18] The cleanup materials must then be collected and disposed of as hazardous waste.[1][18]
-
Large Spill (outside a fume hood): Evacuate the area immediately. Secure the area to prevent re-entry and notify your institution's emergency response team (often by calling 911 from a campus phone) and your EHS department.[18]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Waste | Regulated under EPA RCRA due to toxicity and reactivity profile.[1][4][12] |
| Primary Container | Glass or HDPE with a secure screw cap. | Ensures chemical compatibility and prevents leaks.[15][17][18] |
| Required PPE | Safety goggles, chemical-resistant gloves, lab coat. | Protects against skin/eye contact and ingestion.[18][19] |
| Handling Location | Certified Chemical Fume Hood | Minimizes inhalation exposure to potentially harmful vapors.[18] |
| Incompatible Wastes | Strong bases, strong acids, strong oxidizers. | Prevents dangerous exothermic or gas-producing reactions.[5][18] |
| Disposal Method | Collection by licensed hazardous waste professionals. | Ensures compliance with federal, state, and local regulations.[20] |
| Emergency Spill Kit | Inert absorbent material (vermiculite, sand). | Safely contains spills for proper disposal.[18] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]
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Laboratory Waste Management Guidelines . East Tennessee State University. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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Guide to Managing Laboratory Chemical Waste . Vanderbilt University. [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL - Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Safety Data Sheet: Pyridine . Carl ROTH. [Link]
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Pyridine - Wikipedia . Wikipedia. [Link]
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Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). [Link]
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This compound . PubChem. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Formylpyridine-2-carboxylic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the potential of a compound like 6-Formylpyridine-2-carboxylic acid can only be safely unlocked through a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, procedurally-grounded framework for the safe handling of this specific reagent. Here, we will dissect the necessary personal protective equipment (PPE) protocols, explaining the causality behind each choice to ensure every researcher is protected, and every experiment is sound.
Hazard Assessment: Understanding the Reagent
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (CAS No. 499214-11-8) is a pyridine derivative containing both a carboxylic acid and an aldehyde functional group.[1] While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) and chemical database information classify it based on its chemical properties and the Globally Harmonized System (GHS).[2][3]
The primary known hazard is acute oral toxicity.[2][3] However, due to its acidic nature and the reactivity of the aldehyde group, skin and eye irritation are significant potential risks that must be mitigated.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed | PubChem[2], Sigma-Aldrich[3] |
This hazard profile dictates a stringent, multi-layered PPE strategy focused on preventing ingestion and contact with eyes and skin.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a matter of routine; it is a direct response to the specific chemical and physical hazards presented by the reagent.[4][5] For this compound, a solid, the primary routes of exposure are inhalation of dust particles, skin/eye contact, and accidental ingestion.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment : Chemical safety goggles are required for protection against splashes of solutions or accidental projection of solid particles.[5][6] Safety glasses with side shields may be considered the absolute minimum, but goggles provide a more complete seal around the eyes.[7][8]
-
Causality : The carboxylic acid functional group implies corrosive potential, especially to sensitive tissues like the cornea. Any contact with the eyes could lead to serious, irreversible damage.[9] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when dissolving the solid in a solvent or during transfer.
Skin and Body Protection: A Comprehensive Barrier
-
Laboratory Coat : A clean, buttoned, long-sleeved laboratory coat is non-negotiable. It provides a removable barrier to protect street clothes and underlying skin from contamination.[8][10]
-
Gloves (Hand Protection) :
-
Type : Disposable nitrile gloves are the standard for incidental contact.[5] They offer protection against minor splashes and contamination.
-
Protocol : Given the potential for skin irritation, it is crucial to inspect gloves for any signs of damage before use.[11] If direct contact with the chemical occurs, gloves must be removed immediately, and hands should be washed thoroughly before donning a new pair.[5] Using a double-gloving technique can provide an additional layer of safety during weighing and transfer operations.
-
-
Apparel : Full-length pants and closed-toe shoes are mandatory to protect the legs and feet from potential spills.[6][8]
Respiratory Protection: Mitigating Inhalation Risks
-
Primary Control : The most effective way to prevent inhalation of chemical dust is to handle the solid material within a certified chemical fume hood.[6] This engineering control removes airborne particles at the source.
-
When a Respirator is Needed : If engineering controls are not feasible or during a large spill clean-up, respiratory protection is necessary. An N95 dust mask or a respirator with a particulate filter may be appropriate for nuisance dust.[7] However, a full hazard assessment by institutional safety personnel is required to select the correct respirator.[11]
Operational Protocol: A Step-by-Step Guide to Safe Handling
A self-validating protocol ensures that safety is integrated into every step of the experimental workflow. This procedural guide minimizes the risk of exposure and contamination.
Pre-Handling and Preparation
-
Consult the SDS : Always review the most current Safety Data Sheet for this compound before beginning work.
-
Designate a Workspace : Clearly define the handling area, preferably within a chemical fume hood.[6]
-
Assemble PPE : Don all required PPE (lab coat, safety goggles, nitrile gloves) before entering the designated handling area.[8]
-
Prepare for Spills : Ensure a chemical spill kit appropriate for solid reagents is readily accessible.
Handling and Experimental Use
-
Weighing : Carefully weigh the required amount of the solid chemical within the fume hood to contain any dust.
-
Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Dissolving : When making a solution, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.
-
Container Management : Keep the primary container of this compound tightly sealed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials.[7][12]
Post-Handling and Disposal
-
Decontamination : Thoroughly clean the spatula, weighing boat, and any other equipment that came into contact with the chemical.
-
Glove Removal : Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the designated solid waste container.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after the procedure is complete.[11]
-
Waste Disposal : Dispose of all waste, including contaminated gloves, weighing paper, and excess reagent, in a clearly labeled hazardous waste container. All waste must be handled in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
The following diagram illustrates the logical flow of this safe handling protocol.
Caption: Safe handling workflow from preparation to disposal.
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Rapid and correct responses are critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][13] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][11] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Spill : For a small spill, use an appropriate absorbent material from a spill kit and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Lab Manager. [Link]
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Safe Lab Reagent Storage Guide | Best Practices 2025. Laboratory Disposable Products. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Material Safety Data Sheet - 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, 95+%. Cole-Parmer. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
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Personal Protective Equipment (PPE). University of Alberta, AFNS Safety. [Link]
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2,6-Pyridinedicarboxylic acid Safety Data Sheet. Bio-Rad. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
